molecular formula C8H16O3 B3293149 Ethyl (S)-3-hydroxyhexanoate CAS No. 88496-71-3

Ethyl (S)-3-hydroxyhexanoate

カタログ番号: B3293149
CAS番号: 88496-71-3
分子量: 160.21 g/mol
InChIキー: LYRIITRHDCNUHV-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl (S)-3-hydroxyhexanoate is the (S)-enantiomer of ethyl 3-hydroxyhexanoate. It is an enantiomer of an ethyl (R)-3-hydroxyhexanoate.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl (3S)-3-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIITRHDCNUHV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (S)-3-hydroxyhexanoate: From Stereoselective Synthesis to Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Ethyl (S)-3-hydroxyhexanoate, a chiral molecule of significant interest to researchers, scientists, and professionals in drug development. Moving beyond basic data, we delve into the causality behind its synthesis, its detailed physicochemical and spectroscopic properties, and its emerging applications as a bioactive agent and a versatile chiral building block.

Introduction: The Significance of a Chiral β-Hydroxy Ester

Ethyl (S)-3-hydroxyhexanoate (EHX) is a fatty acid ester that belongs to the class of β-hydroxy esters.[1][2] Its structure, featuring a hydroxyl group at the C3 (or β) position and a stereocenter at the same carbon, makes it a valuable chiral synthon in organic synthesis.[3] The "S" designation specifies the absolute configuration at this stereocenter, a critical feature as enantiomers often exhibit distinct biological activities and sensory properties.[4][5]

Naturally occurring in various fruits like citrus, apples, and mangoes, as well as in fermented products like wine and whiskey, EHX contributes to their complex flavor and aroma profiles.[6][7] However, its importance extends far beyond the flavor and fragrance industry. For drug development professionals, EHX presents a dual opportunity: first, as a molecule with inherent biological activity, and second, as a precursor for creating more complex, enantiomerically pure pharmaceutical agents and advanced biomaterials.[8][9][10] This guide will explore these facets in detail, providing the technical foundation necessary for its application in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application. These characteristics govern its behavior in different solvents and reaction conditions and provide the means for its unambiguous identification.

Physicochemical Properties

Ethyl (S)-3-hydroxyhexanoate is typically a colorless to pale yellow liquid with a mild, fruity, and creamy odor.[8] Its key physical properties are summarized in the table below. The CAS Number for the specific (S)-enantiomer is 88496-71-3, while the racemate is more commonly listed under 2305-25-1.[11][12]

PropertyValueSource(s)
Molecular Formula C₈H₁₆O₃[11]
Molecular Weight 160.21 g/mol [11]
Appearance Colorless to pale yellow clear liquid[13]
Boiling Point 90-92 °C at 14 mmHg[14]
Density ~0.974 g/mL at 25 °C[14]
Refractive Index (n20/D) ~1.428[14]
Flash Point 94.44 °C (202.00 °F)[12]
CAS Number (S-enantiomer) 88496-71-3
CAS Number (Racemate) 2305-25-1[11]
PubChem CID (Racemate) 61293[11]
Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, allowing for structural confirmation and purity assessment.

While specific high-resolution spectra for the pure (S)-enantiomer require experimental acquisition, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts in a solvent like CDCl₃ can be predicted based on its structure.[15][16]

  • ¹H NMR: Key signals would include a triplet for the terminal methyl group of the hexanoate chain (~0.9 ppm), a triplet for the methyl of the ethyl ester (~1.2 ppm), multiplets for the methylene groups of the hexanoate chain, a quartet for the methylene of the ethyl ester (~4.1 ppm), a multiplet for the methine proton at the stereocenter (~4.0 ppm), a doublet of doublets for the C2 methylene protons adjacent to the carbonyl, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Characteristic peaks would appear for the ester carbonyl (~173 ppm), the carbon bearing the hydroxyl group (~68 ppm), the methylene carbon of the ethyl ester (~61 ppm), and various signals for the aliphatic carbons in the hexanoate chain.

The IR spectrum is defined by the molecule's functional groups. Key absorption bands for Ethyl (S)-3-hydroxyhexanoate include:

  • A strong, broad absorption band around 3400-3500 cm⁻¹ , characteristic of the O-H stretching vibration of the hydroxyl group.

  • A strong, sharp absorption peak around 1735 cm⁻¹ , corresponding to the C=O stretching of the ester carbonyl group.[11]

  • Multiple peaks in the 2850-3000 cm⁻¹ region due to C-H stretching of the aliphatic parts of the molecule.

  • A distinct peak in the 1100-1200 cm⁻¹ region from the C-O stretching of the ester linkage.

Under Electron Ionization (EI), the molecular ion peak ([M]⁺•) at m/z = 160 is expected to be of low intensity, which is typical for aliphatic alcohols and esters.[17][18] The fragmentation pattern provides crucial structural information.

G M [C₈H₁₆O₃]⁺• m/z = 160 (Molecular Ion) F1 [M - C₂H₅O•]⁺ m/z = 115 (Loss of ethoxy radical) M->F1 - •OC₂H₅ F2 [M - H₂O]⁺• m/z = 142 (Dehydration) M->F2 - H₂O F3 [C₄H₇O₂]⁺ m/z = 101 (α-cleavage, loss of propyl radical) M->F3 - •C₃H₇ F4 [C₅H₉O₃]⁺ m/z = 117 (McLafferty Rearrangement) M->F4 rearrangement

Caption: Proposed EI-MS fragmentation pathway for Ethyl 3-hydroxyhexanoate.

Key expected fragments include:

  • m/z = 115: Loss of the ethoxy radical (•OC₂H₅).

  • m/z = 101: Resulting from alpha-cleavage between C3 and C4, with the loss of a propyl radical. This is often a significant peak.[18]

  • m/z = 117: A potential fragment arising from a McLafferty rearrangement involving the carbonyl group and a gamma-hydrogen, leading to the loss of propene.

Stereoselective Synthesis: Accessing the (S)-Enantiomer

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry.[3] For Ethyl (S)-3-hydroxyhexanoate, the most efficient and common strategy is the asymmetric reduction of its prochiral precursor, Ethyl 3-oxohexanoate.[19][20] This transformation can be achieved using either biocatalytic or chemical catalytic methods.

Causality of Approach: Why Asymmetric Reduction?

Directly creating the chiral center with the correct "S" configuration from an achiral starting material is more efficient than synthesizing a racemic mixture and then separating the enantiomers (a process known as resolution). Asymmetric reduction, guided by a chiral catalyst or enzyme, provides a direct pathway to the desired enantiomer with high purity, saving time, resources, and avoiding the loss of 50% of the material as the unwanted enantiomer.[5]

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

Baker's yeast contains a variety of oxidoreductase enzymes that can reduce ketones to alcohols.[21] Many of these enzymes exhibit a preference for producing the (S)-enantiomer from β-keto esters, making this a cost-effective and environmentally benign method. The enzymes utilize NADPH as a cofactor, which is continuously regenerated by the yeast's own metabolic processes (e.g., glycolysis).[20]

G sub Ethyl 3-oxohexanoate (Substrate) enzyme Oxidoreductase Enzyme (from S. cerevisiae) sub->enzyme Enters active site prod Ethyl (S)-3-hydroxyhexanoate (Product) enzyme->prod Stereoselective reduction nadp NADP⁺ enzyme->nadp nadph NADPH (Cofactor) nadph->enzyme Hydride donor glycolysis Glycolysis & Metabolism nadp->glycolysis Input for regeneration glucose Glucose / Sucrose (Energy Source) glucose->glycolysis glycolysis->nadph Cofactor Regeneration

Caption: Workflow for biocatalytic reduction using Baker's Yeast.

Experimental Protocol: Bioreduction

This protocol is a generalized procedure based on established methods for yeast-mediated reductions.[21]

  • Yeast Activation: In a sterile Erlenmeyer flask, suspend 20 g of active dry Baker's yeast in 200 mL of lukewarm (30-35 °C) sterile tap water. Add 15 g of sucrose and stir gently for 30-60 minutes to activate the yeast.

  • Substrate Addition: To the activated yeast suspension, add 1.0 g of Ethyl 3-oxohexanoate. It is crucial to ensure the substrate is of high purity.

  • Incubation: Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination. Place the flask on an orbital shaker and incubate at a constant temperature (e.g., 30 °C) with gentle agitation (e.g., 120 rpm) for 48-72 hours.

  • Reaction Monitoring: The progress of the reduction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting ketone and the appearance of the product alcohol.

  • Work-up and Isolation: After the reaction is complete, add an equal volume of ethyl acetate to the flask. Add a filter aid (e.g., Celite®) and stir for 15 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the yeast cells, washing the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl (S)-3-hydroxyhexanoate.

Causality Note: The use of sucrose provides the necessary energy source for the yeast to maintain its metabolic activity, which is essential for regenerating the NADPH cofactor required by the reductase enzymes. Gentle agitation ensures proper mixing without damaging the yeast cells.

Applications in Drug Development and Research

The utility of Ethyl (S)-3-hydroxyhexanoate for pharmaceutical research is multifaceted, ranging from direct antiviral activity to its use as a chiral precursor for biomaterials.

Direct Antiviral Activity

Recent groundbreaking research has identified Ethyl 3-hydroxyhexanoate (EHX) as a potent antiviral agent against Coxsackievirus B (CVB).[13] CVB is a major cause of viral myocarditis, meningitis, and pancreatitis.[8] A 2022 study published in Frontiers in Microbiology demonstrated that EHX significantly inhibits CVB replication both in vitro and in vivo.[13][22]

The key findings from this study are summarized below:

ParameterValueSignificance
EC₅₀ 1.2 µMThe concentration at which EHX inhibits 50% of viral activity. This low value indicates high potency.[22]
CC₅₀ 25.6 µMThe concentration at which EHX is toxic to 50% of host cells.[22]
Selectivity Index (SI) 20.8Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile, as the drug is more toxic to the virus than to the host cells.[22]
Mechanism of Action Inhibition of viral RNA replicationThe study suggests that EHX targets a crucial step in the viral life cycle, preventing the virus from multiplying.[13][22]

This discovery is particularly compelling because EHX is already approved as a food additive, suggesting a favorable preliminary safety profile.[13] It represents a promising lead compound for the development of new therapeutics for CVB-related infections, for which no licensed antiviral agent currently exists.[8]

Chiral Building Block for Biomaterials

The (R)-enantiomer of 3-hydroxyhexanoate is a known monomer for the microbial synthesis of polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx).[10] While the (S)-enantiomer is not the natural substrate, its availability through stereoselective synthesis opens avenues for creating novel PHA copolymers with potentially unique properties.

P(3HB-co-3HHx) is a biodegradable and biocompatible thermoplastic, making it highly attractive for biomedical applications.[1] Its properties can be tuned by altering the monomer composition. Incorporating the 3-hydroxyhexanoate unit reduces the crystallinity and increases the flexibility of the polymer compared to the more brittle poly(3-hydroxybutyrate) (PHB) homopolymer.[1]

Applications in Drug Delivery:

  • Nanoparticles for Sustained Release: P(3HB-co-3HHx) can be fabricated into nanoparticles that encapsulate therapeutic agents.[6][23] These nanoparticles can provide sustained and targeted drug release, improving therapeutic efficacy and reducing side effects. Studies have demonstrated the ability to control nanoparticle size, a critical factor for clinical applications, and have shown successful encapsulation and sustained release of various drugs.[23]

  • Scaffolds for Tissue Engineering: The polymer can be processed into fibers and porous scaffolds that support cell growth and tissue regeneration.[1] These scaffolds can be loaded with drugs or growth factors to promote healing.

G sub Ethyl (S)-3-hydroxyhexanoate (Chiral Building Block) poly Poly(3-hydroxybutyrate-co- 3-hydroxyhexanoate) (PHBHHx) Copolymer sub->poly Polymerization (with 3-hydroxybutyrate) np Drug-Loaded Nanoparticles poly->np Fabrication scaffold Tissue Engineering Scaffolds poly->scaffold Fabrication app1 Sustained Drug Delivery np->app1 app2 Targeted Cancer Therapy np->app2 app3 Wound Healing & Organ Regeneration scaffold->app3

Caption: Role of 3-hydroxyhexanoate as a precursor for biomedical polymers.

Chemical Reactivity and Safety

Key Reactions

As a bifunctional molecule, Ethyl (S)-3-hydroxyhexanoate can undergo reactions at both the hydroxyl and ester groups.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (Ethyl 3-oxohexanoate) using standard oxidizing agents (e.g., PCC, Swern oxidation).

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield (S)-3-hydroxyhexanoic acid.

  • Acylation/Protection: The hydroxyl group can be readily acylated (e.g., with acetic anhydride) or protected with common protecting groups (e.g., silyl ethers) to allow for selective reaction at the ester moiety.[24]

  • Dehydration: Under acidic conditions, dehydration can occur to form α,β- and β,γ-unsaturated esters.

Safety and Handling

Ethyl 3-hydroxyhexanoate is considered to have low toxicity.[8] However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

Conclusion

Ethyl (S)-3-hydroxyhexanoate is more than a simple flavor component; it is a chiral molecule with significant and expanding applications in the pharmaceutical and biomedical sciences. Its potent antiviral activity against Coxsackievirus B positions it as a valuable lead compound in the search for new infectious disease therapies. Furthermore, its role as a precursor for advanced biodegradable polymers underscores its utility in the development of next-generation drug delivery systems and tissue engineering scaffolds. The ability to produce this molecule in high enantiomeric purity through established biocatalytic methods makes it an accessible and attractive tool for researchers. A comprehensive understanding of its chemical, physical, and biological properties, as detailed in this guide, is essential for unlocking its full potential in drug discovery and development.

References

  • Olasunkanmi, O. I., Mageto, J., Ntsigouaye, J. A., Yi, M., Fei, Y., Chen, Y., Chen, S., Xu, W., Lin, L., Zhao, W., Wang, Y., & Zhong, Z. H. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers in Microbiology, 13, 875485. [Link]

  • ResearchGate. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2023). Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71. [Link]

  • Puthussery, H. (2019). Biosynthesis of Poly-3-Hydroxybutyrate and its Application in Controlled Drug Delivery (PhD thesis). University of Westminster. [Link]

  • Balogun-Agbaje, O. T., Odeniyi, M. A., & Odeniyi, O. A. (2019). Applications of Polyhydroxyalkanoates in Drug Delivery. FABAD Journal of Pharmaceutical Sciences, 44(2), 147-158. [Link]

  • Heathman, T., et al. (2014). Controlled production of poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) nanoparticles for targeted and sustained drug delivery. Journal of Pharmaceutical Sciences, 103(8), 2498-2508. [Link]

  • Chen, Y., et al. (2014). Poly(3-hydroxybutyrate-co-R-3-hydroxyhexanoate) nanoparticles with polyethylenimine coat as simple, safe, and versatile vehicles for cell targeting: population characteristics, cell uptake, and intracellular trafficking. Advanced Healthcare Materials, 3(6), 817-24. [Link]

  • Deconinck, S., et al. (2023). Fabrication of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Fibers Using Centrifugal Fiber Spinning: Structure, Properties and Application Potential. Polymers, 15(5), 1195. [Link]

  • Wiley-VCH. (n.d.). Ethyl 3-hydroxyhexanoate. SpectraBase. Retrieved March 7, 2026, from [Link]

  • González-López, M., et al. (2018). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 23(11), 2955. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. (n.d.). Hexanoic acid, 3-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved March 7, 2026, from [Link]

  • Boyce, R. S., & Li, G. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules (Basel, Switzerland), 9(6), 411–421. [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved March 7, 2026, from [Link]

  • Mori, N., et al. (2013). Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters. The Journal of Organic Chemistry, 78(13), 6520–6533. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

  • Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 51(5), 414-426. [Link]

  • Kataoka, M., et al. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. Biochimica et Biophysica Acta, 1804(9), 1841-9. [Link]

  • Kam, M. K., et al. (2020). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 25(17), 3911. [Link]

  • Saibal Das. (2019, July 23). Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1) [Video]. YouTube. [Link]

  • Olasunkanmi, O. I., et al. (2023). Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71. Antimicrobial Agents and Chemotherapy, 67(3), e0086822. [Link]

  • ResearchGate. (2020). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. [Link]

  • FooDB. (2010). Showing Compound Ethyl (±)-3-hydroxyhexanoate (FDB008100). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440150, Ethyl (R)-3-hydroxyhexanoate. Retrieved March 7, 2026, from [Link]

  • University of Durham. (n.d.). Asymmetric synthesis. [Link]

Sources

natural occurrence of Ethyl (S)-3-hydroxyhexanoate in tropical fruits

Author: BenchChem Technical Support Team. Date: March 2026

The Enantioselective Occurrence & Bio-Chemo-Metric Analysis of Ethyl (S)-3-Hydroxyhexanoate in Tropical Fruit Matrices

Executive Technical Synthesis

Ethyl (S)-3-hydroxyhexanoate (CAS: 2305-25-1 for racemate) represents a distinct chiral subset of the


-hydroxy ester family, critical in the flavor profiles of Citrus and tropical fruits. While its enantiomer, the (R)-isomer, is frequently cited for its potent "sweet, woody" olfactive impact (threshold ~2.1 ng/L), the (S)-isomer  is a vital metabolic marker of mitochondrial 

-oxidation "leakage" in fruit ripening and possesses a distinct, subtler "aldehyde-like" sensory profile (threshold ~264 ng/L).

For drug development professionals, this molecule is more than a flavorant; it is a naturally occurring chiral synthon . The (S)-3-hydroxyhexanoate moiety serves as a structural scaffold for the synthesis of statins, pheromones, and


-lactam antibiotics, offering a pre-validated stereocenter derived from biological systems. This guide dissects the natural occurrence, biosynthetic origin, and rigorous analytical resolution of the (S)-enantiomer.

Chemo-Structural Profile & Stereochemistry

The biological activity and sensory perception of ethyl 3-hydroxyhexanoate are governed by its stereochemistry at the C3 position.

PropertyEthyl (S)-(+)-3-HydroxyhexanoateEthyl (R)-(-)-3-Hydroxyhexanoate
Configuration (S)-(+)(R)-(-)
Odor Quality Weak fruity, aldehyde-like, fattySweet, woody, fruity, intense
Odor Threshold (Air) 264.5 ng/L2.1 ng/L
Metabolic Origin Direct

-oxidation intermediate (L-isomer)
Enoyl-CoA Hydratase / Reductase (D-isomer)
Pharma Utility Precursor for (S)-1,3-diols, pheromonesPrecursor for (R)-3-hydroxyalkanoates (PHAs)

Key Insight: The significant difference in odor thresholds (over 100-fold) necessitates high-resolution chiral chromatography for accurate characterization. Standard GC-MS analysis of the racemate often masks the specific contribution of the (S)-isomer.

Natural Occurrence & Distribution

The (S)-isomer is found in specific tropical and subtropical fruit matrices, often co-occurring with the (R)-isomer but at varying enantiomeric excess (ee%) depending on the fruit's maturity and enzymatic profile.

Table 1: Quantitative Occurrence in Selected Fruit Matrices

Fruit SourceScientific NameConcentration RangeEnantiomeric DominanceNotes
Grapefruit Citrus paradisi10 - 50 µg/kgMixed (R > S)(S)-form contributes to the "fatty/green" background notes.
Pineapple Ananas comosus5 - 120 µg/kgVariableConcentration peaks during late ripening; formed via AAT action on

-oxidation metabolites.
Caja Fruit Spondias mombinTrace - 15 µg/kgRacemic/MixedExotic tropical fruit with complex ester profile.
Tamarillo Cyphomandra betaceaTraceMixedPresence contributes to the "tropical/tomato-like" aroma.
Red Wine Vitis vinifera100 - 400 µg/LHigh (S) in some varietalsFermentation product; (S)-form often dominates due to yeast metabolism (Saccharomyces).

Biosynthetic Mechanistics: The (S)-Specific Pathway

Understanding the origin of the (S)-isomer requires dissecting the fatty acid degradation pathway. Unlike the (R)-isomer, which is often formed via the specific reduction of acetoacetyl-CoA equivalents (PhaB pathway in bacteria) or specific enoyl-CoA hydratases, the (S)-isomer is the direct intermediate of mitochondrial


-oxidation .

Mechanism:

  • Beta-Oxidation: Long-chain fatty acids are degraded. The hydration of trans-2-enoyl-CoA by Crotonase (Enoyl-CoA Hydratase) yields (S)-3-hydroxyacyl-CoA .

  • Esterification: In ripening fruits, Alcohol Acyltransferase (AAT) enzymes can intercept this (S)-3-hydroxyhexanoyl-CoA intermediate before it is oxidized to the 3-keto form, esterifying it with ethanol to produce Ethyl (S)-3-hydroxyhexanoate .

Diagram 1: Biosynthetic Divergence of (S) vs (R) Isomers

Biosynthesis FattyAcid Fatty Acid (C6+) AcylCoA Acyl-CoA FattyAcid->AcylCoA EnoylCoA trans-2-Hexenoyl-CoA AcylCoA->EnoylCoA Beta-Oxidation S_Hydratase Enzyme: Crotonase (S-specific) EnoylCoA->S_Hydratase R_Hydratase Enzyme: PhaJ (R-specific) EnoylCoA->R_Hydratase S_CoA (S)-3-Hydroxyhexanoyl-CoA S_Hydratase->S_CoA Hydration AAT Enzyme: Alcohol Acyltransferase (AAT) S_CoA->AAT + Ethanol S_Ester Ethyl (S)-3-Hydroxyhexanoate AAT->S_Ester Esterification R_CoA (R)-3-Hydroxyhexanoyl-CoA R_Hydratase->R_CoA R_Ester Ethyl (R)-3-Hydroxyhexanoate R_CoA->R_Ester Alternative Pathway

Caption: Divergent biosynthetic pathways illustrating the mitochondrial origin of the (S)-isomer via Crotonase activity, contrasted with the (R)-pathway.

Analytical Protocol: Chiral Resolution

To validate the presence of the (S)-isomer, a self-validating analytical workflow using Chiral Gas Chromatography (GC) is required. Standard columns (DB-5, Wax) cannot separate these enantiomers.

Protocol: SDE-Chiral-GC-MS

Step 1: Isolation (Simultaneous Distillation Extraction - SDE)

  • Principle: Exhaustive extraction of volatiles from the fruit matrix while minimizing thermal degradation.

  • Procedure:

    • Homogenize 100g of fruit pulp with 100mL saturated NaCl solution (inhibits enzymatic activity).

    • Perform SDE using Dichloromethane (DCM) as the solvent for 2 hours.

    • Dry the organic layer over Anhydrous

      
       and concentrate to 100 µL under a gentle Nitrogen stream.
      

Step 2: Chiral Separation

  • Column: Rt-βDEXse (Restek) or Cyclosil-B (Agilent). These phases utilize permethylated

    
    -cyclodextrins doped into the stationary phase to interact differentially with the spatial arrangement of the enantiomers.
    
  • Conditions:

    • Carrier Gas: Helium (1.0 mL/min).

    • Oven Ramp: 40°C (2 min)

      
       2°C/min 
      
      
      
      200°C. Note: Slow ramp is crucial for chiral resolution.

Step 3: Mass Spectrometric Detection

  • Mode: SIM (Selected Ion Monitoring).

  • Target Ions: m/z 88 (McLafferty rearrangement), 101, 60.

  • Quantification: Use an internal standard (e.g., Methyl octanoate) and calculate Enantiomeric Excess (

    
    ) using the formula:
    
    
    
    

Diagram 2: Analytical Workflow for Enantiomeric Determination

Analysis Sample Fruit Matrix (Homogenate + NaCl) Extraction Extraction (SDE/SPME) Solvent: DCM Sample->Extraction Concentration Concentration (N2 Stream) Extraction->Concentration GC Chiral GC (Rt-βDEXse Column) Concentration->GC Separation Enantiomeric Separation (Interaction with Cyclodextrin) GC->Separation Detection MS Detection (SIM Mode) m/z 88, 101, 60 Separation->Detection Data Data Analysis Calculate ee% & OAV Detection->Data

Caption: Step-by-step analytical workflow from matrix extraction to chiral resolution and mass spectrometric quantification.

Industrial & Pharmaceutical Translation

For the drug development scientist, the natural occurrence of Ethyl (S)-3-hydroxyhexanoate offers a "bioprospecting" map for chiral intermediates.

  • Chiral Pool Synthon: The (S)-3-hydroxyhexanoate scaffold is a precursor for (S)-1,3-diols , which are essential motifs in the synthesis of:

    • HMG-CoA Reductase Inhibitors (Statins): The side chains of statins often require specific 3-hydroxy stereochemistry.

    • Pheromones: Many insect pheromones are derived from 3-hydroxy esters; the (S)-isomer is bioactive in specific species (e.g., ants, beetles), offering routes for bio-pesticide development.

  • Antiviral Potential: Recent studies (e.g., Olasunkanmi et al., 2022) have highlighted the potential of ethyl 3-hydroxyhexanoate derivatives against Coxsackievirus B , suggesting that the specific stereochemistry may play a role in capsid binding or protease inhibition.

  • Biocatalysis: The enzymes identified in the fruit (S-specific AATs and dehydrogenases) can be cloned and overexpressed to produce high-purity (S)-esters in fermentation tanks, replacing expensive asymmetric metal catalysis.

References

  • Buettner, A., & Schieberle, P. (2001).[1] Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (Citrus paradisi Macfayden) by Quantitation and Flavor Reconstitution Experiments. Journal of Agricultural and Food Chemistry. Link

  • Leffingwell, J. C. (2002). The Ethyl 3-hydroxyhexanoates: Chirality & Odour Perception. Leffingwell & Associates. Link

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, ethyl 3-hydroxyhexanoate. Food and Chemical Toxicology. Link

  • Olasunkanmi, O. I., et al. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Journal of Virological Methods.

  • Tokitomo, Y., et al. (2005). Odor-active constituents of seven kinds of tropical fruit. Food Science and Technology Research. Link

Sources

Stereochemical Configuration of Ethyl (S)-3-Hydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Target Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Objective: To provide an authoritative, technically rigorous guide on the stereochemistry, biocatalytic synthesis, and analytical characterization of Ethyl (S)-3-hydroxyhexanoate.

Ethyl (S)-3-hydroxyhexanoate (CAS: 2305-25-1 for racemate; specific enantiomer often custom synthesized) is a pivotal chiral building block.[1] While structurally simple, its 3-hydroxy ester motif is the pharmacophore foundation for the "statin" class of lipid-lowering drugs (e.g., the side chain of Atorvastatin) and a critical signaling molecule in chemical ecology (pheromones). This guide moves beyond basic definitions to explore the causality of its stereochemical assignment, the efficiency of its biocatalytic production, and the validity of its analysis.

Structural Analysis & Stereochemistry

The Chiral Center

The stereogenicity of Ethyl 3-hydroxyhexanoate resides at C3 (the beta-carbon).[1] The absolute configuration is determined by the spatial arrangement of four distinct substituents around this carbon:

  • Hydroxyl group (-OH)

  • Ethyl acetate arm (-CH₂COOCH₂CH₃) [1]

  • Propyl chain (-CH₂CH₂CH₃)

  • Hydrogen atom (-H)

Cahn-Ingold-Prelog (CIP) Assignment

To rigorously assign the (S)-configuration, we apply the CIP priority rules. The assignment logic is non-trivial due to the competition between the two carbon chains attached to C3.

  • Priority 1: -OH (Oxygen has the highest atomic number).[1]

  • Priority 4: -H (Lowest atomic number).[1]

  • Differentiation of Carbon Chains:

    • Path A (Ester arm): C3 is bonded to C2.[1] C2 is bonded to a Carbonyl Oxygen (O, O) and H, H.

    • Path B (Propyl arm): C3 is bonded to C4.[1] C4 is bonded to C5 (C, H, H) and H, H.

    • Decision: The Carbonyl Oxygen in the ester arm gives it higher priority than the aliphatic propyl chain.

Result: Priority 1 (-OH) → Priority 2 (Ester arm) → Priority 3 (Propyl arm).[1] Configuration: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a Counter-Clockwise direction, designating the (S) configuration.[2]

Visualization: CIP Decision Tree

CIP_Logic node_root Chiral Center (C3) node_OH 1. Hydroxyl (-OH) (Atomic No. 8) node_root->node_OH node_H 4. Hydrogen (-H) (Atomic No. 1) node_root->node_H node_Compare Compare Carbon Chains node_root->node_Compare node_Result Sequence: 1 -> 2 -> 3 Counter-Clockwise = (S) node_OH->node_Result node_Ester 2. Ester Arm (-CH2COOEt) C bonded to (O, O, H) node_Compare->node_Ester Higher Priority (Oxygen vs Carbon) node_Propyl 3. Propyl Arm (-CH2CH2CH3) C bonded to (C, H, H) node_Compare->node_Propyl Lower Priority node_Ester->node_Result node_Propyl->node_Result

Figure 1: Cahn-Ingold-Prelog priority assignment logic for Ethyl (S)-3-hydroxyhexanoate.

Biocatalytic Synthesis Strategy

Why Biocatalysis?

While asymmetric hydrogenation (Noyori type) is possible, biocatalysis using Ketoreductases (KREDs) is the industrial gold standard for 3-hydroxy esters.[1]

  • Enantiomeric Excess (ee): KREDs typically yield >99% ee, whereas chemical catalysts often require extensive screening to exceed 95% for this specific chain length.[1]

  • Regioselectivity: Enzymes strictly reduce the ketone without affecting the ester moiety.

  • Green Chemistry: Aqueous media, ambient temperature, and biodegradability.[1]

The Biocatalytic System

The synthesis involves the asymmetric reduction of Ethyl 3-ketohexanoate (also known as ethyl butyrylacetate).

  • Enzyme: Candida magnoliae or Lactobacillus kefir derived KREDs are historically proven for (S)-selectivity in 3-keto esters [1].[1]

  • Cofactor: NADPH is the hydride source.[1]

  • Recycling System: To make the process economical, Glucose Dehydrogenase (GDH) is coupled to recycle NADP+ back to NADPH using Glucose as the sacrificial reductant.

Experimental Protocol: Biocatalytic Reduction

Reagents:

  • Ethyl 3-ketohexanoate (100 mM)[1]

  • KRED enzyme (e.g., Codexis KRED-P1 series or equivalent commercial kit)[1]

  • NADP+ (1.0 mM)

  • Glucose (150 mM)

  • Glucose Dehydrogenase (GDH) (10 U/mL)[1]

  • Phosphate Buffer (100 mM, pH 7.0)

Procedure:

  • Buffer Prep: Dissolve glucose and NADP+ in phosphate buffer (pH 7.0).

  • Enzyme Addition: Add GDH and the specific KRED enzyme.[1] Stir gently to dissolve (avoid foaming/denaturation).

  • Substrate Initiation: Add Ethyl 3-ketohexanoate dropwise. The reaction is biphasic; vigorous stirring is required to maintain mass transfer.

  • Incubation: Maintain at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct lowers pH).[1]

  • Extraction: Extract reaction mixture 3x with Ethyl Acetate.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Visualization: Enzymatic Cycle

Biocatalysis_Cycle node_Substrate Ethyl 3-ketohexanoate node_Product Ethyl (S)-3-hydroxyhexanoate node_Substrate->node_Product Reduction node_KRED KRED (Ketoreductase) node_NADP NADP+ node_KRED->node_NADP node_GDH GDH (Glucose Dehydrogenase) node_NADPH NADPH node_GDH->node_NADPH node_Gluconate Gluconolactone node_GDH->node_Gluconate node_NADPH->node_KRED node_NADP->node_GDH node_Glucose Glucose node_Glucose->node_GDH

Figure 2: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.[1]

Analytical Characterization & Validation

Trustworthiness in stereochemistry relies on validating the absolute configuration. Do not rely solely on optical rotation, as solvent effects and concentration can invert the sign.

Chiral Gas Chromatography (GC)

This is the primary method for determining Enantiomeric Excess (ee).

  • Column: Cyclodextrin-based stationary phases (e.g., Rt-βDEXse or Chiraldex G-TA ).[1]

  • Derivatization: While the alcohol can be analyzed directly, derivatization with Trifluoroacetic Anhydride (TFAA) often sharpens peaks and improves resolution (Rs).[1]

  • Method Parameters:

    • Injector: 250°C, Split ratio 50:1.

    • Oven: 80°C (isothermal) or slow ramp (2°C/min) to 120°C.[1]

    • Detector: FID at 250°C.[1]

  • Elution Order: typically, the (S)-enantiomer elutes after the (R)-enantiomer on β-cyclodextrin columns, but this must be confirmed with a racemic standard [2].[1]

Optical Rotation
  • Literature Value: Ethyl (S)-3-hydroxyhexanoate is generally reported as dextrorotatory (+) in chloroform or ethanol [3].[1]

  • Warning: The specific rotation value is low. Small impurities can skew results.[1] Always use Chiral GC for quantitative purity.

Absolute Configuration via Mosher's Method

To definitively prove the (S)-configuration without a reference standard, use Mosher's Ester Analysis :

  • React the alcohol with (R)- and (S)-MTPA chloride (Mosher's acid chloride).[1]

  • Analyze via ¹H-NMR or ¹⁹F-NMR.[1]

  • Calculate the difference in chemical shifts (

    
    ) for protons near the chiral center.[1]
    
  • The spatial arrangement of the phenyl group in the Mosher ester causes predictable shielding/deshielding, confirming the stereochemistry.

Applications in Research & Industry

  • Pheromone Synthesis: Ethyl (S)-3-hydroxyhexanoate is a component of the trail pheromone of certain ant species and a sex pheromone in fruit flies.[1] High optical purity is required for biological activity assays.[1]

  • Statin Precursors: It serves as a model substrate for optimizing KREDs used to synthesize the side chains of "super-statins" (e.g., Rosuvastatin, Atorvastatin). The 3-hydroxy stereocenter is conserved across this drug class.[1]

  • Flavor Chemistry: The (S)-enantiomer has a distinct "fruity, pineapple-like" note, whereas the (R)-enantiomer can be perceived differently or have a lower odor threshold.[1]

References

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 2023.[1]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation, Technical Guide.[1]

  • The Ethyl 3-hydroxyhexanoates: Chirality & Odour Perception. Leffingwell & Associates.[1]

Sources

organoleptic profile and odor threshold of Ethyl (S)-3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the organoleptic profile, odor threshold, and synthesis of Ethyl (S)-3-hydroxyhexanoate.

Stereochemical Profile, Organoleptics, and Synthesis

Executive Summary

Ethyl (S)-3-hydroxyhexanoate (CAS: 88496-71-3) is the (S)-enantiomer of the flavor compound ethyl 3-hydroxyhexanoate.[1][2] While the racemic mixture and the (R)-enantiomer are widely recognized for their potent "pineapple" and "citrus" notes in the flavor and fragrance industry, the (S)-enantiomer represents a distinct olfactory profile characterized by significantly lower potency and differing qualitative descriptors. This guide analyzes the (S)-isomer's sensory properties, establishes its odor thresholds relative to its chiral counterpart, and outlines biocatalytic protocols for its high-purity synthesis.

Chemical Identity & Stereochemistry

The biological and sensory activity of ethyl 3-hydroxyhexanoate is governed by its chiral center at the C3 position.

  • IUPAC Name: Ethyl (3S)-3-hydroxyhexanoate[2][3]

  • CAS Number: 88496-71-3 (Specific to S-isomer); 2305-25-1 (Racemate)

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [4]
  • Molecular Weight: 160.21 g/mol [2]

  • Chirality: (S)-configuration (Left-handed)

Stereochemical Context: In many fruit volatiles (e.g., pineapple, grapefruit), the (R)-enantiomer is the dominant natural form and the primary contributor to the characteristic fruity aroma. The (S)-enantiomer often acts as a "silent" or modifying component. High-resolution gas chromatography-olfactometry (GC-O) is required to resolve these enantiomers, as trace contamination of the potent (R)-isomer can obscure the true profile of the (S)-isomer.

Organoleptic Profile

The sensory perception of Ethyl (S)-3-hydroxyhexanoate is a classic example of enantioselective odor reception .

3.1 Qualitative Descriptors

Unlike the sweet, woody, and intense fruity notes of the (R)-isomer, the (S)-isomer presents a muted and qualitatively different profile.[5]

EnantiomerPrimary DescriptorsSecondary NuancesIntensity
Ethyl (S)-3-hydroxyhexanoate Weak Fruity, Aldehydic Green, slightly fatty, metallicLow
Ethyl (R)-3-hydroxyhexanoateSweet, Pineapple, CitrusWoody, Grapefruit-likeHigh
RacematePineapple, Grape, FreshGreen, CitrusMedium-High

Key Insight: The "aldehyde-like" note of the (S)-isomer suggests it may interact with different olfactory receptors or bind less efficiently to the "fruity" receptors that trigger the pineapple perception associated with the (R)-form.

Odor Threshold Determination

The odor detection threshold (ODT) quantifies the potency of the compound. The (S)-enantiomer is significantly less potent than the (R)-enantiomer, requiring a much higher concentration to be perceived.

4.1 Comparative Threshold Data

Data derived from air and water matrices via 3-AFC (Alternative Forced Choice) methodology.

MediumEthyl (S)-3-hydroxyhexanoateEthyl (R)-3-hydroxyhexanoatePotency Ratio (R/S)
Air (ng/L) 264.5 2.1~125x
Water (ppb) Est. > 20,000270 (Orthonasal)N/A
  • Interpretation: In air, the (R)-enantiomer is approximately 125 times more potent than the (S)-enantiomer.

  • Implication: For flavor formulation, the optical purity of the (R)-isomer is critical. Even 1% contamination of (R) in an (S) sample can dominate the sensory profile, making the isolation of "true" (S) characteristics challenging.

Biocatalytic Synthesis Protocol

Chemical synthesis often yields racemates requiring expensive resolution. Biocatalysis using stereoselective ketoreductases (KREDs) is the preferred method for generating high-purity Ethyl (S)-3-hydroxyhexanoate.

5.1 Mechanism: Prelog-Selective Reduction

Most wild-type yeasts (e.g., Saccharomyces cerevisiae) and specific carbonyl reductases follow Prelog’s Rule , reducing the prochiral ketone to the (S)-alcohol.

Reaction: Ethyl 3-oxohexanoate + NADH + H




Ethyl (S)-3-hydroxyhexanoate + NAD

5.2 Synthesis Workflow Diagram

SynthesisWorkflow Substrate Ethyl 3-oxohexanoate (Prochiral Substrate) Reaction Asymmetric Reduction (pH 7.0, 30°C) Substrate->Reaction Feed Enzyme Biocatalyst (S. cerevisiae / KRED) Enzyme->Reaction Catalysis Cofactor Cofactor Recycle (Glucose -> GDH -> NADH) Cofactor->Reaction Hydride Source Extraction Solvent Extraction (Ethyl Acetate) Reaction->Extraction Crude Mix Purification Distillation / Column Extraction->Purification Organic Phase Product Ethyl (S)-3-hydroxyhexanoate (>99% ee) Purification->Product Isolation

Figure 1: Biocatalytic pathway for the asymmetric synthesis of Ethyl (S)-3-hydroxyhexanoate using a Prelog-selective reduction system.[6]

5.3 Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g Ethyl (S)-3-hydroxyhexanoate (>98% ee).

  • Biocatalyst Preparation:

    • Suspend 20g of lyophilized Saccharomyces cerevisiae (Baker's Yeast) or 50mg of purified recombinant Alcohol Dehydrogenase (ADH) in 200mL phosphate buffer (0.1 M, pH 7.0).

    • Add Glucose (10g) as a co-substrate for cofactor regeneration (NADH recycling).

  • Reaction:

    • Add Ethyl 3-oxohexanoate (2.0g, 12.6 mmol) dropwise to the suspension.

    • Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

    • Monitor reaction progress via TLC or GC.

  • Work-up:

    • Centrifuge to remove cell debris.

    • Extract the supernatant with Ethyl Acetate (3 x 100mL).

    • Dry combined organic layers over anhydrous Na

      
      SO
      
      
      
      .
    • Concentrate under reduced pressure.

  • Purification:

    • Purify residue via silica gel column chromatography (Hexane:EtOAc 9:1) to yield the pure (S)-ester.[7][8][9][10]

  • Validation:

    • Chiral GC Analysis: Use a Cyclodextrin-based chiral column (e.g., Hydrodex-

      
      -3P) to confirm enantiomeric excess (ee).
      
    • Optical Rotation: Measure

      
       (typically positive for S-isomer in chloroform, though solvent dependent).
      
Applications in Drug Development

While primarily a flavor study target, Ethyl (S)-3-hydroxyhexanoate serves as a chiral building block in pharmaceutical synthesis:

  • Statins & Antibiotics: The 3-hydroxy ester motif is a recurring pharmacophore. The (S)-enantiomer provides access to specific chiral pools required for structure-activity relationship (SAR) studies where the "unnatural" isomer is needed to test receptor binding specificity.

  • Metabolic Probes: Used to study beta-oxidation pathways, as specific dehydrogenases are stereospecific.

References
  • Leffingwell, J. C. (2001). Chirality & Odour Perception: The Ethyl 3-hydroxyhexanoates. Leffingwell & Associates. Link

  • Buettner, A., & Schieberle, P. (2001). Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (Citrus paradisi Macfayden) by Quantitation and Flavor Reconstitution Experiments. Journal of Agricultural and Food Chemistry, 49(3), 1358-1363. Link

  • He, Y. C., et al. (2014).[11][12][13] Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14.[12][13] Bioresource Technology, 161, 461-464.[12][13] Link

  • The Good Scents Company. (2023). Ethyl 3-hydroxyhexanoate Flavor and Fragrance Data. Link

  • Brenna, E., et al. (2020). Biocatalytic methods for the synthesis of enantioenriched odorants. Chemical Reviews, 120(21), 12385-12496. Link

Sources

Ethyl (S)-3-hydroxyhexanoate: A Technical Whitepaper on Physicochemical Profiling and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (S)-3-hydroxyhexanoate is a highly versatile chiral building block utilized extensively in the pharmaceutical and advanced materials industries. As drug development increasingly demands enantiopure intermediates to ensure target specificity and mitigate off-target toxicity, the robust synthesis of specific stereoisomers has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the physicochemical properties of Ethyl (S)-3-hydroxyhexanoate, evaluates the mechanistic causality behind its asymmetric synthesis, and outlines field-validated protocols for its production.

Chemical Identity and Physicochemical Data

Understanding the physical parameters of Ethyl (S)-3-hydroxyhexanoate is critical for downstream processing, particularly during vacuum distillation and solvent extraction phases. The data presented below reflects the standard metrics required for quality control and process scale-up.

Table 1: Physicochemical Properties

ParameterValue
Chemical Name Ethyl (S)-3-hydroxyhexanoate
CAS Registry Number 88496-71-3[1]
Molecular Formula C₈H₁₆O₃[1]
Molecular Weight 160.21 g/mol [1]
Density ~0.974 g/mL at 25 °C[2]
Boiling Point 90–92 °C at 14 mmHg[2]
Flash Point 94 °C[2]
Refractive Index (

)
1.428[2]

Note: Macroscopic thermodynamic properties such as boiling point and density are identical to its racemic counterpart (CAS: 2305-25-1), though optical rotation will uniquely identify the (S)-enantiomer.

Mechanistic Pathways for Asymmetric Synthesis

The synthesis of enantiopure


-hydroxy esters from their corresponding prochiral 

-keto esters (e.g., ethyl 3-oxohexanoate) is notoriously challenging due to the dynamic enolization of the substrate. To achieve high enantiomeric excess (ee), two primary pathways are utilized in industry: Transition-Metal Catalyzed Asymmetric Hydrogenation and Biocatalytic Reduction.
Transition-Metal Catalysis (The Noyori Approach)

The chemical route relies on Ruthenium(II) complexes bearing chiral diphosphine ligands, such as BINAP. The causality behind this choice lies in the rigid,


-symmetric chiral pocket created by the BINAP ligand, which forces the incoming prochiral ketone to adopt a specific spatial orientation. This strict enanatiofacial discrimination ensures that hydride transfer from the metal center occurs exclusively to one face of the carbonyl carbon. The addition of trace acids (like HCl) is a deliberate choice to prevent the formation of inactive ruthenium-alkoxide resting states, thereby accelerating the catalytic turnover[3].
Biocatalytic Reduction

Enzymatic reduction utilizes Ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Kluyveromyces marxianus). Enzymes offer exquisite stereocontrol under mild, aqueous conditions. The critical mechanistic requirement here is the continuous regeneration of the nicotinamide cofactor (NADH/NADPH). By coupling the reduction to a sacrificial oxidation (e.g., glucose to gluconic acid via Glucose Dehydrogenase), the thermodynamic equilibrium is powerfully driven toward the target alcohol[4].

SynthesisPathway Substrate Ethyl 3-oxohexanoate (CAS: 3249-68-1) ChemRoute Chemical Pathway RuCl2(BINAP) / H2 Substrate->ChemRoute Transition Metal Catalysis BioRoute Biocatalytic Pathway Ketoreductase / NADH Substrate->BioRoute Enzymatic Reduction Product Ethyl (S)-3-hydroxyhexanoate (CAS: 88496-71-3) ChemRoute->Product High Pressure Strict Anhydrous BioRoute->Product Aqueous Media Ambient Temp

Figure 1: Divergent asymmetric synthesis pathways for Ethyl (S)-3-hydroxyhexanoate.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary in-process controls.

Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes high-pressure hydrogenation to achieve >98% ee. Strict anhydrous and anaerobic conditions are mandatory to prevent catalyst deactivation.

  • Substrate Preparation: In a rigorously dried, argon-purged Schlenk flask, dissolve ethyl 3-oxohexanoate (50.0 g, 316 mmol) in 75 mL of degassed absolute ethanol[3]. Causality: Degassing removes dissolved oxygen, which irreversibly oxidizes the Ru(II) center to an inactive Ru(III) species.

  • Catalyst Loading: Add the chiral catalyst

    
     (0.139 g, 0.158 mmol) along with 2 N hydrochloric acid (0.158 mL, 0.316 mmol)[3]. Causality: The acid additive facilitates the enol-to-keto tautomerization and prevents the formation of inactive catalytic dimers.
    
  • Reactor Pressurization: Transfer the reaction mixture to a high-pressure hydrogenation autoclave. Degas the system by sequentially evacuating and backfilling with nitrogen three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with

    
     to 65 psi and heat the system to 70 °C. Maintain vigorous stirring for 36 hours[3]. Monitor hydrogen uptake; the reaction is complete when pressure drops cease.
    
  • Workup & Isolation: Cool the reactor to ambient temperature and carefully vent the residual hydrogen. Concentrate the solvent under reduced pressure. Purify the crude oil via fractional vacuum distillation, collecting the fraction boiling at 90–92 °C (14 mmHg) to yield the pure (S)-enantiomer[2].

Protocol B: Biocatalytic Asymmetric Reduction

This protocol leverages enzymatic stereoselectivity. It is highly sustainable but requires careful substrate feeding to prevent protein denaturation.

  • Media & Cofactor Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0. Add glucose (5.0 g) and

    
     (1 mM) to establish the cofactor recycling pool[4].
    
  • Biocatalyst Inoculation: Introduce the recombinant Ketoreductase (KRED) or immobilized Kluyveromyces marxianus cells into the buffered system[4].

  • Controlled Substrate Feeding: Add ethyl 3-oxohexanoate (0.4 g) via a syringe pump over 2 hours. Causality:

    
    -keto esters are lipophilic and can disrupt the tertiary structure of the enzyme at high concentrations. Fed-batch addition maintains the substrate concentration below the toxicity threshold while maintaining zero-order reaction kinetics.
    
  • Incubation & pH Control: Incubate the reaction in a rotary shaker at 30 °C and 150 rpm for 24 hours. Self-Validation Step: Continuously monitor the pH. As glucose is oxidized to gluconic acid, the pH will drop. Titrate with 1 M NaOH to maintain pH 7.0; cessation of base consumption indicates reaction completion.

  • Extraction: Extract the aqueous matrix with ethyl acetate (3 × 50 mL). Combine the organic layers, dry over anhydrous

    
    , and concentrate under vacuum to afford the target compound.
    

Applications in Advanced Drug Development

Ethyl (S)-3-hydroxyhexanoate is not a terminal drug product but a foundational architectural unit for complex molecular assemblies:

  • Total Synthesis of Neopeltolide: Neopeltolide is a potent marine macrolide with significant antiproliferative activity against cancer cell lines. Its synthesis frequently commences with the Noyori asymmetric hydrogenation of ethyl 3-oxohexanoate. The resulting optically active

    
    -hydroxy ester is subsequently cyclized to construct the critical tetrahydropyran core of the macrolide[5].
    
  • Precursors for GABA Analogues: The asymmetric reduction of

    
    -keto esters is a well-documented pathway for synthesizing precursors to 
    
    
    
    -aminobutyric acid (GABA) analogues, such as pregabalin. Chemoenzymatic bioreduction provides a highly enantioselective, heavy-metal-free alternative for generating these neuroactive pharmaceutical ingredients[6].
  • Biodegradable Polymers: In materials science, the (S)- and (R)-enantiomers of 3-hydroxyhexanoate are critical monomeric units for synthesizing polyhydroxyalkanoate (PHA) copolymers, specifically P(3HB-co-3HHx), which are utilized in bio-absorbable medical sutures and targeted drug delivery matrices.

References

  • LookChem. ETHYL (S)-3-HYDROXYHEXANOATE. Retrieved from [Link]

  • MDPI. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • ACS Publications. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters. Retrieved from[Link]

  • Google Patents. WO2000012466A1 - Formamide compounds as therapeutic agents.
  • SBQ (Amazon S3). Bioreduction of ethyl 3-oxohexanoate by immobilized Kluyveromyces marxianus cells. Retrieved from [Link]

Sources

Engineering the Biosynthetic Pathway of β-Hydroxy Esters: A Technical Guide to Fermentation and Biocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-hydroxy esters, particularly ethyl 3-hydroxybutyrate (E3HB) , are indispensable chiral building blocks in modern pharmacognosy and synthetic chemistry. They serve as critical intermediates in the synthesis of carbapenem antibiotics, statins, and insect pheromones, while also functioning as sustainable flavor compounds and precursors for biodegradable polymers [1]. Historically, the asymmetric synthesis of these esters relied on transition-metal-catalyzed reductions (e.g., Noyori reduction), which suffer from heavy metal toxicity and high operational costs.

As a Senior Application Scientist, I present this technical guide to elucidate the microbial fermentation and whole-cell biocatalytic pathways for β-hydroxy ester production. By engineering microbial factories—specifically Escherichia coli and Saccharomyces cerevisiae—we can achieve >99% enantiomeric excess (ee) through self-sustaining, carbon-efficient metabolic loops.

Mechanistic Pathways: De Novo Synthesis vs. Biocatalytic Reduction

The microbial production of β-hydroxy esters is primarily achieved through two distinct metabolic architectures. Understanding the causality behind these pathways is essential for rational strain design and bioprocess optimization.

A. De Novo Biosynthesis via the PHA Pathway

The de novo synthesis of ethyl 3-hydroxybutyrate hijacks the native polyhydroxyalkanoate (PHA) biosynthesis pathway.

  • The Causality of Enzyme Selection: In wild-type PHA producers (like Ralstonia eutropha), acetyl-CoA is condensed by β-ketothiolase (PhaA) to acetoacetyl-CoA, which is then reduced by acetoacetyl-CoA reductase (PhaB) to 3-hydroxybutyryl-CoA. To divert this flux away from polymerization (mediated by PhaC) and toward esterification, researchers introduce an Alcohol Acyltransferase (AAT) [5]. AATs catalyze the esterification of the acyl-CoA intermediate with ethanol (either fed exogenously or produced endogenously via fermentation).

  • Alcoholytic Cleavage: Alternatively, specific Class IV PHA synthases can induce the in vivo alcoholytic cleavage of PHA chains in the presence of ethanol, capping the carboxy end to yield ethyl 3-hydroxybutyrate directly [3].

B. Whole-Cell Asymmetric Bioreduction

For pharmaceutical applications requiring absolute stereocontrol, whole-cell biocatalysis utilizing exogenous ethyl acetoacetate (EAA) is preferred.

  • The Causality of Cofactor Regeneration: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) reduce EAA to E3HB but stoichiometrically consume NAD(P)H. Because supplementing pure cofactors is economically unviable, the system must be self-validating and self-sustaining. By co-expressing a Glucose Dehydrogenase (GDH) , the oxidation of glucose to gluconolactone is directly coupled to the reduction of NAD(P)+ to NAD(P)H. This creates an intracellular closed-loop redox system that drives the reaction to near-complete conversion [4].

Pathway cluster_denovo De Novo Biosynthesis (PHA Pathway Hijack) cluster_biocat Whole-Cell Biocatalysis Gluc Glucose AcCoA Acetyl-CoA Gluc->AcCoA Glycolysis EtOH Ethanol Gluc->EtOH Fermentation AcAcCoA Acetoacetyl-CoA AcCoA->AcAcCoA PhaA (β-ketothiolase) HBCoA 3-Hydroxybutyryl-CoA AcAcCoA->HBCoA PhaB (Reductase) Target Ethyl 3-Hydroxybutyrate (Target β-Hydroxy Ester) HBCoA->Target AAT / Esterase EtOH->Target EAA Ethyl Acetoacetate (EAA) EAA->Target Ketoreductase (e.g., AcCR) NADH NAD(P)H Regeneration (via GDH) NADH->Target Cofactor Supply

Metabolic routes for ethyl 3-hydroxybutyrate: De novo biosynthesis vs. whole-cell biocatalysis.

Process Engineering: Aerobic vs. Anaerobic Biotransformation

The choice of bioreactor conditions drastically alters the metabolic flux and byproduct formation.

When utilizing Saccharomyces cerevisiae for the whole-cell reduction of EAA, operating under anaerobic conditions forces the yeast to utilize alternative electron sinks. While aerobic processes yield slightly higher conversion rates of EAA to (S)-E3HB, anaerobic biocatalysis produces ethanol and CO₂ as primary byproducts. This is a highly desirable outcome for modern biorefineries, as the process simultaneously yields a high-value chiral intermediate and bioethanol, improving overall carbon efficiency and life-cycle sustainability [2].

Quantitative Performance Comparison

The following table summarizes the performance metrics of various engineered systems for β-hydroxy ester production based on recent literature:

Production StrategyBiocatalyst / StrainSubstrateTarget EnantiomerEnantiomeric Excess (ee)Yield / Conversion
Whole-Cell Bioreduction (Aerobic) S. cerevisiaeEthyl acetoacetate(S)-E3HB>99%~88%
Whole-Cell Bioreduction (Anaerobic) S. cerevisiaeEthyl acetoacetate(S)-E3HB>99%~74%
Engineered Coenzyme Regeneration E. coli (AcCR + GDH)Ethyl acetoacetate(R)-E3HB>99%99.4%
Direct Esterase Hydrolysis E. coli (PHE21)Racemic E3HB(S)-E3HB>99%50% (Kinetic Res.)

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocol details the whole-cell biocatalytic reduction of EAA using an engineered E. coli strain co-expressing a carbonyl reductase (AcCR) and glucose dehydrogenase (GDH).

Protocol: Asymmetric Bioreduction with In Situ Cofactor Regeneration

This protocol is designed as a self-validating system : the continuous monitoring of pH and glucose acts as a real-time proxy for intracellular NAD(P)H regeneration. If the pH drops predictably, gluconic acid is being formed, confirming that the GDH enzyme is actively recycling the cofactor required for the reduction of EAA.

Step 1: Strain Cultivation & Biomass Accumulation

  • Action: Inoculate E. coli BL21(DE3) harboring the pETDuet-AcCR-GDH plasmid into 1 L of Terrific Broth (TB) containing 100 µg/mL ampicillin. Grow at 37°C until OD₆₀₀ reaches 0.6.

  • Induction: Add IPTG to a final concentration of 0.5 mM and lower the temperature to 25°C for 12 hours.

  • Causality: Lowering the temperature post-induction prevents the formation of insoluble inclusion bodies, ensuring the AcCR and GDH enzymes fold correctly into their active conformations.

Step 2: Preparation of Resting Cells

  • Action: Harvest the biomass by centrifugation (8,000 × g, 10 min, 4°C). Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.0) to remove residual media components.

  • Causality: Utilizing "resting cells" (cells suspended in a buffer without nitrogen sources) halts cell division. This forces the cell to channel all inputted carbon (glucose) exclusively into cofactor regeneration rather than biomass generation.

Step 3: The Biocatalytic Reaction (Self-Validating Step)

  • Action: Resuspend the cells in 500 mL of the same buffer to a final concentration of 50 g/L (wet cell weight). Add 200 mM of Glucose and 100 mM of Ethyl Acetoacetate (EAA). Incubate at 30°C with 200 rpm agitation.

  • Self-Validation Checkpoint: Monitor the pH of the bioreactor. The oxidation of glucose by GDH produces gluconolactone, which spontaneously hydrolyzes to gluconic acid. A steady drop in pH (requiring titration with 1M NaOH to maintain pH 7.0) is the physical validation that the NAD(P)H regeneration loop is actively functioning. If base consumption stops, the reaction has either reached completion or the enzymes have deactivated.

Step 4: Extraction and Chiral Analysis

  • Action: After 24 hours, extract the aqueous phase with an equal volume of ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Analyze via Chiral Gas Chromatography (GC) using an HP-Chiral column.

  • Causality: Ethyl acetate is chosen for its optimal partition coefficient for β-hydroxy esters while precipitating residual proteins, ensuring a clean injection for GC analysis.

Protocol S1 1. Strain Preparation (E. coli BL21) S2 2. Biomass Cultivation (OD600 > 20) S1->S2 S3 3. Biocatalytic Reduction (EAA + Glucose) S2->S3 S4 4. Extraction & Chiral GC (ee > 99%) S3->S4

Step-by-step workflow for the whole-cell biocatalytic reduction of ethyl acetoacetate.

References

  • Chem-Impex. "Ethyl 3-hydroxybutyrate" (Applications in pharmaceuticals and fermentation). 1

  • Aidic. "Towards the Integration of the Anaerobic Ethyl (S)-3- Hydroxybutyrate Production Process into a Biorefinery Concept". 2

  • ASM Journals. "Alcoholytic Cleavage of Polyhydroxyalkanoate Chains by Class IV Synthases Induced by Endogenous and Exogenous Ethanol". 3

  • ResearchGate. "Engineering of a novel carbonyl reductase with coenzyme regeneration in E. coli for efficient biosynthesis of enantiopure chiral alcohols". 4

  • MDPI. "Advances in the Ester Accumulation and Regulation in Grape Berries and Wine". 5

Sources

Pharmacological Potential of Ethyl (S)-3-Hydroxyhexanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the pharmacological and biomedical utility of Ethyl (S)-3-hydroxyhexanoate , a chiral ester often overshadowed by its shorter-chain homolog (butyrate) used in statin synthesis. For the drug development professional, the value of the C6-hexanoate derivative lies in its role as a critical monomer for third-generation polyhydroxyalkanoates (PHAs) —specifically P(3HB-co-3HHx)—and as a lipophilic chiral synthon for peptide drug conjugation and quorum-sensing modulation.

From Chiral Synthons to Smart Biomaterials

Executive Summary

Ethyl (S)-3-hydroxyhexanoate (CAS: 88496-71-3) is the ethyl ester of (S)-3-hydroxyhexanoic acid.[][2][3] While historically categorized as a volatile flavor compound or pheromone component, its pharmacological significance has surged in the field of nanomedicine and tissue engineering .

Unlike the rigid C4 (butyrate) backbone used in early biopolymers, the C6 (hexanoate) side chain introduces steric bulk that disrupts crystalline packing. This makes its polymeric derivatives, particularly Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] , ideal candidates for thermo-responsive drug delivery systems and soft tissue scaffolds . Furthermore, the monomer itself serves as a "lipidizing" agent to enhance the membrane permeability of peptide drugs.

Chemical Basis & Stereochemistry

The biological activity of 3-hydroxyhexanoate derivatives is strictly governed by stereochemistry. The (S)-enantiomer is the physiologically relevant form produced by bacterial


-oxidation pathways and is essential for biocompatibility.
  • Molecular Formula:

    
    
    
  • Chiral Center: C3 position.

  • Pharmacophore Utility: The 3-hydroxy group serves as a nucleophile for polymerization or conjugation, while the C6 alkyl tail provides tunable lipophilicity (

    
    ).
    
Structural Significance in Biopolymers

In P(3HB-co-3HHx) copolymers, the inclusion of the 3-hydroxyhexanoate (3HHx) unit lowers the melting point and crystallinity compared to pure PHB.[4]

  • PHB (C4 only): Brittle, high crystallinity (

    
    ), slow degradation.
    
  • P(3HB-co-3HHx): Elastomeric, lower crystallinity, tunable degradation rates suitable for sustained drug release.

Core Pharmacological Applications

A. Advanced Drug Delivery Systems (DDS)

The primary pharmaceutical application of Ethyl (S)-3-hydroxyhexanoate derivatives is in the synthesis of P(3HB-co-3HHx) nanoparticles and microspheres. These carriers address critical failures in conventional drug delivery: "burst release" and poor bioavailability of hydrophobic drugs.

Mechanism of Action: Surface Erosion

Unlike polylactic acid (PLA) which degrades via bulk erosion (often causing acidic inflammation), P(3HB-co-3HHx) degrades via surface erosion . This ensures a linear, zero-order release profile for encapsulated drugs.

Key Therapeutic Payloads:

  • Anti-cancer Agents: Doxorubicin and Ellipticine loaded into 3HHx-based nanoparticles show enhanced uptake in HeLa cells due to the polymer's affinity for cell membranes.

  • Insulin Delivery: Thermosensitive hydrogels containing 3HHx nanoparticles allow for injectable, sustained-release insulin formulations.[5]

Visualization: Drug Release Mechanism

DrugRelease cluster_0 Polymer Matrix (P(3HB-co-3HHx)) Polymer 3HHx Copolymer (Amorphous Domains) Enzymes Lipases / PHA Depolymerases Polymer->Enzymes Targeted by Drug Hydrophobic Drug (e.g., Doxorubicin) Release Sustained Drug Release (Zero-Order Kinetics) Drug->Release Diffuses Erosion Surface Erosion (Non-Acidic) Enzymes->Erosion Catalyzes Erosion->Release Exposes Drug Clearance Monomer Excretion (Renal/Metabolic) Erosion->Clearance Produces (S)-3-Hydroxyhexanoate

Caption: Surface erosion mechanism of P(3HB-co-3HHx) nanoparticles ensuring linear drug release.

B. Peptide Lipidization & Antimicrobial Activity

Derivatives of (S)-3-hydroxyhexanoic acid are used to modify peptide drugs.

  • Lipidization: Conjugating the hexanoate chain to the N-terminus of therapeutic peptides (e.g., DP18L ) increases their half-life and membrane penetration.

  • Quorum Quenching: The free acid acts as a Diffusible Signal Factor (DSF) analog. It can disrupt bacterial communication (quorum sensing) in pathogens like Ralstonia solanacearum, offering a non-antibiotic route to infection control.

Quantitative Comparison: Material Properties

The following table highlights why the "Hexanoate" derivative is superior to the "Butyrate" standard for soft tissue engineering and flexible implants.

PropertyPoly(3-hydroxybutyrate) [PHB]P(3HB-co-3HHx) (15 mol% Hexanoate) Pharmacological Benefit
Melting Point (

)
175–180°C115–125°C Easier thermal processing without drug degradation.
Elongation at Break 5–8% (Brittle)400–800% (Elastic) Suitable for flexible stents, heart valves, and skin grafts.
Degradation Time > 52 weeksVariable (10–30 weeks) Tunable to match tissue regeneration rates.
Biocompatibility Moderate (Stiff)High (Supports Cell Adhesion) Promotes fibroblast and osteoblast proliferation.

Experimental Protocol: Biocatalytic Synthesis

For pharmaceutical applications, enantiomeric purity (


) is non-negotiable. Chemical reduction often yields racemates. The following protocol uses a Ketoreductase (KRED)  screen to synthesize Ethyl (S)-3-hydroxyhexanoate.
Methodology: Enzymatic Reduction of Ethyl 3-Oxohexanoate

Reagents:

  • Substrate: Ethyl 3-oxohexanoate (10 mM)

  • Enzyme: KRED screening kit (e.g., from Codexis or in-house Pichia lysate)

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Workflow:

  • Preparation: Dissolve Ethyl 3-oxohexanoate in DMSO (5% v/v final concentration).

  • Reaction Assembly: In a reaction vessel, combine:

    • buffer (

      
      )
      
    • Glucose (

      
       eq)
      
    • 
       (
      
      
      
      mM)
    • Glucose Dehydrogenase (

      
       U/mL)
      
    • KRED Enzyme (

      
       mg/mL lyophilized powder)
      
  • Initiation: Add substrate to initiate reaction. Incubate at

    
     with orbital shaking (200 rpm).
    
  • Monitoring: Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2) or HPLC every 4 hours.

  • Quenching & Extraction: After 24h, quench with EtOAc. Centrifuge to remove protein. Extract supernatant with EtOAc (

    
    ).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash chromatography.
    
  • Validation: Determine enantiomeric excess (ee) using Chiral GC (Cyclodextrin column). Target:

    
     (S)-enantiomer.
    
Visualization: Biocatalytic Pathway

Synthesis Substrate Ethyl 3-oxohexanoate (Achiral Precursor) Intermediate Transition State (Hydride Transfer) Substrate->Intermediate Bind to Active Site Cofactor NADPH + H+ Cofactor->Intermediate Bind to Active Site Enzyme Ketoreductase (KRED) (Stereoselective) Enzyme->Intermediate Catalysis Product Ethyl (S)-3-hydroxyhexanoate (>99% ee) Intermediate->Product Reduction Byproduct NADP+ Intermediate->Byproduct Oxidation

Caption: Stereoselective enzymatic reduction pathway yielding high-purity (S)-isomer.

References

  • Biomedical Applications of P(3HB-co-3HHx)

    • Title: Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) based nanocarriers for drug delivery.
    • Source: Biomaterials[6][7]

    • URL: [Link]

  • Synthesis & Stereochemistry

    • Title: Biochemical approaches to the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile. (Note: Illustrates the biocatalytic principles applicable to the 3-hydroxy isomer).
    • Source: Tetrahedron: Asymmetry
    • URL: [Link]

  • Peptide Conjugation (Lipidization)

    • Title: The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides.[6]

    • Source: Biomaterials[6][7]

    • URL: [Link]

  • Tissue Engineering Utility

    • Title: Biomedical Applications of Polyhydroxyalkano
    • Source: Polymers (MDPI)[4]

    • URL: [Link][4][8]

Sources

Thermodynamic Characterization and Chiral Resolution of Ethyl 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-hydroxyhexanoate (CAS: 2305-25-1) represents a critical bifunctional building block in the synthesis of statins, beta-lactam antibiotics, and high-value pheromones. While widely recognized for its organoleptic profile (citrus/fruity notes) in the fragrance industry, its utility in pharmaceutical development relies heavily on its chiral purity .

This guide addresses a gap in standard literature: the intersection of bulk thermodynamic properties and the biocatalytic thermodynamics required to isolate its enantiomers. We move beyond simple data listing to provide derived enthalpies, self-validating measurement protocols, and optimized kinetic resolution workflows.

Molecular Architecture & Physicochemical Baseline

Ethyl 3-hydroxyhexanoate consists of a hexanoate backbone with a hydroxyl group at the C3 position, introducing a chiral center. In an achiral environment, both (R) and (S) enantiomers exhibit identical scalar physical properties.

Table 1: Physicochemical Constants (Standard State, 298 K)

PropertyValueConfidence/Method
Molecular Formula

Exact
Molecular Weight 160.21 g/mol Calculated
Boiling Point (

)
226 °C (est.[1][2] at 760 mmHg)Extrapolated from reduced pressure data [1]
Boiling Point (Reduced) 90–92 °C at 14 mmHgExperimental [2]
Density (

)
0.974 g/mL (25 °C)Gravimetric [3]
Refractive Index (

)
1.428Optical Refractometry [3]
Flash Point 94 °C (Closed Cup)ASTM D93 [2]
LogP 1.32Partition Coefficient (Octanol/Water) [4]
Water Solubility ~38.3 g/LEstimated (Hydroxyl group enhances solubility) [4]

Thermodynamic Derivations: Enthalpy of Vaporization

Direct calorimetric data for Ethyl 3-hydroxyhexanoate is often absent in standard databases. As researchers, we must derive these values to model distillation columns or reactor headspaces accurately.

Clausius-Clapeyron Estimation

Using the experimental boiling point at reduced pressure (


) and the estimated normal boiling point (

), we can estimate the Enthalpy of Vaporization (

).


Calculation:

Insight: This value (


) is consistent with esters of similar molecular weight and hydrogen-bonding capability. It is critical for calculating energy duties in vacuum distillation setups.

Chiral Thermodynamics & Kinetic Resolution

The "thermodynamics" of chiral ethyl 3-hydroxyhexanoate largely refers to the thermodynamics of separation . Since enantiomers have identical free energies in achiral solvents, we employ Lipase-Mediated Kinetic Resolution .

The Thermodynamic Bias

We utilize Candida antarctica Lipase B (CAL-B) to lower the activation energy (


) for the acylation of the (R)-enantiomer selectively.
  • Reaction: Racemic Alcohol + Vinyl Acetate

    
     (R)-Acetate + (S)-Alcohol
    
  • Thermodynamic Driver: The use of vinyl acetate makes the reaction effectively irreversible (formation of vinyl alcohol

    
     acetaldehyde tautomerization), driving the equilibrium forward.
    
Kinetic Resolution Workflow

The following diagram illustrates the stereoselective acylation pathway.

KineticResolution Racemate Racemic Ethyl 3-hydroxyhexanoate EnzymeComplex Enzyme-Substrate Complex (CAL-B) Racemate->EnzymeComplex Binding AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->EnzymeComplex TransitionState Transition State (Tetrahedral Intermediate) EnzymeComplex->TransitionState ΔG‡ (R) << ΔG‡ (S) Products Separation Step (Column Chromatography) TransitionState->Products Irreversible (Tautomerization) RAcetate (R)-3-Acetoxyhexanoate (Converted) Products->RAcetate SAlcohol (S)-3-Hydroxyhexanoate (Unreacted) Products->SAlcohol

Figure 1: Thermodynamic workflow for the lipase-catalyzed kinetic resolution of ethyl 3-hydroxyhexanoate. The enzyme preferentially lowers the activation energy for the (R)-enantiomer.

Experimental Protocols

Protocol A: Determination of Vapor Pressure (Static Method)

Trustworthiness: This protocol includes a degassing step, often skipped in lower-quality guides, which is the primary source of error in vapor pressure measurements.

Reagents & Equipment:

  • Ethyl 3-hydroxyhexanoate (>99% purity).[3][4][5]

  • Isotheniscope or Static Pressure Cell.

  • High-vacuum line (<0.1 Torr).

  • Thermostated bath (

    
     °C).
    

Step-by-Step:

  • Loading: Introduce 10 mL of sample into the sample bulb.

  • Degassing (Critical): Freeze the sample using liquid nitrogen. Open to vacuum to remove headspace gases. Thaw. Repeat this "Freeze-Pump-Thaw" cycle 3 times . Why? Dissolved air mimics high vapor pressure, invalidating results.

  • Equilibration: Submerge the bulb in the thermostated bath at

    
     (e.g., 25 °C).
    
  • Measurement: Allow 30 minutes for thermal equilibrium. Record pressure (

    
    ) using a capacitance manometer.
    
  • Iteration: Repeat at 5 °C intervals up to 80 °C.

  • Validation: Plot

    
     vs 
    
    
    
    . Linearity (
    
    
    ) confirms pure substance behavior.
Protocol B: Enzymatic Kinetic Resolution (Gram-Scale)

Expertise: This protocol uses an irreversible acyl donor to maximize yield, a field-proven technique for hydroxy esters.

Reagents:

  • Racemic Ethyl 3-hydroxyhexanoate (1.60 g, 10 mmol).

  • Vinyl Acetate (5 eq., Acyl donor).

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 80 mg.

  • MTBE (Methyl tert-butyl ether) or Hexane (Solvent).

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask, dissolve the racemate in 20 mL MTBE.

  • Initiation: Add Vinyl Acetate and the immobilized lipase.

  • Incubation: Shake at 200 rpm at 30 °C. Note: Higher temperatures increase rate but may decrease enantioselectivity (E-value).

  • Monitoring: Monitor by chiral GC (Cyclodextrin column) every 2 hours.

    • Stop Condition: When conversion (

      
      ) reaches ~50%.[5][6]
      
  • Termination: Filter off the enzyme (enzyme can be recycled).

  • Purification: Evaporate solvent. Separate the (S)-alcohol and (R)-acetate via flash chromatography (Hexane/EtOAc gradient). The (R)-acetate is less polar and elutes first.

Applications & Industrial Relevance

Table 2: Application Matrix by Enantiomer

FormPrimary ApplicationMechanism of Action
(R)-Enantiomer Pharmaceutical IntermediatesPrecursor for beta-lactamase inhibitors; chiral synthon for statin side-chains.
(S)-Enantiomer Pheromones / Bio-controlComponent in specific insect pheromone blends (e.g., Formica species).
Racemate Fragrance & Flavor"Pineapple/Citrus" note. Used in fruit flavors where chirality impacts intensity but not character.
Pharmaceutical Synthesis Pathway

The (R)-ethyl 3-hydroxyhexanoate is a precursor to (R)-3-hydroxyhexanoic acid, often used to introduce chirality in polyketide antibiotic synthesis.

PharmaPath Node1 (R)-Ethyl 3-hydroxyhexanoate Node2 Hydrolysis (LiOH, THF/H2O) Node1->Node2 Node3 (R)-3-Hydroxyhexanoic Acid Node2->Node3 Node4 Beta-Lactam / Statin Synthesis Node3->Node4 Coupling

Figure 2: Simplified synthesis pathway utilizing the chiral ester as a starting material.

References

  • The Good Scents Company. (2023). Ethyl 3-hydroxyhexanoate Physicochemical Information. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Ethyl 3-hydroxyhexanoate (CID 61293).[1][7] National Library of Medicine. Retrieved from [Link]

  • FooDB. (2023). Ethyl 3-hydroxyhexanoate: Predicted and Experimental Properties. Retrieved from [Link]

Sources

Stereochemical Divergence in Ethyl 3-Hydroxyhexanoate: A Comprehensive Technical Guide on (S)- and (R)-Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-hydroxyhexanoate (C₈H₁₆O₃) is a highly versatile β-hydroxy ester characterized by a chiral center at the C3 position. This stereocenter gives rise to two distinct enantiomers: Ethyl (S)-3-hydroxyhexanoate and Ethyl (R)-3-hydroxyhexanoate . While they share identical scalar physical properties (such as boiling point and molecular weight), their vector properties and biological interactions diverge drastically.

This technical guide dissects the mechanistic, organoleptic, and synthetic differences between the two enantiomers. We will explore why the (R)-enantiomer acts as a critical chiral building block for next-generation biodegradable polymers, while the (S)-enantiomer serves primarily as an analytical standard in flavor chemistry. Furthermore, this guide provides self-validating, step-by-step protocols for their asymmetric synthesis and enantiomeric resolution.

Structural and Organoleptic Divergence

The stereochemical orientation of the hydroxyl group at the C3 position dictates how these molecules interact with biological receptors (such as olfactory receptors) and enzymatic active sites.

  • Ethyl (R)-3-hydroxyhexanoate: Exhibits a sweet, woody, and fruity aroma with a notably low odor threshold[1]. It is naturally identified in fermented beverages like cognac and fruits such as pineapple[2].

  • Ethyl (S)-3-hydroxyhexanoate: Presents a much weaker, aldehyde-like, and faintly fruity scent[1].

To facilitate rapid comparison during analytical workflows, the quantitative and qualitative data for both enantiomers are summarized below:

Table 1: Quantitative & Qualitative Data Comparison
PropertyEthyl (S)-3-hydroxyhexanoateEthyl (R)-3-hydroxyhexanoateAnalytical Method
CAS Number 88496-71-384314-29-4Database Registry[3],[2]
Molecular Weight 160.21 g/mol 160.21 g/mol Mass Spectrometry[4]
LogP 1.101.10Computational Modeling[3]
Odor Profile Weak fruity, aldehyde-likeSweet, woody, fruityOlfactometry[1]
Primary Utility Flavor standard, olfactory researchPHA biopolymer precursor, chiral synthonField Application[2],[5]

Application Divergence: The Causality of Chirality

The (R)-Enantiomer in Biopolymer Engineering

The primary industrial and research value of lies in its role as a precursor monomer for microbial synthesis of polyhydroxyalkanoate (PHA) copolymers, specifically poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx) [2].

The Causality of Material Properties: Why is the (R)-configuration strictly required? In engineered microorganisms like Ralstonia eutropha, the PHA synthase enzyme possesses a highly stereospecific active site that only recognizes the (R)-enantiomer. When the (R)-3-hydroxyhexanoate moiety is incorporated into the P(3HB) polymer chain, its longer propyl side chain acts as an internal plasticizer. It sterically hinders the tight, highly ordered helical packing of the P(3HB) homopolymer lattice[2]. This structural disruption drastically reduces the glass transition temperature (Tg) and crystallinity of the material, transforming a brittle plastic into a highly flexible, biodegradable elastomer ideal for tissue engineering and sustainable packaging.

Polymerization R_Monomer Ethyl (R)-3-hydroxyhexanoate (Chiral Monomer) Metabolic Metabolic Engineering (Ralstonia eutropha) R_Monomer->Metabolic HB_Monomer 3-Hydroxybutyrate (Co-Monomer) HB_Monomer->Metabolic Polymer P(3HB-co-3HHx) Biodegradable Copolymer Metabolic->Polymer PHA Synthase Properties Reduced Crystallinity Increased Elasticity Polymer->Properties Material Outcome

Fig 1. Integration of the (R)-enantiomer into P(3HB-co-3HHx) biodegradable copolymers.

The (S)-Enantiomer in Flavor Chemistry

Conversely, the (S)-enantiomer is rarely utilized in polymer synthesis. Its primary application is in and structure-activity relationship (SAR) studies, where researchers map how distinct spatial arrangements trigger different olfactory receptor responses[5].

Asymmetric Synthesis and Enantiomeric Resolution

Standard chemical synthesis (e.g., hydrogenation of ethyl 3-oxohexanoate without chiral induction) yields a racemic mixture. To isolate the pure (R)- or (S)-enantiomer (>99% ee), researchers must rely on asymmetric hydrogenation or biocatalytic reduction[6].

SynthesisWorkflow A Ethyl 3-oxohexanoate (Prochiral Ketone) B Asymmetric Hydrogenation (Ru-BINAP Catalyst) A->B H2, MeOH, 40-60°C C Biocatalytic Reduction (Ketoreductase / G. candidum) A->C Glucose, Buffer, 30°C D Ethyl (R)-3-hydroxyhexanoate (>99% ee) B->D High Enantioselectivity C->D (R)-Selective Enzyme E Ethyl (S)-3-hydroxyhexanoate (Specific Biocatalysts) C->E (S)-Selective Enzyme

Fig 2. Divergent asymmetric synthesis workflows for ethyl 3-hydroxyhexanoate enantiomers.

Protocol 1: Asymmetric Hydrogenation via Ru-BINAP Complex

The Causality of Catalyst Choice: Utilizing a Ruthenium-BINAP complex ensures high stereofidelity. The rigid, atropisomeric BINAP ligand creates a C2-symmetric, sterically restricted coordination sphere around the Ruthenium center. When the prochiral ketone (ethyl 3-oxohexanoate) binds to the Ru-hydride intermediate, steric repulsion forces it to expose only one face (re or si) to the hydride transfer, dictating the absolute configuration of the resulting alcohol[3],[6].

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox under strict argon atmosphere, dissolve [RuCl2((R)-BINAP)]2·NEt3 (0.1 mol%) in degassed anhydrous methanol.

  • Substrate Loading: Add ethyl 3-oxohexanoate (1.0 equiv) to the catalyst solution. Transfer the mixture to a high-pressure stainless-steel autoclave.

  • Hydrogenation: Pressurize the autoclave with H₂ gas to 7500 Torr (approx. 10 atm). Heat the reaction mixture to 40–60 °C with vigorous stirring for 10 hours[3].

  • Workup: Safely vent the H₂ gas. Concentrate the mixture under reduced pressure. Pass the crude residue through a short silica gel plug (eluent: hexane/ethyl acetate) to remove the metal catalyst.

  • Self-Validation System: Validate the enantiomeric excess (ee) using Chiral Gas Chromatography (GC). The (R)-enantiomer should elute with >96% yield and >99% ee[3]. Diagnostic Check: If the ee is sub-optimal, the causality is likely oxygen contamination during step 1, which oxidizes the active Ru(II) species to a non-selective Ru(III) state. High ee inherently validates strict anaerobic technique.

Protocol 2: Biocatalytic Reduction via Geotrichum candidum

The Causality of Biocatalysis: Whole-cell biocatalysis leverages native ketoreductases that have evolved for strict stereospecificity, offering a greener alternative to heavy-metal catalysis[7].

Step-by-Step Methodology:

  • Mycelium Preparation: Culture Geotrichum candidum in a glucose-peptone medium at 30 °C. Harvest and age the mycelium to optimize ketoreductase expression[8].

  • Biotransformation: Suspend the resting cells in a phosphate buffer (pH 7.0) containing glucose and ethyl 3-oxohexanoate. Mechanistic Note: Glucose is mandatory as an electron donor; it drives the cells' native dehydrogenases to recycle the NAD(P)H cofactor required for continuous reduction.

  • Incubation & Extraction: Incubate at 30 °C for 24-48 hours. Extract the aqueous phase with ethyl acetate.

  • Self-Validation System: Monitor the reaction via TLC and validate stereoconversion via polarimetry. If the reaction stalls prematurely, the causality is the depletion of the NAD(P)H cofactor, indicating insufficient glucose loading. Sustained conversion over 48 hours validates active cofactor recycling.

Analytical Workflows for Chiral Separation

To accurately differentiate the (S) and (R) enantiomers, standard achiral chromatography is ineffective.

Chiral GC-FID Method:

  • Column: β-cyclodextrin capillary column.

  • Carrier Gas: Helium.

  • Causality of Separation: The chiral cavities of the cyclodextrin stationary phase interact differently with the transient diastereomeric complexes formed by the (S) and (R) enantiomers. The (R)-enantiomer typically forms a more stable inclusion complex with the cyclodextrin cavity, leading to distinct retention times and allowing for precise quantification of enantiomeric excess.

Conclusion

The divergence between Ethyl (S)-3-hydroxyhexanoate and Ethyl (R)-3-hydroxyhexanoate perfectly illustrates the profound impact of stereochemistry on molecular utility. While the (S)-enantiomer remains a niche tool for olfactory mapping, the (R)-enantiomer is a cornerstone of sustainable biopolymer engineering. Mastering their asymmetric synthesis and resolution is essential for researchers pushing the boundaries of biodegradable materials and advanced chiral pharmaceuticals.

References

  • Title: Technology Process of ETHYL (S)-3-HYDROXYHEXANOATE Source: LookChem URL: [Link]

  • Title: Ethyl (R)-3-hydroxyhexanoate | CID 440150 Source: PubChem - NIH URL: [Link]

  • Title: Chiral Flavor Compounds Source: Leffingwell URL: [Link]

  • Title: Asymmetric reduction of prochiral ketones catalyzed by plants or microorganisms Source: ResearchGate URL: [Link]

  • Title: A Study of the Stereocontrolled Reduction of Aliphatic β-Ketoesters by Geotrichum candidum Source: Taylor & Francis URL: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl (S)-3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Hydroxy Esters

Ethyl (S)-3-hydroxyhexanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and biologically active molecules. Its stereocenter and bifunctional nature, possessing both a hydroxyl and an ester group, allow for diverse chemical modifications. The precise stereochemical control in its synthesis is paramount, as the biological activity of the final products often depends on a specific enantiomer. This guide provides an in-depth analysis of the primary synthetic strategies to obtain the (S)-enantiomer of ethyl 3-hydroxyhexanoate, tailored for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative overview of biocatalytic and chemocatalytic approaches.

The synthesis of enantiomerically pure compounds can be broadly categorized into two main strategies: asymmetric synthesis, where a prochiral substrate is converted directly into a single enantiomer, and kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the unreacted enantiomer.[1] Both biocatalysis and chemocatalysis offer powerful tools to achieve these transformations, each with its own set of advantages and limitations regarding selectivity, reaction conditions, and scalability.[2][3]

Procurement and Synthesis of the Starting Material: Ethyl 3-oxohexanoate

A reliable synthesis of the target molecule begins with high-quality starting material. The precursor for the asymmetric reduction and the racemic starting material for kinetic resolution is ethyl 3-oxohexanoate.

Synthesis of Ethyl 3-oxohexanoate

A common and effective method for the preparation of ethyl 3-oxohexanoate is the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with butyryl chloride, followed by ethanolysis.[4]

Experimental Protocol: Synthesis of Ethyl 3-oxohexanoate [4]

  • Acylation of Meldrum's Acid:

    • In a round-bottom flask, dissolve 176 g of Meldrum's acid in 550 ml of dichloromethane.

    • Add 188 ml of pyridine to the solution and cool the mixture to 5°C using an ice-water bath.

    • Slowly add 133 ml of butyryl chloride dropwise to the cooled solution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

    • Wash the reaction mixture with a dilute solution of hydrochloric acid to remove excess pyridine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield an oily residue.

  • Ethanolysis:

    • Dissolve the oily residue in 700 ml of absolute ethanol.

    • Reflux the mixture for 6 hours.

    • After cooling, remove the ethanol by vacuum evaporation.

    • Purify the resulting residue by vacuum distillation to obtain ethyl 3-oxohexanoate as a colorless oil.

Biocatalytic Approach: Asymmetric Reduction with Saccharomyces cerevisiae (Baker's Yeast)

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), is a well-established, environmentally benign, and cost-effective method for the asymmetric reduction of β-keto esters.[5] The reduction is mediated by various oxidoreductase enzymes within the yeast cells, which utilize nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as a cofactor. The stereochemical outcome is governed by Prelog's rule, which generally predicts the formation of the (S)-alcohol.

The key to a successful and highly enantioselective bioreduction lies in controlling the reaction conditions to favor the desired reductase activity and ensure efficient cofactor regeneration. The use of co-solvents like glycerol can enhance substrate solubility and product extraction.[5]

Workflow for Baker's Yeast Reduction

cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification Yeast_Suspension Yeast Suspension (Baker's Yeast in Glycerol/Water) Incubation Incubation with Shaking (e.g., 48-96h) Yeast_Suspension->Incubation Substrate Substrate (Ethyl 3-oxohexanoate) Substrate->Incubation Filtration Filtration to Remove Yeast Incubation->Filtration Cofactor_Regen Cofactor Regeneration (e.g., Isopropanol) Cofactor_Regen->Incubation supports Extraction Solvent Extraction (e.g., Diethyl Ether) Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Ethyl (S)-3-hydroxyhexanoate Purification->Final_Product

Caption: Workflow for the biocatalytic reduction of ethyl 3-oxohexanoate.

Experimental Protocol: Baker's Yeast Catalyzed Asymmetric Reduction of Ethyl 3-oxohexanoate [5]

  • Yeast Suspension Preparation:

    • In a 1 L round-bottom flask equipped with a magnetic stirrer, add 10 g of fresh baker's yeast (FBY) to 50 mL of a glycerol-water mixture (e.g., 50:50 w/w).

    • Stir the suspension for 30 minutes.

  • Cofactor Regeneration and Substrate Addition:

    • Add 25 ml of isopropanol to the yeast suspension and stir for an additional 10 minutes. Isopropanol serves as a hydrogen donor for cofactor regeneration.

    • Add 1 g of ethyl 3-oxohexanoate to the reaction mixture.

  • Reaction:

    • Shake the reaction mixture at room temperature for 48-96 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, filter the mixture through a pad of Celite to remove the yeast cells.

    • Saturate the filtrate with sodium chloride (NaCl) to reduce the solubility of the product in the aqueous phase.

    • Extract the product with diethyl ether (3 x 40 ml).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield Ethyl (S)-3-hydroxyhexanoate.

ParameterCondition/ReagentRationale
Biocatalyst Saccharomyces cerevisiae (Baker's Yeast)Readily available, cost-effective, and contains a consortium of oxidoreductases.[6]
Solvent System Glycerol/WaterGlycerol is a green, biodegradable co-solvent that can improve the solubility of hydrophobic substrates and facilitate product extraction.[5]
Cofactor Regeneration IsopropanolServes as a sacrificial hydrogen donor to regenerate the NADH/NADPH cofactors required by the oxidoreductases.
Temperature Room Temperature (or ~30°C)Optimal temperature for maintaining yeast viability and enzyme activity.[6]
pH Neutral (unbuffered)Baker's yeast typically performs well at near-neutral pH.
Work-up Celite filtration, Salting out, Solvent extractionStandard procedures for separating the product from a whole-cell biotransformation.

Table 1: Key Parameters in the Baker's Yeast Reduction of Ethyl 3-oxohexanoate.

A study on the baker's yeast-catalyzed reduction of ethyl 3-oxohexanoate in a glycerol:water mixture reported high enantioselectivity (>95%) and reasonable activity.[5] The use of a glycerol-water mixture was also found to enhance the extraction yield of the product compared to using either solvent alone.[5]

Chemocatalytic Approach: Asymmetric Hydrogenation with Ru-BINAP Catalysts

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds on an industrial scale. For the reduction of β-keto esters, ruthenium complexes with chiral phosphine ligands, particularly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective.[7] The choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates the stereochemistry of the product. For the synthesis of Ethyl (S)-3-hydroxyhexanoate, a Ru-(S)-BINAP catalyst would be employed.

These reactions are typically carried out under hydrogen pressure and require an inert atmosphere. The catalyst loading can be very low, making this an atom-economical process.

Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation

The catalytic cycle is believed to involve the coordination of the β-keto ester to the chiral ruthenium complex, followed by the heterolytic cleavage of dihydrogen and subsequent transfer of a hydride to the carbonyl carbon and a proton to the carbonyl oxygen. The chiral environment created by the BINAP ligand directs the hydride attack to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification Catalyst_Prep Catalyst Preparation (in situ or pre-formed Ru-(S)-BINAP) Autoclave Reaction in Autoclave Catalyst_Prep->Autoclave Substrate_Sol Substrate Solution (Ethyl 3-oxohexanoate in solvent) Substrate_Sol->Autoclave Solvent_Removal Solvent Removal Autoclave->Solvent_Removal H2_Pressure Hydrogen Pressure (e.g., 50-100 atm) H2_Pressure->Autoclave applied to Purification Purification (e.g., Chromatography) Solvent_Removal->Purification Final_Product Ethyl (S)-3-hydroxyhexanoate Purification->Final_Product

Caption: General workflow for the asymmetric hydrogenation of ethyl 3-oxohexanoate.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 3-oxohexanoate with a Ru-(S)-BINAP Catalyst (Representative protocol based on similar substrates)[7][8]

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere (e.g., argon), charge a Schlenk flask with [RuCl₂(benzene)]₂ and (S)-BINAP.

    • Add degassed methanol and stir the mixture at 50°C for 30 minutes to form the active catalyst.

  • Hydrogenation:

    • Transfer the catalyst solution to a high-pressure autoclave.

    • Add a solution of ethyl 3-oxohexanoate in degassed methanol.

    • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 50-100 atm.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by GC or TLC.

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by silica gel column chromatography to obtain Ethyl (S)-3-hydroxyhexanoate.

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

ParameterCondition/ReagentRationale
Catalyst Ru-(S)-BINAP complexHighly active and enantioselective for the reduction of β-keto esters. The (S)-ligand yields the (S)-alcohol.[7]
Solvent Methanol or Ethanol (degassed)Protic solvents that are commonly used for these hydrogenations. Degassing is crucial to prevent catalyst deactivation.
Hydrogen Pressure 50-100 atmHigher pressures generally lead to faster reaction rates.
Temperature Room Temperature to 80°CThe reaction can often be run at room temperature, but gentle heating may be required.
Substrate/Catalyst Ratio 1000:1 to 10,000:1Ru-BINAP catalysts are highly efficient, allowing for low catalyst loadings.

Table 2: Key Parameters in the Asymmetric Hydrogenation of Ethyl 3-oxohexanoate.

Chemoenzymatic Approach: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity.[1] For the resolution of racemic ethyl 3-hydroxyhexanoate, lipases are commonly employed. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and widely used biocatalyst for the acylation of alcohols.[9]

In this process, the lipase will selectively acylate the (R)-enantiomer of ethyl 3-hydroxyhexanoate, leaving the desired (S)-enantiomer unreacted. The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is the ratio of the rates of reaction of the two enantiomers. A high E-value is essential for achieving high enantiomeric excess of both the product and the unreacted starting material.

Workflow for Lipase-Catalyzed Kinetic Resolution

cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_workup Separation & Purification Racemic_Substrate Racemic Ethyl 3-hydroxyhexanoate Reaction_Vessel Reaction at Controlled Temperature (e.g., 40°C) Racemic_Substrate->Reaction_Vessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Solvent Organic Solvent (e.g., MTBE) Solvent->Reaction_Vessel Enzyme_Removal Filtration to Remove Enzyme Reaction_Vessel->Enzyme_Removal at ~50% conversion Solvent_Evap Solvent Evaporation Enzyme_Removal->Solvent_Evap Chromatography Chromatographic Separation Solvent_Evap->Chromatography S_Enantiomer Ethyl (S)-3-hydroxyhexanoate Chromatography->S_Enantiomer R_Acylated (R)-acylated product Chromatography->R_Acylated

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic ethyl 3-hydroxyhexanoate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-hydroxyhexanoate (Representative protocol based on similar substrates)

  • Reaction Setup:

    • To a reaction vessel, add racemic ethyl 3-hydroxyhexanoate (e.g., 1.0 g).

    • Add an anhydrous organic solvent such as tert-butyl methyl ether (MTBE) (e.g., 20 mL).

    • Add an acyl donor, such as vinyl acetate (e.g., 5 equivalents).

    • Add the immobilized lipase, Novozym 435 (Candida antarctica lipase B) (e.g., 100 mg).

  • Reaction:

    • Stir the mixture at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This point maximizes the enantiomeric excess of both the unreacted starting material and the acylated product.

  • Work-up and Separation:

    • Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent and excess acyl donor under reduced pressure.

    • Separate the unreacted (S)-ethyl 3-hydroxyhexanoate from the acylated (R)-enantiomer by silica gel column chromatography.

ParameterCondition/ReagentRationale
Biocatalyst Candida antarctica lipase B (Novozym 435)A highly stable and selective lipase for the resolution of a wide range of alcohols.[9]
Acyl Donor Vinyl acetateAn irreversible acyl donor that drives the reaction forward.
Solvent Anhydrous organic solvent (e.g., MTBE, hexane)Provides a non-aqueous environment to prevent hydrolysis and solubilize the substrates.
Temperature 30-50°CA moderate temperature range that ensures good enzyme activity without causing denaturation.
Reaction Monitoring Chiral HPLC or GCEssential for stopping the reaction at ~50% conversion to achieve high enantiomeric excess for both enantiomers.

Table 3: Key Parameters in the Lipase-Catalyzed Kinetic Resolution of Ethyl 3-hydroxyhexanoate.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesTypical YieldTypical ee (%)
Baker's Yeast Reduction Environmentally friendly, cost-effective, mild reaction conditions.Can have moderate yields, requires separation from biomass, substrate scope can be limited.40-75%>95%
Asymmetric Hydrogenation High yields and enantioselectivity, low catalyst loading, broad substrate scope.Requires specialized high-pressure equipment, catalysts can be expensive and air-sensitive.>95%>98%
Lipase-Catalyzed Resolution High enantioselectivity for both enantiomers, mild conditions, reusable catalyst.Maximum theoretical yield for one enantiomer is 50%, requires separation of the product from the starting material.<50% (for one enantiomer)>99%

Table 4: Comparison of the Main Synthetic Routes to Ethyl (S)-3-hydroxyhexanoate.

Conclusion

The synthesis of Ethyl (S)-3-hydroxyhexanoate can be effectively achieved through several robust methodologies. For environmentally conscious and cost-effective lab-scale synthesis, the biocatalytic reduction with baker's yeast offers an excellent option, providing high enantioselectivity under mild conditions. For large-scale industrial production where high yield and efficiency are paramount, asymmetric hydrogenation with Ru-BINAP catalysts stands out as the superior method, despite the initial investment in catalysts and equipment. The lipase-catalyzed kinetic resolution is a valuable alternative, particularly when both enantiomers are of interest or when a very high enantiomeric excess is required, and the 50% theoretical yield is not a limiting factor. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and desired purity.

References

  • BenchChem. (2025).
  • Zhong, G. et al. (2022). Divergent Synthesis of β‐Hydroxy Amides (Esters) and γ‐Amino Alcohols via Ir/f‐Diaphos Catalyzed Asymmetric Hydrogenation.
  • PrepChem. (2023).
  • Engström, K., & Bäckvall, J. E. (2011). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry, 9(1), 81-82.
  • MedChemExpress. (2024).
  • Noyori, R., et al. (1995). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of β- and γ-Functionalized Ketones. Journal of the American Chemical Society, 117(28), 7562–7563.
  • Ojha, P., & Sharma, A. (n.d.). BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL CONTAINING SYSTEMS. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025).
  • Silva, F. M. W. G., et al. (2023).
  • Wu, Y. (2023). Exploring biocatalytic alternatives for challenging chemical reactions. TU Delft Research Portal.
  • Orrenius, C., et al. (1998). Understanding and Engineering the Enantioselectivity of Candida antarctica Lipase B towards sec-Alcohols.
  • Wolf, C., & Moskowitz, M. (2011). Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
  • BenchChem. (2025). Technical Support Center: Optimization of Baker's Yeast Reduction. BenchChem.
  • Silva, F. M. W. G., et al. (2023).
  • Zhang, Y., & Chan, A. S. C. (1997). Enantioselective synthesis of β-hydroxy esters by Reformatsky reactions in chiral micelles. Tetrahedron: Asymmetry, 8(21), 3651-3655.
  • Li, Z., et al. (2018). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. Green Chemistry, 20(12), 2768-2775.
  • Movassaghi, M., & Schmidt, M. A. (2007). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic Letters, 9(14), 2653–2656.
  • Sun, Y., et al. (1993). Ruthenium-BINAP asymmetric hydrogenation catalyst. U.S.
  • Wikipedia. (2024). Kinetic resolution.
  • Noyori, R., et al. (1988). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses, 67, 78.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
  • Gopalan, A. S., & Jacobs, H. K. (1990). Bakers' yeast reduction of alkyl 6-chloro-3-oxohexanoates: synthesis of (R)-(+)-α-lipoic acid. Journal of the Chemical Society, Perkin Transactions 1, (7), 1897-1900.
  • Braun, M., & Gräf, S. (1998). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction.
  • Gopalan, A. S., & Jacobs, H. K. (1990). Bakers' yeast reduction of alkyl 6-chloro-3-oxohexanoates: synthesis of (R)-(+)-α-lipoic acid. Journal of the Chemical Society, Perkin Transactions 1, 1897-1900.
  • van der Deen, H., et al. (1996). Reduction of ethyl 3-oxobutanoate using non-growing baker's yeast in a continuously operated reactor with cell retention. Biotechnology and Bioengineering, 49(3), 293-300.
  • Wu, Y. (2023). Exploring biocatalytic alternatives for challenging chemical reactions. TU Delft Research Portal.
  • BenchChem. (2025).
  • Nakatsuka, Y., et al. (2011). Asymmetric Hydrogenation of Aromatic, Aliphatic, and α,β-Unsaturated Acyl Silanes Catalyzed by Tol-binap/Pica Ruthenium(II).
  • PubChem. (n.d.). Ethyl 3-oxohexanoate.
  • Chem-Impex. (2024).

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Methodological & Application

asymmetric synthesis of Ethyl (S)-3-hydroxyhexanoate protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Synthesis of Ethyl (S)-3-hydroxyhexanoate

Executive Summary

Ethyl (S)-3-hydroxyhexanoate (CAS: 2305-25-1) is a critical chiral building block utilized in the synthesis of pheromones, statin intermediates, and high-value flavor compounds. Achieving high enantiomeric excess (ee >99%) is paramount, as the (R)-enantiomer often constitutes an impurity with distinct biological or olfactory properties.

This guide details two distinct, field-validated protocols for the asymmetric reduction of Ethyl 3-ketohexanoate:

  • Biocatalytic Reduction (Method A): The "Green" standard, offering mild conditions and superior enantioselectivity via Ketoreductases (KREDs).[1]

  • Noyori Asymmetric Hydrogenation (Method B): The "Chemical" standard, ideal for high-throughput scalability and solvent versatility.

Strategic Decision Framework

Select the appropriate protocol based on your laboratory's infrastructure and scale requirements.

DecisionMatrix Start Start: Ethyl 3-ketohexanoate Scale Primary Constraint? Start->Scale Bio Method A: Biocatalysis (KRED) Scale->Bio High ee (>99%) required Mild conditions No autoclave available Chem Method B: Asymmetric Hydrogenation (Ru-BINAP) Scale->Chem Multi-kg scale Solvent flexibility High pressure rated Bio_Out Output: >99% ee Yield: >95% Requires: Cofactor Recycle Bio->Bio_Out Chem_Out Output: 95-98% ee Yield: >95% Requires: H2 (50 bar) Chem->Chem_Out

Figure 1: Decision matrix for selecting the synthesis route.

Method A: Biocatalytic Reduction (Ketoreductase)

Principle: This method utilizes an NADPH-dependent Ketoreductase (KRED) to stereoselectively reduce the ketone.[2][3] To make the process economically viable, a Glucose Dehydrogenase (GDH) coupled system recycles the expensive NADPH cofactor.

Mechanism:

  • Enzyme: (S)-selective KRED (Screening required, e.g., from Candida magnoliae or engineered variants).

  • Cofactor: NADP+

    
     NADPH.
    
  • Sacrificial Substrate: Glucose

    
     Gluconolactone (drives equilibrium).
    
Reagents & Equipment
  • Substrate: Ethyl 3-ketohexanoate (97%+).

  • Enzyme: Commercial KRED Screening Kit (e.g., Codexis, Johnson Matthey) to identify (S)-selective variant.

  • Cofactor Recycle: Glucose, NADP+, GDH (often co-lyophilized in commercial mixes).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Titrant: 1M NaOH (to maintain pH).

Protocol Steps
  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0). Degas by bubbling nitrogen for 10 minutes to protect enzyme thiols.

  • Substrate Solution: Dissolve Ethyl 3-ketohexanoate (500 mg, 3.16 mmol) in 1 mL DMSO. Note: DMSO acts as a co-solvent to improve solubility.

  • Reaction Initiation:

    • In a 50 mL round-bottom flask, add 25 mL Buffer.

    • Add Glucose (1.2 eq, 680 mg).

    • Add NADP+ (10 mg, catalytic amount).

    • Add GDH (50 Units) and the selected (S)-KRED (20-50 mg).

    • Add the Substrate Solution dropwise.

  • Incubation: Stir at 30°C @ 250 rpm.

  • pH Control (Critical): The production of gluconic acid will lower pH. Monitor hourly and add 1M NaOH to maintain pH 6.8–7.2. Failure to control pH will denature the enzyme.

  • Workup (24 hours):

    • Saturate the aqueous phase with NaCl (brine).

    • Extract 3x with Ethyl Acetate (20 mL).[4]

    • Dry combined organics over MgSO4, filter, and concentrate.

Biocatalysis cluster_0 Cofactor Recycling System Glucose Glucose Glucono Gluconolactone Glucose->Glucono GDH NADP NADP+ NADPH NADPH NADP->NADPH Reduction NADPH->NADP Oxidation Substrate Ethyl 3-ketohexanoate Product Ethyl (S)-3-hydroxyhexanoate Substrate->Product  (S)-KRED  

Figure 2: Coupled enzymatic cycle ensuring efficient cofactor regeneration.

Method B: Noyori Asymmetric Hydrogenation

Principle: Stereoselective hydrogenation using a Ruthenium-BINAP complex.[5] Stereochemical Rule: For


-keto esters, the RuCl2[(R)-BINAP]  complex typically yields the (S)-alcohol  via dynamic kinetic resolution or direct stereoselective hydrogenation (Anti-Prelog preference due to coordination geometry).
Reagents & Equipment
  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or RuCl2[(R)-BINAP] (generated in situ).

  • Solvent: Anhydrous Ethanol (degassed).

  • Hydrogen Source: H2 gas (High Pressure Cylinder).

  • Vessel: Stainless steel autoclave (Parr reactor).

Protocol Steps
  • Safety Check: Inspect autoclave seals and burst disks.

  • Catalyst Loading (Glovebox preferred):

    • Load Ethyl 3-ketohexanoate (1.58 g, 10 mmol) into the glass liner.

    • Add Anhydrous Ethanol (5 mL).

    • Add RuCl[(R)-BINAP] catalyst (Substrate/Catalyst ratio = 1000:1).

  • Pressurization:

    • Seal the autoclave.[4]

    • Purge with H2 (5 bar) three times to remove oxygen. Oxygen poisons the Ru-catalyst.

    • Pressurize to 50 bar (725 psi) .

  • Reaction: Heat to 60°C and stir vigorously (1000 rpm) for 12–18 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Vent H2 carefully (fume hood).

    • Concentrate the ethanolic solution via rotary evaporation.[6]

    • Purify via flash chromatography (Hexane/EtOAc 8:2) to remove catalyst residues.[4]

Analytical Validation (E-E-A-T)

To validate the enantiomeric excess (ee), use Chiral Gas Chromatography.[6][7]

  • Column: Cyclodex-B (Agilent J&W) or Chiralsil-DEX CB (25m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 80°C (hold 2 min)

    
     Ramp 2°C/min to 140°C.
    
  • Detection: FID @ 250°C.

  • Expected Retention:

    • (R)-enantiomer: ~14.2 min

    • (S)-enantiomer: ~14.8 min (Verify with racemic standard).

Comparative Data Summary

MetricMethod A: BiocatalysisMethod B: Noyori Hydrogenation
Enantiomeric Excess (ee) > 99% 95 – 98%
Yield 90 – 95%96 – 99%
Scalability Linear (Volume limited)Exponential (High density)
Cost Driver Enzyme/CofactorRu-Catalyst/Autoclave
Green Chemistry High (Water-based)Moderate (Solvent/Metal waste)

References

  • Noyori, R., et al. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters.[8] Journal of the American Chemical Society.[9]

  • BenchChem. (2025).[3][4][6][10] Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters.

  • Kataoka, M., et al. (1999).[2] Cloning and expression of a novel aldehyde reductase for stereoselective reduction. Applied and Environmental Microbiology.[2] [2]

  • Codexis Inc.Ketoreductase Screening Kits and Protocols. (Industry Standard Reference).
  • Restek. Chiral GC Analysis of Flavor Compounds using Cyclodextrin Columns.

Sources

Application Note: Enzymatic Reduction of Ethyl 3-Ketohexanoate to Ethyl (S)-3-Hydroxyhexanoate

[1]

Executive Summary

Ethyl (S)-3-hydroxyhexanoate is a pivotal chiral building block utilized in the synthesis of pheromones, flavor compounds, and pharmaceutical intermediates (e.g., statin side-chains and antibiotics). Traditional chemical reduction (e.g., Noyori hydrogenation) often requires expensive metal catalysts and high-pressure equipment.

This guide details a biocatalytic protocol using Ketoreductases (KREDs) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system.[1][2][3] This method offers superior enantiomeric excess (>99% ee), mild reaction conditions, and scalability. Unlike whole-cell fermentations (e.g., Baker's Yeast) which can suffer from low productivity and difficult work-up, this isolated enzyme protocol provides a robust, self-validating system for industrial application.

Mechanistic Principles

The Biocatalytic System

The transformation relies on the stereoselective transfer of a hydride ion from the cofactor NADPH to the re-face or si-face of the ketone carbonyl. For the (S)-enantiomer, we utilize KREDs that follow Prelog's rule (or specific Anti-Prelog enzymes engineered for (S)-selectivity depending on priority rules).

To make the process economically viable, stoichiometric NADPH is replaced by a catalytic amount, regenerated in situ by GDH, which oxidizes Glucose to Gluconolactone.

Reaction Pathway Visualization

Gcluster_0Main Reactioncluster_2Regeneration SystemSubstrateEthyl 3-ketohexanoateProductEthyl (S)-3-hydroxyhexanoateSubstrate->ProductReductionNADPHNADPH(Reductant)NADPNADP+(Oxidant)NADPH->NADPHydride TransferNADP->NADPHRegenerationGlucoseD-GlucoseGluconoGluconolactone(Hydrolyzes to Gluconic Acid)Glucose->GluconoOxidationKREDKRED(Ketoreductase)KRED->SubstrateCatalyzesGDHGDH(Glucose Dehydrogenase)GDH->GlucoseCatalyzes

Figure 1: Coupled enzymatic system showing the reduction of the beta-keto ester driven by NADPH, which is recycled via the oxidation of glucose.[2][4]

Materials and Equipment

Reagents
ComponentSpecificationFunction
Ethyl 3-ketohexanoate >97% PuritySubstrate
KRED Enzyme (S)-selective (e.g., Codexis KRED-P1 panel or Candida magnoliae variants)Catalyst
GDH Enzyme CDX-901 or Bacillus sp. originCofactor Regeneration
NADP+ Disodium Salt >95% PurityCofactor (Catalytic)
D-Glucose Food Grade / USPSacrificial Reductant
Buffer Potassium Phosphate (KPi), 100 mM, pH 7.0Reaction Medium
Titrant 2M NaOHpH Control (Neutralize Gluconic Acid)
Equipment
  • Thermostated shaker or overhead stirrer reactor.

  • pH-stat or auto-titrator (Crucial for GDH system).

  • HPLC with Chiral Column (Chiralcel OD-H or AD-H).

Experimental Protocols

Protocol A: Enzyme Screening (Micro-scale)

Objective: Identify the optimal KRED variant for activity and stereoselectivity.

  • Preparation: Prepare a "Recycle Mix" containing:

    • 100 mM KPi Buffer (pH 7.0).

    • 150 mM Glucose.

    • 1 mM NADP+.[2]

    • 5 U/mL GDH.

  • Enzyme Dispensing: Weigh 1–2 mg of different KRED powders into a 96-well deep-well plate or 2 mL HPLC vials.

  • Reaction Initiation:

    • Add 900 µL of Recycle Mix to each well.

    • Add 10 mg of Ethyl 3-ketohexanoate (dissolved in 50 µL DMSO if solubility is poor, though usually sparingly soluble in buffer).

  • Incubation: Seal and shake at 30°C / 600 rpm for 24 hours.

  • Quench & Extraction: Add 1 mL Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes. Centrifuge to separate phases.

  • Analysis: Analyze the organic layer via GC or Chiral HPLC (see Section 5).

Protocol B: Preparative Synthesis (10g Scale)

Objective: Production of high-purity Ethyl (S)-3-hydroxyhexanoate.

Field Insight: The GDH system produces gluconic acid as a byproduct. Without pH control, the pH will drop rapidly, inactivating the KRED. Active pH maintenance is mandatory.

  • Reactor Setup:

    • Use a 250 mL jacketed vessel with overhead stirring.

    • Connect a pH probe and auto-titrator loaded with 2M NaOH. Set setpoint to pH 7.0.[5]

  • Charge Buffer & Cofactors:

    • Add 100 mL KPi buffer (100 mM, pH 7.0).

    • Add 15 g D-Glucose (approx. 1.5 equivalents relative to substrate).[5]

    • Add 50 mg NADP+ (0.05 wt% loading).

    • Add 100 mg GDH enzyme powder.

  • Substrate Addition:

    • Add 10 g Ethyl 3-ketohexanoate.

    • Note: The substrate may form an emulsion. This is acceptable; the enzyme works at the interface or on the dissolved fraction.

  • Enzyme Addition:

    • Add 200 mg of the selected (S)-selective KRED.

  • Reaction Monitoring:

    • Stir at 30°C.

    • Monitor NaOH consumption. 1 mole of NaOH consumed = 1 mole of product formed (roughly).

    • Check conversion via TLC (Hexane:EtOAc 80:20) or HPLC at 4h, 8h, and 24h.

  • Work-up:

    • Once conversion >98%, add 10g Celite (filter aid) and stir for 10 mins.

    • Filter to remove protein/Celite.

    • Extract filtrate 3x with 50 mL Ethyl Acetate or MTBE.

    • Wash combined organics with Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must verify the enantiomeric excess (ee).

Chiral HPLC Method[5][7][8]
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 215 nm (Ester carbonyl absorption).

  • Retention Times (Approximate):

    • (R)-Enantiomer: ~12.5 min

    • (S)-Enantiomer: ~15.2 min

    • Note: Confirm elution order with a racemic standard.

Analytical Workflow Diagram

AnalysisStartCrude Reaction MixExtractLiquid-Liquid Extraction(EtOAc / Brine)Start->ExtractDryDry Organic Layer(MgSO4)Extract->DryDiluteDilute in Mobile Phase(Hexane:IPA)Dry->DiluteHPLCInject on Chiralcel OD-HDilute->HPLCResultCalculate %ee((S-R)/(S+R))*100HPLC->Result

Figure 2: Analytical workflow for determining enantiomeric purity.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Conversion (<10%) pH Drop (Acidification)Check auto-titrator. If pH < 6.0, KRED likely inactivated. Restart and maintain pH 7.0.
Low Conversion (<10%) Cofactor DegradationNADP+ is unstable in acidic conditions. Ensure fresh cofactor is added.
Poor Solubility Substrate AggregationAdd 5-10% DMSO or Isopropanol as a co-solvent. Ensure vigorous stirring to increase surface area of the emulsion.
Low ee (<90%) Wrong Enzyme / Spontaneous ReductionEnsure background chemical reduction is nil. Re-screen KRED panel. Some "wild" yeasts give mixed results; use purified enzymes.
Emulsion during Work-up Protein StabilizationFilter through Celite before extraction. Add saturated NaCl (Brine) to break emulsion.

References

  • Codexis, Inc. (2023).[5] Codex® KRED Screening Kit Protocol. Retrieved from (General reference for KRED/GDH recycling protocols).

  • Kometani, T., et al. (1993).[6] "Large-scale preparation of (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess through baker's yeast-mediated bioreduction." Journal of Fermentation and Bioengineering, 76(1), 33-37. Link (Foundational protocol for yeast-mediated reduction of beta-keto esters).

  • Kaluzna, I. A., et al. (2005). "Ketoreductases: stereoselective catalysts for the facile synthesis of chiral alcohols."[2] Tetrahedron: Asymmetry, 16(22), 3682-3689. Link

  • Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology, 76, 237–248. Link

  • BenchChem. (2025).[7] HPLC method for Ethyl 3-hydroxy-3-methylhexanoate. (Used as proxy for chiral HPLC conditions for hydroxyhexanoates). Link

Application Note: Ethyl (S)-3-Hydroxyhexanoate as a Chiral Scaffold in Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists focusing on asymmetric total synthesis and medicinal chemistry. It details the strategic utilization of Ethyl (S)-3-hydroxyhexanoate as a high-value chiral building block.

Executive Summary

Ethyl (S)-3-hydroxyhexanoate (CAS: 2305-25-1, S-isomer specific) is a versatile chiral pool building block characterized by a labile


-hydroxy ester functionality. It serves as a critical precursor for the synthesis of statins  (HMG-CoA reductase inhibitors), insect pheromones  (e.g., Sitophilus weevil aggregation pheromones), and polyketide antibiotic fragments .[1]

This guide focuses on the Fráter–Seebach Alkylation , the most powerful transformation applied to this scaffold, which allows for the stereoselective installation of an


-substituent with high anti-diastereoselectivity (typically >95:5 dr). We provide field-proven protocols for protection, alkylation, and functionalization.[1]

Strategic Utility & Mechanism

The utility of Ethyl (S)-3-hydroxyhexanoate lies in its ability to direct chirality transfer. Unlike simple chiral resolution, this molecule allows for 1,2-asymmetric induction via dianion chelation.[1]

The Fráter–Seebach Alkylation

The cornerstone reaction for this building block is the formation of a chiral enolate dianion . By treating the


-hydroxy ester with 2.0+ equivalents of a strong base (LDA), a rigid, chelated transition state is formed involving the lithium cation, the alkoxide oxygen, and the enolate oxygen.[1]

Mechanism of Stereocontrol:

  • Deprotonation: The hydroxyl proton is removed first, followed by the

    
    -proton.
    
  • Chelation: A 6-membered ring chelate is formed with the Lithium ion (

    
    ).
    
  • Attack: The electrophile (

    
    ) approaches from the face opposite to the bulky alkyl tail (propyl group) and the chelated ring, resulting in anti-alkylation .
    

FraterSeebach cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Stereoselective Alkylation Start Ethyl (S)-3-hydroxyhexanoate (3-OH Ester) Base LDA (2.2 eq) -78°C Start->Base Dianion Li-Chelated Dianion (Rigid Scaffold) Base->Dianion Double Deprotonation TS Transition State (Steric Approach Control) Dianion->TS Electrophile Electrophile (R-X) (e.g., MeI, AllylBr) Electrophile->TS Attack anti to C3-Propyl Product Anti-alpha-alkyl-beta-hydroxy Ester (>95:5 dr) TS->Product C-C Bond Formation

Figure 1: Mechanistic workflow of the Fráter–Seebach alkylation showing the critical dianion intermediate.

Experimental Protocols

Protocol A: Silyl Protection (TBS Ether Formation)

Purpose: To protect the labile


-hydroxyl group during non-chelation controlled steps or reduction.

Reagents:

  • Ethyl (S)-3-hydroxyhexanoate (1.0 equiv)[1]

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]

  • Imidazole (2.5 equiv)[1]

  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add Ethyl (S)-3-hydroxyhexanoate (10.0 mmol, 1.60 g) and anhydrous DMF (20 mL).

  • Addition: Add Imidazole (25.0 mmol, 1.70 g) in one portion. Stir until dissolved.

  • Reaction: Cool to 0°C. Add TBSCl (12.0 mmol, 1.81 g) portion-wise over 5 minutes. Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation: Monitor by TLC (10% EtOAc/Hexane). Stain with PMA (Phosphomolybdic Acid); product spot will be less polar than starting material.

  • Workup: Dilute with Et₂O (100 mL). Wash sequentially with H₂O (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes -> 5% EtOAc/Hexanes).

    • Expected Yield: 90-95%.

Protocol B: The Fráter–Seebach Alkylation (Dianion Strategy)

Purpose: To install an


-methyl group with 'anti' stereochemistry (e.g., for pheromone synthesis).[1]

Safety Note: This reaction often requires HMPA (Hexamethylphosphoramide) for maximum diastereoselectivity. Due to HMPA's toxicity (carcinogen), DMPU (N,N'-Dimethylpropyleneurea) is the recommended modern substitute, though 4 equivalents of DMPU may be needed to mimic HMPA's solvation effects.[1]

Reagents:

  • Ethyl (S)-3-hydroxyhexanoate (1.0 equiv)[1]

  • Diisopropylamine (2.4 equiv)[1]

  • n-Butyllithium (2.3 equiv, 2.5 M in hexanes)[1]

  • Methyl Iodide (MeI) (1.5 equiv)[1]

  • THF (Anhydrous)[1]

  • DMPU (4.0 equiv)[1]

Procedure:

  • LDA Generation: In a flame-dried Schlenk flask under Argon, add Diisopropylamine (24 mmol) and THF (30 mL). Cool to -78°C. Dropwise add n-BuLi (23 mmol). Stir for 30 min at 0°C, then re-cool to -78°C.

  • Dianion Formation: Dissolve Ethyl (S)-3-hydroxyhexanoate (10 mmol) in THF (10 mL). Add this solution dropwise to the LDA solution at -78°C over 20 minutes.

    • Critical Step: Stir at -20°C for 30 minutes to ensure complete formation of the chelated dianion, then cool back to -78°C.

  • Alkylation: Add DMPU (40 mmol) followed by Methyl Iodide (15 mmol) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL) while still cold.

  • Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with 1M HCl (to remove DMPU/amine traces), NaHCO₃, and Brine.[1]

  • Analysis: Analyze crude via ¹H NMR. The anti isomer (desired) typically shows a distinct coupling constant (

    
    ) compared to syn (
    
    
    
    ).[1]
Protocol C: Conversion to Weinreb Amide

Purpose: Activation for conversion to ketones (e.g., for Sitophilure synthesis).[1]

Reagents:

  • Ethyl (S)-3-hydroxyhexanoate (or alkylated derivative)[1]

  • N,O-Dimethylhydroxylamine HCl (3.0 equiv)[1]

  • Isopropylmagnesium Chloride (iPrMgCl) (6.0 equiv, 2M in THF)[1]

  • THF (Anhydrous)[1]

Procedure:

  • Reagent Formation: To a slurry of N,O-Dimethylhydroxylamine HCl (30 mmol) in THF (40 mL) at -20°C, add iPrMgCl (60 mmol) dropwise. Stir for 30 min at 0°C to form the magnesium amide reagent.

  • Coupling: Cool reagent solution to -10°C. Add the ester substrate (10 mmol) in THF (10 mL) dropwise.

  • Reaction: Stir at 0°C for 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2][3][4][5]

    • Note: This direct aminolysis avoids hydrolysis to the acid and subsequent coupling, preventing racemization of the sensitive

      
      -center.
      

Divergent Synthesis Workflow

The following diagram illustrates how Ethyl (S)-3-hydroxyhexanoate serves as a hub for various bioactive targets.

DivergentSynthesis Start Ethyl (S)-3-hydroxyhexanoate (Chiral Pool) Protected TBS-Protected Ester Start->Protected TBSCl, Imid Alkylated Anti-2-Methyl-3-Hydroxy Ester (via Fráter-Seebach) Start->Alkylated LDA (2 eq), MeI Reduced Chiral Aldehyde (Roche Ester Analog) Protected->Reduced DIBAL-H Statins Statin Side Chains (e.g., Atorvastatin intermeds) Reduced->Statins Chain Extension Weinreb Weinreb Amide Alkylated->Weinreb MeONHMe, iPrMgCl Macrolides Macrolide Fragments (Polypropionate units) Alkylated->Macrolides Iterative Aldol Pheromones Insect Pheromones (e.g., Sitophilure) Weinreb->Pheromones R-Li / Grignard

Figure 2: Divergent synthetic pathways from Ethyl (S)-3-hydroxyhexanoate.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Diastereoselectivity (dr < 90:10) Insufficient chelationEnsure temperature is strictly -78°C during electrophile addition. Increase DMPU equivalents or switch to HMPA (if safety permits).
Elimination Product (

-unsat)
Base too strong/warmDo not allow the dianion generation step to exceed -20°C. Quench while cold (-78°C).
Racemization of

-center
Acidic workup too harshUse neutral workup (NH₄Cl). Avoid strong acids during purification of Weinreb amides.
Incomplete Protection (TBS) Steric hindranceIf reaction stalls, add catalytic DMAP (0.1 eq). Note: DMAP can make removal more difficult later.

References

  • Fráter, G. (1979).[1][6][7] Stereoselective

    
    -alkylation of 
    
    
    
    -hydroxy esters. Helvetica Chimica Acta, 62(8), 2825–2828.[1] [1]
  • Seebach, D., & Wasmuth, D. (1980).[1][6] Preparation of erythro-2-hydroxy-3-methylsuccinic acid derivatives from malic acid esters. Helvetica Chimica Acta, 63(1), 197–200.[1][6] [1]

  • Mori, K. (2006).[1] Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. John Wiley & Sons. (Referencing Sitophilure synthesis).

  • Corey, E. J., & Venkateswarlu, A. (1972).[1][8] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][8][9] Journal of the American Chemical Society, 94(17), 6190–6191.[1] [1]

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[10] Tetrahedron Letters, 22(39), 3815–3818.[1]

Sources

Application Note: Chemoenzymatic Kinetic Resolution of Ethyl 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application Landscape

Ethyl 3-hydroxyhexanoate is a highly versatile chiral building block utilized across multiple scientific disciplines. The enantiopure (R)-isomer is a critical precursor in the microbial synthesis of biodegradable polyhydroxyalkanoate (PHA) copolymers, specifically P(3HB-co-3HHx)[1]. Furthermore, it serves as a key chiral intermediate in the total synthesis of complex marine macrolides, such as the potent antiproliferative agent (+)-neopeltolide[2]. Because the stereoisomers of this compound exhibit drastically different organoleptic properties, achieving high enantiomeric purity is also of paramount importance in the flavor and fragrance industry[3].

This application note details a highly efficient, self-validating protocol for the kinetic resolution of racemic (±)-ethyl 3-hydroxyhexanoate using lipase-catalyzed enantioselective acylation.

Mechanistic Insights & Causality

To design a robust and high-yielding kinetic resolution, every reagent and condition must be selected based on strict mechanistic causality:

  • The Biocatalyst (Novozym 435): Candida antarctica Lipase B (CALB), commercially immobilized as Novozym 435, is the gold standard for this transformation[4]. Following the Kazlauskas rule for secondary alcohols, CALB exhibits a profound stereopreference for the (R)-enantiomer. The immobilization matrix (macroporous acrylic resin) ensures the enzyme remains in its active, open conformation in non-aqueous media.

  • The Acyl Donor (Vinyl Acetate): Traditional transesterification is a reversible equilibrium. By utilizing vinyl acetate, the leaving group (vinyl alcohol) rapidly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction, driving the acylation of the (R)-enantiomer to completion without product inhibition.

  • The Solvent System (Hexane or MTBE): Non-polar organic solvents are selected to maintain a low water activity (

    
    ) in the microenvironment of the enzyme. Strict exclusion of water is required to suppress the competitive enzymatic hydrolysis of the acyl donor or the newly formed ester.
    

Reaction Pathway Visualization

Pathway Racemate (±)-Ethyl 3-hydroxyhexanoate + Vinyl Acetate Resolution Enantioselective Acylation (30-40°C) Racemate->Resolution Enzyme Novozym 435 (Immobilized CALB) Enzyme->Resolution Catalyzes ProductR (R)-Ethyl 3-acetoxyhexanoate (Acylated) Resolution->ProductR Fast (R)-acylation ProductS (S)-Ethyl 3-hydroxyhexanoate (Unreacted) Resolution->ProductS Slow/No reaction Byproduct Acetaldehyde (Evaporates) Resolution->Byproduct Tautomerization

Fig 1: Workflow of CALB-catalyzed kinetic resolution of (±)-ethyl 3-hydroxyhexanoate.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Built-in controls ensure that any deviation in enantiomeric excess (


) or conversion (

) can be immediately traced to chemical or instrumental variables.
Materials Required
  • (±)-Ethyl 3-hydroxyhexanoate (Substrate, >98% purity)

  • Vinyl acetate (Acyl donor, stabilized, >99%)

  • Novozym 435 (Immobilized CALB)

  • Anhydrous Hexane or Methyl tert-butyl ether (MTBE)

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology

Step 1: System Suitability & Baseline Validation

  • Inject a 1 mg/mL solution of the racemic (±)-ethyl 3-hydroxyhexanoate into a Gas Chromatograph equipped with a chiral stationary phase (e.g., CP-Chirasil-Dex CB).

  • Validation Check: Ensure baseline resolution (

    
    ) between the (R) and (S) enantiomers. If 
    
    
    
    , optimize the temperature gradient before proceeding.

Step 2: Reaction Assembly

  • In a 50 mL round-bottom flask, dissolve 10.0 mmol of (±)-ethyl 3-hydroxyhexanoate in 20 mL of anhydrous hexane.

  • Add 30.0 mmol (3.0 equivalents) of vinyl acetate.

  • Introduce 0.5 g of activated 4Å molecular sieves to sequester ambient moisture.

  • Negative Control Setup: Transfer 1 mL of this mixture to a separate vial (Control A) and incubate alongside the main reaction to verify that non-enzymatic background acylation is

    
    .
    

Step 3: Biocatalytic Initiation & In-Process Monitoring

  • Add 100 mg of Novozym 435 to the main reaction flask to initiate the resolution.

  • Incubate the mixture in an orbital shaker at 30 °C and 200 rpm.

  • Self-Validation (Kinetic Tracking): Withdraw 50 µL aliquots at 4, 8, 12, and 24 hours. Filter the aliquots through a 0.22 µm PTFE syringe filter to halt the reaction, dilute with hexane, and analyze via Chiral GC.

  • Calculate the conversion (

    
    ) using the formula: 
    
    
    
    . Terminate the reaction exactly when
    
    
    reaches 50% to ensure maximum enantiomeric purity of the unreacted (S)-alcohol.

Step 4: Termination and Downstream Isolation

  • Halt the reaction by vacuum filtration through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with hexane, dried, and reused for up to 5 cycles).

  • Concentrate the filtrate under reduced pressure to remove hexane, unreacted vinyl acetate, and acetaldehyde.

  • Separate the unreacted (S)-ethyl 3-hydroxyhexanoate from the newly formed (R)-ethyl 3-acetoxyhexanoate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1 to 7:3 gradient). The less polar (R)-acetate will elute first.

Quantitative Data & Optimization Matrix

The following table summarizes the expected quantitative outcomes of the kinetic resolution under various optimized parameters. The Enantiomeric Ratio (


-value), which dictates the efficiency of the resolution, is calculated using the mathematically validated equation:


BiocatalystAcyl Donor (Eq.)SolventTemp (°C)Time (h)Conversion (

)

(%)

(%)

-value
Novozym 435Vinyl acetate (3)Hexane302450.2%>99.098.5>200
Novozym 435Vinyl acetate (3)MTBE303249.8%98.199.0185
Novozym 435Vinyl acetate (3)Neat (None)401251.5%>99.094.0110

Note: Reactions performed in neat conditions (solvent-free) proceed faster but suffer a slight drop in the


-value due to the higher concentration of the polar acyl donor altering the enzyme's hydration shell.

References

  • Importance of chirality to flavor compounds. dokumen.pub.
  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts.
  • Ethyl (R)
  • Whole Cells as Biocatalysts in Organic Transform

Sources

Application Note: Ethyl (S)-3-hydroxyhexanoate in Insect Pheromone Synthesis and Chemical Ecology

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Chemical Ecologists, and Drug/Agrochemical Development Professionals

Executive Summary

The synthesis of enantiopure semiochemicals is a cornerstone of modern agricultural pest management and chemical ecology. Ethyl (S)-3-hydroxyhexanoate (CAS: 88496-71-3) serves as a highly versatile, chiral building block for the synthesis of complex insect pheromones, lactones, and signaling molecules. In nature, 3-hydroxyalkanoates and their derivatives are critical to the chemical communication systems of various insect orders. For instance, ethyl 3-hydroxyhexanoate is a recognized semiochemical utilized by Diptera species such as Myoleja lucida[1]. Furthermore, 3-hydroxyhexanoate derivatives act as potent ligands for specific insect odorant receptors (ORs), such as Or69a in Drosophila[2], and are frequently utilized in screening panels for mosquito olfaction[3].

This application note provides a comprehensive guide to the chemoenzymatic synthesis of Ethyl (S)-3-hydroxyhexanoate and outlines the self-validating protocols required to assess its biological efficacy via electrophysiological receptor assays.

Mechanistic Insights: Stereochemistry and Olfactory Perception

In insect olfaction, stereochemistry dictates biological activity. The olfactory sensilla of insects contain Odorant Binding Proteins (OBPs) that solubilize hydrophobic pheromones and transport them across the aqueous sensillar lymph to the Odorant Receptors (ORs)[4]. The chiral recognition pocket of these ORs is highly sensitive to the spatial arrangement of hydroxyl groups.

When synthesizing pheromones from β-hydroxy esters, the (S)-enantiomer is often required to trigger the precise conformational change in the OR/Orco heteromeric complex that leads to neuronal depolarization[2]. To achieve the necessary enantiomeric excess (ee), asymmetric bioreduction utilizing whole-cell biocatalysts (e.g., Kluyveromyces marxianus) is preferred over traditional heavy-metal hydrogenation. The enzyme's catalytic pocket specifically exposes the re-face of the prochiral ketone to hydride transfer, yielding the (S)-configuration with >99% ee[5].

G Phero Ethyl (S)-3-hydroxyhexanoate (Chiral Odorant) Pore Sensillar Pore Entry Phero->Pore OBP Odorant Binding Protein (OBP) Solubilization & Transport Pore->OBP OR Odorant Receptor (OR) / Orco Binding & Activation OBP->OR Chiral Recognition Depol Neuronal Depolarization (Action Potential) OR->Depol Ion Channel Opening

Insect olfactory signal transduction pathway triggered by (S)-3-hydroxyhexanoate.

Quantitative Data Presentation

The following tables summarize the biocatalytic efficiency for synthesizing the chiral precursor and its subsequent receptor activation profiles.

Table 1: Biocatalytic Performance of K. marxianus on β-Ketoesters[5]
SubstrateBiocatalystMajor ProductConversion (%)Enantiomeric Excess (ee %)
Ethyl 3-oxohexanoateK. marxianus (Whole cell)Ethyl (S)-3-hydroxyhexanoate96.0> 99.0
Methyl 3-oxopentanoateK. marxianus (Whole cell)Methyl (R)-3-hydroxypentanoate85.0> 99.0
Ethyl 3-oxobutanoateK. marxianus (Whole cell)Ethyl (S)-3-hydroxybutanoate92.098.5
Table 2: Olfactory Receptor Response Profiles[3],[2]
CompoundTarget SpeciesTarget ReceptorBiological Function
Ethyl 3-hydroxyhexanoateMyoleja lucida (Diptera)Native SensillaSemiochemical / Pheromone
3-HydroxyhexanoateDrosophila melanogasterOr69aExcitatory Ligand
Ethyl 3-hydroxyhexanoateCulex quinquefasciatusCquiOR PanelModulatory / Screening Ligand

Experimental Protocols

The following methodologies are designed as self-validating systems. Protocol 1 utilizes chiral Gas Chromatography (GC) to confirm the stereochemical outcome, while Protocol 2 utilizes Two-Electrode Voltage Clamp (TEVC) to confirm biological causality.

Protocol 1: Chemoenzymatic Synthesis of Ethyl (S)-3-hydroxyhexanoate

Causality & Rationale: Using Kluyveromyces marxianus for the asymmetric reduction of ethyl 3-oxohexanoate eliminates the need for expensive exogenous cofactors (like NADH/NADPH). The whole-cell system naturally recycles these cofactors during glycolysis. The strict steric constraints of the yeast's ketoreductase ensure near-perfect enantioselectivity[5].

Step-by-Step Methodology:

  • Biocatalyst Preparation: Cultivate K. marxianus in YPD medium (1% yeast extract, 2% peptone, 2% glucose) at 30°C and 150 rpm for 48 hours. Harvest the cells via centrifugation (4000 × g, 10 min) and wash twice with phosphate buffer (50 mM, pH 6.5).

  • Bioreduction Reaction: Resuspend the resting cells (20 g wet weight) in 100 mL of phosphate buffer supplemented with 5% (w/v) glucose to drive cofactor recycling.

  • Substrate Addition: Add 1.0 g of ethyl 3-oxohexanoate to the suspension. Incubate the biphasic mixture at 30°C and 200 rpm for 24–48 hours.

  • Reaction Monitoring (Self-Validation): Extract 100 µL aliquots periodically. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and analyze via GC.

  • Extraction and Purification: Centrifuge the final reaction mixture to remove biomass. Extract the aqueous supernatant with ethyl acetate (3 × 50 mL). Combine the organic layers, wash with brine, dry, and concentrate under reduced pressure.

  • Chiral Validation: Analyze the purified product using a chiral GC column (e.g., CP-Chirasil-Dex CB). The elution order will definitively confirm the presence of Ethyl (S)-3-hydroxyhexanoate (typically eluting before the (R)-enantiomer) with >99% ee[5].

G A Ethyl 3-oxohexanoate (Prochiral Substrate) B Bioreduction (Kluyveromyces marxianus) A->B NAD(P)H dependent C Ethyl (S)-3-hydroxyhexanoate (Chiral Building Block) B->C >99% ee D Lactonization / Esterification C->D E Target Insect Pheromones (e.g., Diptera semiochemicals) D->E

Workflow for the chemoenzymatic synthesis of pheromones via Ethyl (S)-3-hydroxyhexanoate.

Protocol 2: Electrophysiological Validation of Pheromone Activity (TEVC)

Causality & Rationale: To verify that the synthesized Ethyl (S)-3-hydroxyhexanoate (or its downstream pheromone derivative) is biologically active, it must be tested against the target insect's olfactory receptors. Expressing the insect OR and its obligate coreceptor (Orco) in Xenopus laevis oocytes provides a controlled, isolated environment to measure ligand-gated ion channel dynamics without background noise from other insect neuronal processes[3].

Step-by-Step Methodology:

  • cRNA Synthesis: Synthesize capped cRNAs for the target receptor (e.g., Or69a) and the Orco coreceptor using a T7 mMESSAGE mMACHINE kit.

  • Oocyte Microinjection: Microinject healthy stage V-VI Xenopus oocytes with 27.6 nL of a cRNA mixture containing equal amounts (e.g., 200 ng/µL) of OR and Orco cRNA[3].

  • Incubation: Incubate the injected oocytes in modified Barth's solution (supplemented with sodium pyruvate and gentamycin) at 18°C for 3 to 7 days to allow for robust membrane protein expression.

  • TEVC Recording (Self-Validation): Place a single oocyte in a custom perfusion chamber connected to a Two-Electrode Voltage Clamp amplifier. Clamp the membrane potential at -80 mV.

  • Ligand Delivery: Perfuse varying concentrations (1 µM to 1 mM) of the synthesized Ethyl (S)-3-hydroxyhexanoate over the oocyte.

  • Data Acquisition: Record the inward current generated by the opening of the OR/Orco ion channels. A dose-dependent inward current definitively validates the synthesized compound as a functional agonist for the target receptor.

References

  • Semiochemical compound: Ethyl 3-hydroxyhexanoate | C8H16O3 - The Pherobase. Pherobase.com. Available at:[1]

  • Mosquito odorant receptor for DEET and methyl jasmonate - PNAS. Pnas.org. Available at:[3]

  • Odorant-Binding Proteins of the Malaria Mosquito Anopheles funestus sensu stricto. Plos.org. Available at:[4]

  • Mechanism of Action of Insect Pheromones and Other Semiochemicals. Researchgate.net. Available at:[2]

  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the conversion and enantiomeric excess. Scielo.br. Available at:[5]

Sources

Baker's yeast mediated reduction for Ethyl (S)-3-hydroxyhexanoate production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-BIO-2026-03 Topic: High-Fidelity Biocatalytic Synthesis of Ethyl (S)-3-hydroxyhexanoate via Saccharomyces cerevisiae

Executive Summary

This application note details the protocol for the asymmetric reduction of Ethyl 3-oxohexanoate (E3OH) to Ethyl (S)-3-hydroxyhexanoate [(S)-E3HH] using whole-cell Saccharomyces cerevisiae (Baker’s Yeast). (S)-E3HH is a critical chiral building block for the synthesis of HMG-CoA reductase inhibitors (statins), pheromones, and beta-lactam antibiotics.

While traditional aqueous fermentations often suffer from low enantiomeric excess (ee) and difficult downstream processing due to emulsion formation, this guide introduces an Optimized Glycerol-Biphasic System . This method leverages glycerol as both a co-solvent and cryoprotectant to enhance yeast viability, solubility of the hydrophobic substrate, and cofactor regeneration, resulting in yields >75% and ee >94%.

Scientific Background & Mechanism

The Biocatalytic Engine

The reduction is catalyzed by cytosolic oxidoreductases (primarily dehydrogenase enzymes) present within the yeast cell. The reaction follows Prelog’s Rule , where the hydride ion is delivered from the re-face of the carbonyl group, typically yielding the (S)-enantiomer for


-keto esters.
Cofactor Regeneration (The Fuel)

The reduction of the ketone requires stoichiometric amounts of NADPH. Whole-cell biocatalysis is preferred over isolated enzymes because the yeast cell possesses the metabolic machinery (Pentose Phosphate Pathway and Glycolysis) to regenerate NADPH from inexpensive carbon sources like sucrose or glucose.

Figure 1: Metabolic Coupling Pathway The diagram below illustrates the flow of reducing power from glucose metabolism to the stereoselective reduction of the substrate.

G Glucose Glucose/Sucrose (Energy Source) G6P Glucose-6-Phosphate Glucose->G6P Glycolysis NADPH NADPH (Cofactor) G6P->NADPH Pentose Phosphate Pathway NADP NADP+ NADP->G6P Enzyme Keto-Reductase (Yeast Enzyme) NADPH->Enzyme Hydride Source Substrate Ethyl 3-oxohexanoate (Substrate) Substrate->Enzyme Product Ethyl (S)-3-hydroxyhexanoate (Product) Enzyme->NADP Recycling Enzyme->Product Stereoselective Reduction

Caption: Figure 1. Coupled enzymatic system showing NADPH regeneration via glucose metabolism driving the asymmetric reduction.

Materials & Equipment

Reagents:

  • Biocatalyst: Dry Baker’s Yeast (Type II, rapid rise, or fresh compressed yeast). Note: "Starved" yeast often yields higher ee.

  • Substrate: Ethyl 3-oxohexanoate (CAS: 3249-68-1), >97% purity.

  • Energy Source: D-Sucrose or D-Glucose (food grade is acceptable).

  • Solvents: Glycerol (99%), Ethyl Acetate (extraction), Isopropanol (co-substrate).

  • Additives: Allyl alcohol (optional, inhibits competing (R)-enzymes).

Equipment:

  • Orbital Shaker Incubator (set to 30°C).

  • Centrifuge (capable of 5000 x g).

  • Gas Chromatography (GC) with Chiral Column (e.g., Chirasil-DEX CB).

Experimental Protocols

Protocol A: Optimized Glycerol-Water System (Recommended)

Rationale: Glycerol acts as a green solvent that improves the solubility of the hydrophobic hexanoate ester and stabilizes the yeast enzymes, leading to higher ee compared to pure water.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • In a 1L Erlenmeyer flask, dissolve 50 g of Sucrose in 400 mL of warm water (35°C) .

    • Add 50 g of Dry Baker’s Yeast .

    • Critical Step: Incubate at 30°C with shaking (150 rpm) for 30 minutes to "activate" the yeast.

  • Solvent Modification:

    • Add 400 mL of Glycerol to the activated yeast mixture.

    • Add 25 mL of Isopropanol (acts as an auxiliary electron donor and solvent modifier).

    • Stir vigorously for 10 minutes to ensure homogeneity.

  • Reaction Initiation:

    • Add 5.0 g (approx 31 mmol) of Ethyl 3-oxohexanoate dropwise to the mixture.

    • Seal the flask with a cotton plug (aerobic conditions are necessary for cofactor regeneration).

  • Incubation:

    • Shake at 30°C @ 180 rpm for 48 to 72 hours .

    • Monitoring: Check pH every 12 hours. If pH drops below 4.5, adjust to pH 6.0 using 1M NaOH.

  • Work-up (Emulsion Breaking):

    • Add 20 g of Celite (filter aid) to the reaction mixture.

    • Filter the mixture through a Buchner funnel to remove yeast cells.

    • Extract the filtrate with Ethyl Acetate (3 x 200 mL) . Note: The glycerol layer will retain water, allowing the organic ester to partition into the ethyl acetate.

    • Dry combined organic layers over anhydrous

      
      .[1]
      
  • Purification:

    • Remove solvent under reduced pressure.

    • Purify via vacuum distillation (bp ~90-95°C at 2 mmHg) or silica gel flash chromatography (Hexane:EtOAc 8:2).

Quality Control & Analytics

Determination of Enantiomeric Excess (ee): To validate the "S" configuration and purity, derivatization is often required for sharp GC separation.

  • Method: GC Analysis

  • Column: Chirasil-DEX CB (25m x 0.25mm).

  • Conditions: Injector 250°C, Detector (FID) 250°C. Oven: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    160°C.
  • Retention Times (approximate):

    • (S)-Enantiomer: 12.4 min

    • (R)-Enantiomer: 13.1 min

  • Calculation:

    
    
    

Data Summary Table: Comparison of Methods

ParameterAqueous Method (Standard)Glycerol-Water (Optimized)
Substrate Loading 2-3 g/L5-6 g/L
Reaction Time 72-96 h48-72 h
Yield 50-60%75-85%
Enantiomeric Excess (ee) 70-80% (S)92-96% (S)
Downstream Process Difficult (Heavy Emulsions)Easier (Phase separation)

Workflow Visualization

Figure 2: Experimental Workflow This flowchart guides the researcher through the critical decision points of the protocol.

Workflow Start Start: Substrate Preparation Activation Yeast Activation (Sucrose + Water, 30 min) Start->Activation Solvent Add Glycerol & Isopropanol (Biphasic System) Activation->Solvent Addition Add Ethyl 3-oxohexanoate (Dropwise) Solvent->Addition Incubation Incubation 30°C, 48-72h, pH monitoring Addition->Incubation Check GC Check: Conversion > 95%? Incubation->Check Feed Add more Sucrose Check->Feed No Workup Celite Filtration & EtOAc Extraction Check->Workup Yes Feed->Incubation Distill Vacuum Distillation Workup->Distill End Final Product: Ethyl (S)-3-hydroxyhexanoate Distill->End

Caption: Figure 2. Step-by-step decision matrix for the biocatalytic reduction process.

Troubleshooting & Optimization

  • Low Enantioselectivity (<85% ee):

    • Cause: Competing enzymes (FAS complex vs. specific reductases) producing the (R)-enantiomer.

    • Solution: Add Allyl Alcohol (0.1% v/v) to the reaction. This acts as a selective inhibitor for the enzymes responsible for (R)-production. Alternatively, pre-incubate yeast with 5% ethanol for 24h ("starvation mode") to induce specific reductases [1].

  • Low Conversion Rate:

    • Cause: NADPH depletion or glucose exhaustion.

    • Solution: Add supplemental sucrose (20g/L) every 24 hours. Ensure the system is not anaerobic; oxygen is required for efficient cofactor regeneration.

  • Emulsions during Extraction:

    • Cause: Lysis of yeast cells releasing proteins/lipids.

    • Solution: Do not skip the Celite filtration step. If emulsion persists, freeze and thaw the emulsion layer once to break it.

References

  • Seebach, D., et al. (1985). "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate". Organic Syntheses, 63, 1. Link

  • Ojha, P. & Sharma, A. (2013). "Baker's Yeast Catalyzed Asymmetric Reduction of Ethyl 3-Oxo Hexanoate in Glycerol Containing Systems". Chemical Science Transactions, 2(3), 851-858. Link

  • Wolfson, A., et al. (2013).[2] "Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums".[2][3][4][5] Journal of Biocatalysis & Biotransformation. Link

  • Dahl, A.C., et al. (1999). "Baker's Yeast: A Reagent for Organic Synthesis".[6][4][5] Biocatalysis. Link

Sources

Topic: Scalable Production Methods for Ethyl (S)-3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Ethyl (S)-3-hydroxyhexanoate is a high-value chiral building block essential for the synthesis of complex pharmaceuticals and a key contributor to the flavor and fragrance profiles of various natural products.[1][2][3] The industrial demand for this compound in its enantiomerically pure form necessitates robust, scalable, and economically viable production methods. This guide provides a detailed overview and validated protocols for the two primary scalable strategies: biocatalytic asymmetric reduction and chemo-catalytic asymmetric hydrogenation. We delve into the mechanistic principles behind these choices, offering field-proven insights into process optimization. Furthermore, this document outlines comprehensive protocols for downstream processing, purification, and the critical analytical techniques required to validate product purity and enantiomeric excess (e.e.). This application note is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical manufacturing.

Introduction: The Significance of a Chiral Synthon

Ethyl (S)-3-hydroxyhexanoate, a β-hydroxy ester, possesses a single stereocenter that defines its biological activity and sensory properties. Its utility spans two major industrial sectors. In pharmaceutical synthesis, it serves as a versatile chiral synthon, where the specific (S)-configuration is crucial for building the stereochemically complex architectures of modern therapeutics.[1][4] In the flavor and fragrance industry, this molecule is a known volatile organic compound that imparts desirable fruity and sweet notes to products like wines, juices, and perfumes.[2][3]

The core challenge in its production is controlling the stereochemistry to exclusively yield the (S)-enantiomer, as the (R)-enantiomer may be inactive or possess different, sometimes undesirable, properties. Scalable synthesis must therefore be highly enantioselective, efficient, and cost-effective. This guide explores the two leading methodologies that meet these criteria.

Section 1: Biocatalytic Production via Asymmetric Reduction

Biocatalysis leverages the inherent stereoselectivity of enzymes to perform chemical transformations that are often difficult to achieve with conventional chemistry.[5][6] For the synthesis of Ethyl (S)-3-hydroxyhexanoate, the most established biocatalytic route is the asymmetric reduction of the prochiral precursor, ethyl 3-oxohexanoate.

Scientific Principle: The Power of Oxidoreductases

The transformation hinges on a class of enzymes known as oxidoreductases (or dehydrogenases). Within a whole-cell biocatalyst like Baker's yeast (Saccharomyces cerevisiae), a consortium of these enzymes is present. They facilitate the transfer of a hydride ion from a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to the carbonyl carbon of the substrate. The enzyme's chiral active site orients the substrate in a specific way, ensuring the hydride attacks from one face of the carbonyl, leading to the preferential formation of the (S)-alcohol. A key advantage of using whole cells is that the cofactor is continuously regenerated by the cell's own metabolic machinery (e.g., glycolysis), making the process self-sustaining.

Whole-Cell Bioreduction with Saccharomyces cerevisiae (Baker's Yeast)

This method is a cornerstone of green chemistry, prized for its low cost, operational simplicity, mild reaction conditions (room temperature, atmospheric pressure), and avoidance of heavy metal catalysts.[7][8]

Causality of Experimental Choices & Optimization:

  • Yeast Pre-treatment: "Starving" the yeast in a minimal medium (e.g., water with a small amount of ethanol) for several days before adding the substrate can activate the desired reductase enzymes, leading to higher enantioselectivity.[9]

  • Substrate Concentration: High concentrations of the ketoester substrate can be toxic to the yeast cells. A strategy of slow, continuous addition of the substrate maintains a low, steady concentration, maximizing cell viability and productivity.[4][10]

  • Co-solvent Selection: While the reaction is aqueous, the organic substrate and product have limited water solubility. Using a biocompatible co-solvent like glycerol can enhance substrate availability and simplify product recovery. Due to its immiscibility with common extraction solvents (e.g., diethyl ether), glycerol allows for straightforward separation of the product post-reaction.[11]

  • Reaction Monitoring: The reaction progress should be monitored by taking small aliquots over time and analyzing them via Gas Chromatography (GC) to track the disappearance of the starting material and the appearance of the product.[9]

Workflow for Yeast-Mediated Bioreduction

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Bioreduction cluster_downstream Phase 3: Downstream Processing Yeast Baker's Yeast (S. cerevisiae) Activation Yeast Activation (Aqueous suspension, 2-4 days) Yeast->Activation Combine Combine Yeast Suspension and Substrate Activation->Combine Substrate Substrate Preparation (Ethyl 3-oxohexanoate) Substrate->Combine Incubate Incubate with Stirring (24-72 hours, 30°C) Combine->Incubate Monitor Monitor Reaction (via GC) Incubate->Monitor Centrifuge Cell Removal (Centrifugation) Monitor->Centrifuge Extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) Centrifuge->Extract Crude Crude Ethyl (S)-3-hydroxyhexanoate Extract->Crude Purify Purification (Vacuum Distillation) Crude->Purify

Caption: Workflow for the biocatalytic reduction of ethyl 3-oxohexanoate.

Protocol 1: Scalable Yeast-Mediated Asymmetric Reduction

Materials:

  • Active dry Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Ethyl 3-oxohexanoate (>98% purity)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (extraction grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 20 L jacketed fermenter with stirring and temperature control

  • Centrifuge capable of handling large volumes

  • Rotary evaporator and vacuum distillation setup

Methodology:

  • Yeast Activation: In the 20 L fermenter, suspend 1.0 kg of active dry baker's yeast and 1.5 kg of sucrose in 15 L of tap water pre-warmed to 35°C. Stir gently for 30-60 minutes to activate the yeast.

  • Substrate Addition: Dissolve 250 g of ethyl 3-oxohexanoate in a minimal amount of ethanol (optional, to aid dissolution) and add it to the fermenter. For larger scales, a fed-batch approach (adding the substrate slowly over 24 hours) is recommended to avoid cell toxicity.

  • Bioreduction: Maintain the temperature of the fermenter at 30-32°C and stir the suspension at a moderate speed (e.g., 150 rpm) to keep the yeast suspended.

  • Reaction Monitoring: Aseptically remove a 1 mL sample every 8-12 hours. Centrifuge to pellet the yeast, extract the supernatant with 1 mL of ethyl acetate, and analyze the organic layer by GC to monitor the conversion of the starting ketone. The reaction is typically complete within 48-72 hours.

  • Product Isolation: Once the reaction is complete, centrifuge the entire mixture to pellet the yeast cells. Decant the supernatant.

  • Extraction: Extract the supernatant three times with 2 L portions of diethyl ether. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (boiling point approx. 90-92°C at 14 mmHg) to yield pure Ethyl (S)-3-hydroxyhexanoate.[3][12]

Section 2: Chemo-Catalytic Production via Asymmetric Hydrogenation

For large-scale industrial synthesis where high throughput and batch-to-batch consistency are paramount, chemo-catalysis offers a powerful alternative. Asymmetric hydrogenation using chiral transition-metal catalysts is a mature and highly efficient technology.[13][14]

Scientific Principle: Chiral Ligand-Directed Hydrogenation

This method employs a homogeneous catalyst, typically a Ruthenium(II) center complexed with a chiral diphosphine ligand, such as BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)).[10] The reaction proceeds by the activation of molecular hydrogen (H₂) by the metal center. The chiral ligand creates a sterically defined environment around the metal, forcing the ethyl 3-oxohexanoate substrate to coordinate in a specific orientation. This pre-organization dictates the face of the carbonyl that is exposed to the activated hydrogen, leading to a highly enantioselective reduction.[15]

Causality of Experimental Choices & Optimization:

  • Catalyst Selection: The choice of the (R)- or (S)-enantiomer of the BINAP ligand determines whether the (R)- or (S)-product is formed. For Ethyl (S)-3-hydroxyhexanoate, an (S)-BINAP ligand is typically used.

  • Catalyst Loading: These catalysts are highly efficient, allowing for very low catalyst loadings (substrate-to-catalyst ratios of >1000:1 are common), which is critical for cost management and minimizing metal contamination in the final product.[10]

  • Hydrogen Pressure & Temperature: These parameters are optimized to achieve a reasonable reaction rate without compromising selectivity. Reactions are often run at elevated pressures (10-100 atm) and mild temperatures (25-50°C).[10][13]

  • Solvent: Anhydrous, degassed solvents like methanol or ethanol are used to ensure the catalyst remains active and to dissolve the substrate and product.

Workflow for Asymmetric Hydrogenation

cluster_prep Phase 1: Reactor Setup cluster_reaction Phase 2: Hydrogenation cluster_downstream Phase 3: Work-up & Purification Reactor High-Pressure Autoclave Charge Charge with Substrate, Solvent, and Catalyst (under Inert Atmosphere) Reactor->Charge Purge Purge with N₂ then H₂ Charge->Purge Pressurize Pressurize with H₂ (e.g., 50 atm) Purge->Pressurize Heat Heat and Stir (e.g., 40°C, 12-24h) Pressurize->Heat Vent Cool and Vent Reactor Heat->Vent Concentrate Concentrate Reaction Mixture Vent->Concentrate Purify Purification (Silica Gel Chromatography or Vacuum Distillation) Concentrate->Purify Product Pure Ethyl (S)-3-hydroxyhexanoate Purify->Product

Caption: Workflow for the chemo-catalytic asymmetric hydrogenation.

Protocol 2: Ru-BINAP Catalyzed Asymmetric Hydrogenation

Materials:

  • Ethyl 3-oxohexanoate (>98% purity)

  • [RuCl₂((S)-BINAP)]₂ or similar Ru(II) precursor and (S)-BINAP ligand

  • Anhydrous, degassed Methanol

  • High-pressure stainless steel autoclave with magnetic stirring and temperature/pressure controls

  • Hydrogen gas (high purity)

Methodology:

  • Catalyst Preparation (in situ): In a glovebox or under a strict inert atmosphere (argon or nitrogen), charge the high-pressure autoclave with the Ru(II)-((S)-BINAP) catalyst (e.g., at a 1000:1 substrate:catalyst molar ratio).

  • Substrate Loading: Add a solution of ethyl 3-oxohexanoate (e.g., 1 kg) in anhydrous methanol (e.g., 2 L).

  • Reaction Setup: Seal the autoclave. Purge the vessel several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm). Begin stirring and heat the reaction mixture to the target temperature (e.g., 40°C).

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purification: Concentrate the methanolic solution under reduced pressure. The crude product can be purified either by passing it through a short plug of silica gel to remove the catalyst followed by vacuum distillation, or by distillation alone.

Section 3: Downstream Processing & High-Purity Purification

Regardless of the synthetic route, downstream processing is critical to isolate the product and achieve the high enantiomeric purity required for most applications.[16][17]

  • Initial Isolation: As described in the protocols, the first step is always to separate the product from the reaction medium. This involves removing the biocatalyst (cells) or chemo-catalyst (metal complex) and concentrating the crude product.[9][18]

  • Vacuum Distillation: This is the workhorse method for scalable purification of volatile, thermally stable compounds like ethyl 3-hydroxyhexanoate. It effectively removes non-volatile impurities and residual solvents.[19]

  • Preparative Chromatography: When enantiomeric excess needs to be polished to >99.5% for pharmaceutical applications, preparative chromatography is employed.[20]

    • Supercritical Fluid Chromatography (SFC): This is an increasingly preferred technique. It uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent like ethanol. SFC offers fast separations, lower solvent consumption, and operates at lower temperatures than HPLC, which is ideal for potentially heat-sensitive esters. The use of non-toxic mobile phases is another significant advantage.

Section 4: Analytical Quality Control

Rigorous analytical validation is non-negotiable to confirm the identity, chemical purity, and, most importantly, the enantiomeric purity of the final product.

Identity and Purity Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the molecular weight and fragmentation pattern of the compound, verifying its identity.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure of the molecule.[21]

Determination of Enantiomeric Excess (e.e.)

Chiral chromatography is the definitive method for quantifying the ratio of the (S) and (R) enantiomers.[22][23]

Protocol 3: Chiral GC for Enantiomeric Excess (e.e.) Analysis

Instrumentation & Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC Column (e.g., a cyclodextrin-based column like Beta-DEX™ or Gamma-DEX™)

  • High-purity Helium or Hydrogen as carrier gas

  • Sample of Ethyl (S)-3-hydroxyhexanoate, diluted in hexane or ethyl acetate (approx. 1 mg/mL)

  • Racemic standard of ethyl 3-hydroxyhexanoate (for peak identification)

Methodology:

  • Instrument Setup: Install the chiral column in the GC. Set the injector temperature to 220°C and the detector temperature to 250°C.

  • Oven Program: Use a temperature program to ensure good separation. A typical program might be: hold at 80°C for 2 minutes, then ramp at 5°C/minute to 180°C, and hold for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Two separate peaks corresponding to the (R) and (S) enantiomers will be observed. The elution order must be confirmed by injecting a racemic standard.

  • Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers using the following formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Section 5: Data Summary & Method Comparison

The choice of production method depends on the desired scale, available equipment, and cost targets.

ParameterBiocatalytic (Baker's Yeast)Chemo-Catalytic (Asymmetric Hydrogenation)
Precursor Ethyl 3-oxohexanoateEthyl 3-oxohexanoate
Typical Yield 60-85%90-98%
Typical e.e. 85-97%[9]>99%[10]
Key Reagents Baker's Yeast, SucroseRu-BINAP Catalyst, H₂ Gas
Conditions 30°C, 1 atm, Aqueous40°C, 50-100 atm, Methanol
Scalability Good, suitable for multi-ton scale[24][25]Excellent, highly suited for industrial scale[13]
Advantages Low cost, "Green" process, No heavy metalsHigh yield & e.e., Fast, Highly reproducible
Disadvantages Lower yield, e.e. may need polishing, Large volumes of waterHigh initial catalyst cost, Requires pressure equipment, Potential metal contamination

Conclusion

Scalable production of enantiomerically pure Ethyl (S)-3-hydroxyhexanoate is readily achievable through both biocatalytic and chemo-catalytic routes. The Baker's Yeast bioreduction offers a low-cost, environmentally benign process that is particularly attractive for applications where cost is a primary driver and moderate-to-high enantiopurity is sufficient. For applications demanding the highest levels of purity (>99% e.e.) and throughput, asymmetric hydrogenation with a Ruthenium-BINAP catalyst stands as the more robust and efficient industrial method, delivering exceptional yields and selectivity. The final choice of methodology should be guided by a thorough evaluation of process economics, required product specifications, and available infrastructure. In all cases, rigorous downstream processing and validated chiral analytical methods are essential to ensure the quality of this critical chiral intermediate.

References

  • Ojha, P., & Sharma, A. (n.d.). BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL CONTAINING SYSTEMS. International Journal of Applied Biology and Pharmaceutical Technology.
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  • (2021, June 28).
  • (2015, July 1). Baker's yeast-mediated asymmetric reduction of ethyl 3-oxobutanoate in deep eutectic solvents | Request PDF.
  • (2016, July 29). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.
  • (2020, November 12). Mixed-Mode Chromatography in Downstream Process Development.
  • (2019, November 28). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase Ch KRED12. PubMed.
  • (2001, October 15).
  • (2022, May 23). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro.
  • (2026, March 2). Asymmetric hydrogenation of N-heterocycles for pharmaceutical intermediates: synthetic strategies and theoretical perspectives. PubMed.
  • TCI AMERICA. (n.d.).
  • (n.d.).
  • (n.d.). Biocatalytic Process Optimization. Tri College Consortium - Tripod Bryn Mawr.
  • Benchchem. (n.d.).
  • (2025, August 7). (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM).
  • (2020, November 12).
  • (n.d.). Optimized Spatial Configuration of Heterogeneous Biocatalysts Maximizes Cell-Free Biosynthesis of ω-Hydroxy and ω-Amino Acids. Universidad de Zaragoza.

Sources

Advanced Application Note: Candida antarctica Lipase B (CALB) in the Synthesis and Resolution of Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Candida antarctica lipase B (CALB), most frequently utilized in its immobilized form on macroporous acrylic resin (commercially known as Novozym 435), is a cornerstone biocatalyst in the asymmetric synthesis of pharmaceutical building blocks[1]. Unlike many other lipases, CALB lacks a typical amphiphilic "lid" covering its active site. Consequently, its hydrophobic binding pocket is directly exposed to the solvent, which minimizes the need for interfacial activation and confers exceptional stability and activity in anhydrous organic media.

For hydroxy esters—versatile intermediates in the development of drugs such as statins and atenolol—CALB exhibits profound enantioselectivity[2]. The catalytic mechanism relies on a Ser-His-Asp catalytic triad. The reaction is initiated by the nucleophilic attack of the catalytic Serine 105 on the acyl donor (e.g., vinyl acetate), forming a tetrahedral intermediate. This is followed by the expulsion of the leaving group to yield an acyl-enzyme intermediate[3]. The secondary alcohol of the racemic hydroxy ester then stereoselectively attacks this complex, generating the enantiopure acylated product and regenerating the free enzyme[3].

CALB_Mechanism Substrate Acyl Donor (e.g., Vinyl Acetate) TI1 First Tetrahedral Intermediate Substrate->TI1 Nucleophilic attack by Ser105 Enzyme CALB Active Site (Ser105-His224-Asp187) Enzyme->TI1 AcylEnzyme Acyl-Enzyme Complex + Acetaldehyde TI1->AcylEnzyme Expulsion of leaving group TI2 Second Tetrahedral Intermediate AcylEnzyme->TI2 Attack by (R)-Alcohol Alcohol Racemic Hydroxy Ester (Secondary Alcohol) Alcohol->TI2 Enantioselective binding TI2->Enzyme Recycled Product Enantiopure Acylated Hydroxy Ester TI2->Product Deacylation & Enzyme Regeneration

Caption: CALB Catalytic Mechanism for Transesterification of Hydroxy Esters.

Application Modalities and Quantitative Metrics

CALB is predominantly employed in two distinct modalities for the resolution of hydroxy esters:

  • Kinetic Resolution (KR): Exploits the differential reaction rates of enantiomers. CALB typically acylates the (R)-enantiomer of secondary alcohols at a vastly accelerated rate compared to the (S)-enantiomer[1]. The maximum theoretical yield of the desired enantiomer is capped at 50%.

  • Dynamic Kinetic Resolution (DKR): Overcomes the 50% yield limitation of KR by coupling the CALB-catalyzed resolution with an in situ chemocatalytic racemization of the unreacted enantiomer (often using a Ruthenium complex)[4]. This continuous recycling allows for a theoretical 100% yield of the enantiopure product[1].

Quantitative Data Summary

Table 1: Comparative Performance of CALB in Hydroxy Ester Transformations

ModalitySubstrate ExampleAcyl DonorSolventCo-CatalystTemp (°C)Yield (%)Enantiomeric Excess (ee %)
KR Ethyl 3-hydroxy-3-methylhexanoateVinyl Acetate (5 eq)MTBENone40~48>99
KR Aliphatic secondary alcoholsVinyl AcetateHexaneNone30~49>99
DKR

-Hydroxy Esters
4-Chlorophenyl acetateTolueneRu-Complex70>95>99
Polymerization Cyclic Esters (Lactones)N/A (Ring-Opening)TolueneNone60-80>80N/A (High MW)

(Data synthesized from established CALB methodologies[5],[1],[6])

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution of Racemic -Hydroxy Esters

Objective: To isolate the unreacted (S)-enantiomer and the acylated (R)-enantiomer from a racemic mixture (e.g., ethyl 3-hydroxy-3-methylhexanoate) with high optical purity[5].

Causality & Design Choices:

  • Biocatalyst: Immobilized CALB (Novozym 435) is utilized because the acrylic resin support enhances thermal stability and allows for immediate recovery via simple filtration[1].

  • Acyl Donor: Vinyl acetate is selected because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates. This renders the transesterification strictly irreversible, driving the reaction to completion[6].

  • Solvent: tert-Butyl methyl ether (MTBE) or hexane is chosen. CALB exhibits superior activity in non-polar to slightly polar anhydrous solvents. The presence of water must be avoided as it promotes competitive de novo hydrolysis of the ester backbone[7],[8].

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vessel, add 1.0 g of racemic ethyl 3-hydroxy-3-methylhexanoate[5].

  • Solvation: Dissolve the substrate in 20 mL of anhydrous MTBE. Critical Step: Ensure the solvent is strictly anhydrous (stored over 3Å molecular sieves) to prevent undesired ester hydrolysis[9].

  • Acyl Donor Addition: Add 5 equivalents of vinyl acetate[5].

  • Enzyme Addition: Introduce 100 mg of Novozym 435 (CALB)[5].

  • Incubation: Seal the vessel and incubate in a shaking incubator at 40°C and 250 rpm.

  • Monitoring: Monitor the reaction via Chiral GC or HPLC. Stop the reaction when conversion reaches exactly 50% (typically 12-24 hours) to ensure maximum ee for both the residual alcohol and the formed acetate.

  • Workup & Validation: Filter the mixture to recover the immobilized enzyme (which can be washed with MTBE and reused). Concentrate the filtrate under reduced pressure. Separate the (S)-alcohol and the (R)-acetate via silica gel column chromatography.

Protocol B: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Secondary Alcohols

Objective: To achieve near 100% yield of enantiopure acylated hydroxy esters by combining CALB with a Ruthenium racemization catalyst[4],[1].

Causality & Design Choices:

  • Acyl Donor Shift: 4-Chlorophenyl acetate is used instead of vinyl acetate. The acetaldehyde generated from vinyl acetate can poison the Ruthenium catalyst. 4-Chlorophenyl acetate provides a compatible, irreversible acyl transfer without generating reactive aldehydes[1].

  • Solvent & Temperature: Toluene at 70°C is utilized. CALB is highly thermostable up to 80°C[1]. The elevated temperature is required to accelerate the Ru-catalyzed hydrogen-transfer racemization pathway so that it matches the enzymatic acylation rate[4].

Step-by-Step Methodology:

  • System Assembly: Under a strict argon atmosphere, charge a Schlenk flask with 1.0 mmol of the racemic hydroxy ester and 2.5 mL of anhydrous toluene[1].

  • Catalyst Loading: Add 2 mol% of the Ruthenium complex (e.g., Shvo's catalyst) and 3.0 equivalents of 4-chlorophenyl acetate[1].

  • Enzyme Addition: Add 30 mg of Novozym 435[1].

  • Reaction Execution: Stir the mixture at 70°C for 20-24 hours. The Ru-catalyst continuously dehydrogenates the unreacted (S)-alcohol to a ketone and re-adds hydrogen to form the racemate, while CALB selectively acylates the (R)-enantiomer[4].

  • Purification Trick (Self-Validating Step): The separation of the product from unreacted 4-chlorophenyl acetate can be difficult. To resolve this, treat the crude mixture with a saturated NaHCO

    
     solution in methanol. The 4-chlorophenyl acetate hydrolyzes ~200 times faster than the product acetate, allowing for >95% recovery of the pure product after standard aqueous extraction[1].
    

DKR_Workflow Start Racemic Hydroxy Ester (R) + (S) Enantiomers RuCat Ru-Catalyst (70°C) Hydrogen Transfer Start->RuCat (S)-Enantiomer (Unreactive to CALB) CALB Novozym 435 (CALB) + 4-Chlorophenyl acetate Start->CALB (R)-Enantiomer Ketone Prochiral Ketone Intermediate RuCat->Ketone Dehydrogenation Ketone->Start Re-hydrogenation (Racemization) Product Enantiopure (R)-Acetate (Theoretical 100% Yield) CALB->Product Selective Acylation Workup NaHCO3 / MeOH Wash (Hydrolyzes Acyl Donor) Product->Workup Final Isolated Pure Product Workup->Final Extraction

Caption: Chemoenzymatic Dynamic Kinetic Resolution (DKR) Workflow.

Troubleshooting and Quality Control

  • Low Enantiomeric Excess (ee): Often caused by spontaneous, non-enzymatic background acylation. Solution: Lower the reaction temperature or switch to a less reactive acyl donor (e.g., from vinyl acetate to isopropenyl acetate).

  • Enzyme Deactivation: CALB can be inhibited by highly polar solvents (e.g., DMF, DMSO) which strip the essential hydration shell from the enzyme. Solution: Restrict solvent choices to those with logP > 2, such as toluene, hexane, or MTBE[8].

  • Side-Reaction (Hydrolysis): If the substrate contains other hydrolyzable ester functions, ambient moisture can cause competitive de novo hydrolysis[7]. Solution: Rigorously dry solvents over 3Å molecular sieves prior to use.

References

1. - d-nb.info 2. 7 - mtmt.hu 3.9 - researchgate.net 4.3 - researchgate.net 5.4 - academie-sciences.fr 6.8 - viamedica.pl 7.5 - benchchem.com 8. 1 - acs.org 9.6 - researchgate.net 10.2 - scispace.com

Sources

Troubleshooting & Optimization

preventing racemization of Ethyl (S)-3-hydroxyhexanoate during purification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Stability of Ethyl (S)-3-hydroxyhexanoate

Executive Summary & Technical Context

Ethyl (S)-3-hydroxyhexanoate (CAS: 2305-25-1) is a critical chiral building block used in the synthesis of pheromones, antibiotics (e.g., carbapenems), and statin side-chains.[1] While enzymatic reduction (e.g., Saccharomyces cerevisiae or Candida antarctica Lipase B) often yields high enantiomeric excess (ee >95%), the compound is structurally fragile.[1]

The Critical Failure Mode: The


-hydroxy ester motif is highly susceptible to two competing degradation pathways, both of which destroy enantiopurity:
  • Racemization: Via base-catalyzed proton abstraction at the

    
    -position (C2), leading to a planar enolate intermediate.[1]
    
  • 
    -Elimination (Dehydration):  Under acidic or thermal stress, the hydroxyl group eliminates to form the 
    
    
    
    -unsaturated ester (Ethyl trans-2-hexenoate).[1]

This guide provides a self-validating workflow to isolate the target ester while maintaining optical purity.

Troubleshooting Guide (Q&A)

Issue 1: "My ee% dropped significantly after vacuum distillation."

Diagnosis: Thermal Racemization & Retro-Aldol Mechanisms. Root Cause: The boiling point of Ethyl 3-hydroxyhexanoate is relatively high (90–92 °C at 14 mmHg). Heating the pot residue above 100 °C for extended periods promotes thermal racemization and dehydration. Solution:

  • Vacuum Requirements: You must achieve a vacuum of <5 mmHg .[1] This lowers the boiling point to <75 °C, keeping the process below the thermal threshold for rapid racemization.

  • Residence Time: Switch from pot distillation to Wiped Film Evaporation (WFE) or Short Path Distillation to minimize thermal history.

  • Buffer Check: Ensure the crude oil was neutral (pH 6.5–7.5) before heating. Residual carbonate or hydroxide traces act as potent catalysts for racemization at high temperatures.[1]

Issue 2: "I see a new impurity peak (Ethyl 2-hexenoate) after silica column chromatography."

Diagnosis: Acid-Catalyzed Dehydration. Root Cause: Standard silica gel is slightly acidic (pH 4–5). This acidity, combined with the heat of adsorption, catalyzes the elimination of water to form the conjugated alkene.[1] Solution:

  • Neutralize the Silica: Pre-treat the silica column with 1% Triethylamine (Et

    
    N) in hexane, then flush with pure hexane before loading the sample. This neutralizes active acidic sites.[1]
    
  • Alternative Phase: Use Neutral Alumina (Activity Grade III) instead of silica.

Issue 3: "Severe emulsions formed during extraction from the yeast reduction mixture."

Diagnosis: Cell Lysis & Protein Surfactants. Root Cause: Direct solvent extraction of yeast suspensions creates stable emulsions due to lysed cell proteins and biosurfactants. Solution:

  • Do NOT Acidify Yet: Adding strong acid to break the emulsion risks acid-catalyzed racemization/hydrolysis.[1]

  • Celite Filtration: Mix the suspension with Celite 545 (50 g/L) and filter through a sintered glass funnel before extraction.

  • Centrifugation: If available, centrifuge at 5,000 rpm for 15 mins to pellet the biomass. Extract only the supernatant.

Optimized Experimental Protocols

Protocol A: Non-Destructive Isolation from Bioreduction

Objective: Isolate the crude ester without triggering racemization enzymes or chemical degradation.[1]

  • Quenching: Do not use strong mineral acids.[1] If the reaction uses live yeast, cool to 4 °C. Add Acetone (0.5 volumes) to denature enzymes gently if downstream compatibility allows, or proceed immediately to filtration.[1]

  • Biomass Removal:

    • Add Celite 545 (approx. 5% w/v) to the reaction mixture.

    • Filter through a wide-pad sintered glass funnel.[1] Wash the cake with water.

  • Extraction (Neutral pH):

    • Saturate the filtrate with NaCl (brine effect).

    • Extract with Ethyl Acetate (3 x 0.5 vol).[2]

    • Crucial Step: Wash the combined organic layer with saturated NaHCO

      
        (to remove organic acids) followed immediately by Brine .
      
    • Check pH of the aqueous waste; it must be neutral (pH 7) .

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate). Avoid MgSO
    
    
    (Magnesium Sulfate) as it is slightly acidic (Lewis acid) and can promote racemization/elimination upon concentration.
  • Concentration: Rotary evaporate at bath temp < 35 °C .

Protocol B: High-Vacuum Distillation Parameters

Objective: Purification via volatility without thermal degradation.

ParameterSpecificationRationale
Vacuum Pressure 0.5 – 2.0 mmHg Essential to lower bp to safe range.[1]
Vapor Temperature 60 – 65 °C Target range to collect product.[1]
Bath Temperature Max 85 °C Delta T should not exceed 20°C to prevent pot overheating.
Collection Flask Cooled (0 °C)Prevents re-evaporation and thermal stress.
Stabilizer None usually requiredIf storing, store under Argon at -20 °C.

Mechanistic Visualization

The following diagrams illustrate the chemical risks and the logical purification workflow.

Figure 1: Racemization & Degradation Pathways

This diagram details the specific chemical mechanisms that must be avoided: base-catalyzed enolization (racemization) and acid-catalyzed dehydration.[1]

RacemizationMechanism cluster_prevention Prevention Strategy S_Ester Ethyl (S)-3-hydroxyhexanoate (Target, High ee) Enolate Planar Enolate Intermediate (Achiral) S_Ester->Enolate Base (OH-, OR-) alpha-proton abstraction Eliminated Ethyl trans-2-hexenoate (Dehydration Product) S_Ester->Eliminated Acid (H+) + Heat - H2O Racemic Racemic Mixture (50% S / 50% R) Enolate->Racemic Reprotonation Advice1 Keep pH 6-7 Advice2 T < 80°C

Caption: Pathways of optical purity loss. Base catalyzes racemization via the enolate; Acid/Heat catalyzes elimination.

Figure 2: Optimized Purification Workflow

A self-validating decision tree for processing the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Yeast/Enzyme + Product) Step1 Biomass Removal (Centrifugation or Celite Filter) Start->Step1 Step2 Neutral Extraction (EtOAc, Wash w/ Brine) Step1->Step2 Check1 Check Aqueous pH Is it Neutral (6-7)? Step2->Check1 Adjust Adjust with dilute Buffer (Phosphate) Check1->Adjust No Step3 Dry (Na2SO4) & Concentrate < 35°C Check1->Step3 Yes Adjust->Check1 Decision Purity Requirement? Step3->Decision PathA High Vacuum Distillation (<2 mmHg, Bath <85°C) Decision->PathA Scalable/Oil PathB Chromatography (Neutral Alumina or Et3N-treated Silica) Decision->PathB High Purity/Small Scale Final Pure Ethyl (S)-3-hydroxyhexanoate Store: -20°C, Argon PathA->Final PathB->Final

Caption: Decision tree for isolation ensuring minimal thermal and chemical stress on the chiral center.

References

  • Seebach, D., et al. (1985).[1][3] "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate". Organic Syntheses, 63, 1.

  • Kometani, T., et al. (1993).[1] "Large-scale preparation of (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess through baker's yeast-mediated bioreduction". Journal of Fermentation and Bioengineering, 76(1), 33-37.[1]

  • Padhi, S. K., et al. (2003).[1] "Baker's yeast mediated asymmetric reduction of ethyl 3-oxohexanoate". Indian Journal of Chemistry, 42B.[1] (Demonstrates specific application to the hexanoate derivative).

  • Sigma-Aldrich. "Ethyl 3-hydroxyhexanoate Product Specification & Properties".[1]

  • BenchChem Technical Support. "Strategies to Prevent Racemization During Purification". (General guidance on beta-hydroxy ester stability).

Sources

optimizing reaction temperature for biocatalytic synthesis of hydroxy esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Biocatalysis Optimization Subject: Thermal Optimization for Hydroxy Ester Synthesis Ticket ID: BIO-OPT-T450 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Biocatalysis Technical Support Center

You have reached the advanced optimization tier. You are likely seeing a conflict between reaction rate and enantiomeric excess (


) in your hydroxy ester synthesis. This guide moves beyond basic "heating it up" strategies and addresses the thermodynamic realities of enzymatic kinetic resolution (EKR) and asymmetric desymmetrization.

Module 1: The Thermodynamic Reality (The "Why")

Many researchers assume that temperature (


) only affects reaction rate (

).[1] In chiral synthesis, however,

dictates the Enantiomeric Ratio (

)
through a tug-of-war between enthalpy (

) and entropy (

).[1]

The Core Mechanism: The enantioselectivity (


) is governed by the difference in activation free energy between the fast (

) and slow (

) enantiomers. This relationship is defined by the differential activation equation:


  • 
     (Enthalpic Term):  Relates to the binding energy difference (lock-and-key fit). Usually favors high selectivity at low temperatures.[1]
    
  • 
     (Entropic Term):  Relates to the disorder/flexibility of the active site.
    
  • The Trap (Racemic Temperature): If

    
     and 
    
    
    
    have the same sign, there exists a specific temperature (
    
    
    , or isokinetic temperature) where they cancel each other out. At this point,
    
    
    ,
    
    
    , and the product becomes racemic [1, 2].[1]

Key Takeaway: Operating too close to


 renders your enzyme non-selective, regardless of how active it is.[1]

Module 2: Visualization of the Optimization Logic

The following diagram illustrates the decision logic for temperature optimization, distinguishing between Kinetic Control (Rate) and Thermodynamic Control (Selectivity).

TemperatureOptimization Start Start: Optimization of Hydroxy Ester Synthesis Screen Step 1: Initial Screen (30°C, pH 7.0/Organic Solvent) Start->Screen CheckEE Check Enantioselectivity (E) Screen->CheckEE HighE E > 50 (Excellent Selectivity) CheckEE->HighE High Selectivity LowE E < 15 (Poor Selectivity) CheckEE->LowE Low Selectivity OptimizeRate Optimize for Rate/Stability Increase T to 40-60°C HighE->OptimizeRate OptimizeSel Optimize for Selectivity Decrease T to 4-15°C LowE->OptimizeSel StabilityCheck Check Enzyme Stability (Half-life > 24h?) OptimizeRate->StabilityCheck ArrheniusCheck Check Arrhenius Plot (Inversion Temp Risk?) OptimizeSel->ArrheniusCheck Immobilize Action: Immobilize Enzyme or Switch Solvent (LogP > 2) StabilityCheck->Immobilize Unstable ScaleUp Proceed to Scale-Up StabilityCheck->ScaleUp Stable ArrheniusCheck->Immobilize Non-linear/Inversion ArrheniusCheck->ScaleUp Linear Response

Figure 1: Decision matrix for balancing reaction rate (kinetic efficiency) against enantiomeric ratio (thermodynamic selectivity).

Module 3: Experimental Protocol

Objective: Determine the optimal operational window for Candida antarctica Lipase B (CALB) or similar hydrolases in hydroxy ester synthesis.

Phase A: The Temperature Scan (20°C – 60°C)

Do not jump straight to 60°C. You must map the


-value trajectory.
  • Preparation: Prepare 5 reaction vials containing:

    • Substrate: 50 mM racemic hydroxy ester (or diol + acyl donor).[1]

    • Solvent: Toluene or MTBE (hydrophobic solvents stabilize enzymes at higher T).[1]

    • Internal Standard: Dodecane (5 mM).[1]

  • Incubation: Equilibrate vials at 20°C, 30°C, 40°C, 50°C, and 60°C in a thermal block.

  • Initiation: Add Enzyme (e.g., Novozym 435, 10 mg/mL).[1]

  • Sampling: Take 50 µL aliquots at

    
    . Quench immediately.
    
  • Analysis: Analyze via Chiral GC/HPLC. Calculate Conversion (

    
    ) and 
    
    
    
    (enantiomeric excess of product).[1][2]
Phase B: Data Processing (The Self-Validating Step)

Use the method described by Chen et al. to calculate


.[1][3][4][5]


Validation Check:

  • Plot

    
     vs. 
    
    
    
    (Kelvin).[1]
  • Linear Positive Slope: Enthalpy driven.[1] Lower T = Higher Selectivity.[1]

  • Curved/Inverted Slope: You are near the Isokinetic Temperature (

    
    ). STOP.  Do not operate near this temperature.
    

Module 4: Comparative Data & Solvent Effects

Temperature stability is solvent-dependent.[1] The table below summarizes how solvent choice shifts the thermal ceiling for typical lipases (e.g., CALB) [3, 4].

Solvent TypeLog PMax Rec. Temp (

)
Effect on Selectivity (

)
Notes
Hydrophilic (Acetonitrile, THF)< 030°C - 40°CLowStrips essential water; lowers thermal denaturation threshold.[1]
Hydrophobic (Hexane, Toluene)> 2.560°C - 80°CHighRigidifies enzyme; protects against thermal unfolding.[1]
Ionic Liquids (e.g., [BMIM][PF6])N/A> 80°CVariableCan allow extreme T operation; viscosity may limit mass transfer.[1]
Solvent-Free (Neat)N/A40°C - 60°CModerateHigh substrate concentration can cause inhibition at high T.

Module 5: Troubleshooting FAQ

Q1: I increased the temperature to 50°C to speed up the reaction, but my enantiomeric excess (


) dropped significantly. Why? 
A:  You likely encountered the entropy-enthalpy compensation.[1] While 

(rate) increases with temperature, the difference in binding energy between enantiomers (

) often decreases.[1]
  • Solution: Construct an Arrhenius plot for Selectivity (

    
     vs 
    
    
    
    ).[1] If the slope is positive, you must lower the temperature to regain selectivity, even if it sacrifices rate.

Q2: My reaction reaches 40% conversion and then stops completely at 55°C. A: This is a classic sign of Thermal Deactivation .[1] The enzyme has denatured before equilibrium was reached.

  • Diagnostic: Add fresh enzyme to the stalled reaction. If the reaction restarts, your initial enzyme died.

  • Fix: Immobilize the enzyme (e.g., on octyl-agarose) or switch to a solvent with higher Log P (e.g., Heptane) to increase thermal rigidity [3].[1]

Q3: Can I use "room temperature" as a standard condition? A: No. "Room temperature" fluctuates (18°C–25°C). In biocatalysis, a 5°C shift can alter the


-value by 10-20% if the activation parameters are sensitive. Always use a thermostatted block.

Q4: I am seeing "Inversion of Selectivity" (S-product at 20°C, R-product at 60°C). Is this an error? A: Not necessarily. This is a rare but documented phenomenon occurring when the entropy term (


) overtakes the enthalpy term (

) above the Isokinetic Temperature (

) [2, 5].
  • Opportunity: You can theoretically tune the temperature to select either enantiomer using the same enzyme, though this is difficult to control in practice.

References

  • Phillips, R. S. (1996).[1] "Temperature effects on stereochemistry of enzymatic reactions." Enzyme and Microbial Technology, 19(6), 456-461.[1] Link

  • Faber, K., & Kroutil, W. (2005).[1] "New enzymes for biocatalysis." Current Opinion in Chemical Biology, 9(2), 181-187. (Discusses thermodynamic control). Link

  • Anderson, E. M., et al. (1998).[1] "Preparation and characterization of cross-linked enzyme crystals (CLECs) of lipase from Candida cylindracea." Bioconjugate Chemistry, 9(2), 285-290.[1] (Demonstrates stability in solvents). Link

  • Bornscheuer, U. T. (2018).[1] "Lipase-catalyzed synthesis of optically active isomers." FEMS Microbiology Reviews, 22(5), 553-609.[1] Link

  • Ottosson, J., & Hult, K. (2001).[1] "The influence of temperature on the enantioselectivity of Candida antarctica lipase B." Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 1025-1028. Link

Sources

Technical Support Center: Solvent Selection for Ethyl (S)-3-hydroxyhexanoate Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Downstream Processing / Solvent Engineering Molecule: Ethyl (S)-3-hydroxyhexanoate (CAS: 2305-25-1) Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely processing a biocatalytic reduction (using Baker's Yeast or ADH enzymes) of ethyl 3-oxohexanoate and facing issues with yield recovery or phase separation.

The Core Challenge: Ethyl (S)-3-hydroxyhexanoate (E(S)3HH) possesses a "conflicting" structure. The ethyl hexanoate tail is lipophilic, but the C3-hydroxyl group introduces significant hydrogen bonding capability.

  • LogP (Octanol/Water): ~1.1 – 1.3[1][2]

  • Water Solubility: High (~17–20 g/L).[1][2]

  • Implication: Unlike simple fatty esters, E(S)3HH partitions significantly into the aqueous phase. Using standard non-polar solvents (like Hexane) without modification will result in >30% yield loss into the aqueous waste stream.[2]

Solvent Selection Matrix

Do not choose a solvent based solely on availability.[1][2] Use this matrix to balance Partition Coefficient (


)  against Processability (Emulsion/Drying) .
Solvent CandidateExtraction Capacity (

)
Phase SeparationRecommended?Technical Notes
MTBE (Methyl tert-butyl ether) High Excellent YES (Primary) Best balance.[1][2] Forms sharp interface; low water miscibility limits hydrolysis risk during evaporation.[1][2]
Ethyl Acetate (EtAc) Very High Poor YES (Secondary) Highest yield but absorbs ~3% water.[1][2] Promotes hydrolysis if not dried immediately.[1][2] Often forms stable emulsions with cell debris.[1][2]
n-Hexane / Heptane Low GoodNO Too non-polar.[1][2] The hydroxyl group on E(S)3HH prevents efficient partitioning. Requires massive solvent volumes.[2]
Dichloromethane (DCM) HighModerateRestricted Good extraction but creates "rag layers" at the bottom (denser than water).[1][2] Environmental/Safety restrictions often apply.[2]
Toluene ModerateGoodConditional High boiling point (110°C) makes product recovery difficult without thermal degradation.[1][2]
Decision Logic: Solvent Selection Workflow

The following diagram illustrates the decision process based on your specific reaction matrix.

SolventSelection Start Start: Analyze Reaction Matrix MatrixType Is the matrix a whole-cell broth (yeast/bacteria)? Start->MatrixType YesCell Yes: High Protein/Debris Load MatrixType->YesCell Yes NoCell No: Isolated Enzyme / Clean Buffer MatrixType->NoCell No EmulsionRisk CRITICAL: High Emulsion Risk YesCell->EmulsionRisk SolventChoice2 Select Ethyl Acetate (Max Yield) NoCell->SolventChoice2 SolventChoice1 Select MTBE or DIPE (Avoids emulsions) EmulsionRisk->SolventChoice1 Preferred SaltingOut Requirement: Add NaCl (Saturation) to drive 'Salting Out' SolventChoice1->SaltingOut SolventChoice2->SaltingOut

Caption: Logic flow for selecting solvents based on matrix complexity (biomass load) to minimize downstream bottlenecks.

Troubleshooting Guides (FAQ Format)

Issue 1: "My HPLC shows 95% conversion, but I only isolated 60% yield."

Diagnosis: Poor Partitioning (The "Water Trap").[1][2] Because E(S)3HH has a LogP of ~1.3, a significant portion remains in the water phase if you use a 1:1 solvent ratio, especially with non-polar solvents.

Corrective Protocol (The "Salting Out" Method):

  • Saturation: Before adding solvent, add NaCl to your aqueous reaction mixture until saturation (~360 g/L).[1][2]

    • Mechanism:[1][2][3][4] The salt ions hydrate strongly (Debye-Hückel theory), reducing the free water available to solvate the hydroxyl group of your ester. This forces the E(S)3HH into the organic phase.

  • Ratio Adjustment: Use a Solvent:Aqueous ratio of 1:1 for the first extraction, followed by two washes at 0.5:1.

  • Validation: Check the aqueous raffinate (waste) by TLC or HPLC. It should be devoid of product.

Issue 2: "I have a thick, rag-like layer between phases that won't separate."

Diagnosis: Bio-surfactant Emulsion.[1][2] Common in Baker's yeast reductions.[1][2] Cell wall proteins and lysed phospholipids act as surfactants, stabilizing water droplets in the organic phase.

Corrective Protocol:

  • Step 1 (Prevention): Do not shake vigorously.[1][2][5] Use a gentle tumbling motion or a magnetic stirrer at low RPM for a longer duration.[2]

  • Step 2 (Filtration): If the emulsion exists, filter the entire biphasic mixture through a pad of Celite 545 (diatomaceous earth). The Celite traps the protein/particulate matter, breaking the emulsion.

  • Step 3 (Centrifugation): If filtration is not possible, centrifuge at 4,000 RPM for 10 minutes. The G-force will compel phase coalescence.[1][2]

Issue 3: "The optical rotation (ee%) dropped after extraction."

Diagnosis: Unlikely to be extraction-related, but likely Fractionation or Hydrolysis .[1][2]

  • Hydrolysis:[1][2] If you used Ethyl Acetate and left it wet for days, or if the aqueous layer was basic (pH > 8), the ester hydrolyzed. The resulting acid/alcohol mix changes the optical rotation.

  • Fractionation: If you performed a recrystallization or partial evaporation, you may have inadvertently enriched the racemate (if the racemate crystallizes differently than the pure enantiomer).

Corrective Protocol:

  • Keep pH between 6.0 and 7.0 during extraction.[1][2]

  • Dry the organic phase with Anhydrous

    
     immediately after separation.[2]
    
  • Evaporate solvent at

    
     under vacuum to prevent thermal racemization (though rare for this molecule, it is good practice).[1][2]
    

Advanced Protocol: Salting-Out Assisted LLE

Use this standard operating procedure (SOP) for maximum recovery.

Reagents:

  • Reaction Mixture (Aqueous) containing E(S)3HH.[1][2]

  • Sodium Chloride (Solid, Technical Grade).[1][2]

  • MTBE (Solvent).[1][2]

  • Celite 545 (Filter Aid).[1][2]

Step-by-Step:

  • Quench & Pre-treat:

    • Stop the biocatalytic reaction.

    • Crucial: Add Celite 545 (5% w/v) to the broth and stir for 10 mins. Filter through a Büchner funnel to remove biomass.[1][2] Result: Clear aqueous filtrate.

  • Salting Out:

    • Add NaCl to the clear filtrate (approx. 30g per 100mL).[1][2] Stir until mostly dissolved.

  • Extraction:

    • Add MTBE (1:1 volume ratio).[1][2]

    • Stir gently for 20 minutes. Avoid vigorous shaking.

    • Allow to settle for 15 minutes.

  • Phase Separation:

    • Collect the top organic layer.[2]

    • Re-extract the bottom aqueous layer with half the volume of MTBE.

  • Drying & Concentration:

    • Combine organic layers.[1][2][6]

    • Wash once with minimal Brine (saturated NaCl) to remove trapped water.[1][2]

    • Dry over

      
       or 
      
      
      
      .[1][2]
    • Concentrate in vacuo (

      
      , 200 mbar -> 20 mbar).[2]
      

Process Visualization: Emulsion Handling

The following diagram details the troubleshooting workflow when an emulsion ("Rag Layer") is encountered.

EmulsionTroubleshooting Event Event: Emulsion Layer Detected CheckMethod Check Agitation Method Event->CheckMethod Gentle Was agitation gentle? CheckMethod->Gentle Vigorous Agitation was vigorous CheckMethod->Vigorous Wait Wait 30 mins Gentle->Wait Filter Action: Filter through Celite 545 Vigorous->Filter Resolved Layer Resolved? Wait->Resolved SaltAdd Action: Add solid NaCl (Demulsifier) Resolved->SaltAdd No Success Phases Separated Resolved->Success Yes Filter->Success Centrifuge Action: Centrifuge (4000rpm) Centrifuge->Success SaltAdd->Centrifuge

Caption: Step-by-step escalation workflow for breaking stable emulsions in ester extractions.

References

  • Goldberg, K. et al. (2006).[1][2] Biocatalytic reduction of keto esters: Downstream processing and solvent selection.[1][2] Journal of Biotechnology.[2][7]

  • ChemicalBook. (2025).[2] Ethyl 3-hydroxyhexanoate Properties and Safety Data.[1][2][8]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate.[1][2]

  • Org. Process Res. Dev. (2010).[2] Practical Scale-Up of Yeast-Mediated Reductions: Handling Emulsions.[1][2]

Sources

troubleshooting low yields in beta-keto ester asymmetric hydrogenation

Technical Support Center: Asymmetric Hydrogenation of -Keto Esters

Introduction

Welcome to the technical support hub for asymmetric hydrogenation. You are likely here because your Ru-BINAP (or analogous) catalyzed hydrogenation of a

This reaction, pioneered by Ryōji Noyori, is a benchmark in asymmetric synthesis, typically delivering >95% yield and >98% ee. When it fails, it is rarely random; it is a deterministic response to specific inhibitors or kinetic bottlenecks. This guide moves beyond basic "optimization" and focuses on root-cause diagnostics .

Module 1: The "Dead" Reaction (<20% Conversion)

Symptom: The reaction stalls immediately or achieves negligible turnover numbers (TON), despite high pressure or temperature.

Root Cause: Catalyst Poisoning (Halide Inhibition)

The most common cause of catalytic failure in Ruthenium-mediated hydrogenation is the presence of halide impurities (Cl⁻, Br⁻, I⁻) in the

The Mechanism: The active catalytic species in Noyori-type hydrogenation is often a cationic Ru-hydride or a solvated Ru(II) species with vacant coordination sites. Halides are strong


Diagnostic Protocol 1.1: The Silver Nitrate Test

Before blaming the catalyst, validate your substrate purity.

  • Dissolve 50 mg of your

    
    -keto ester in 1 mL of ethanol.
    
  • Add 2 drops of dilute aqueous

    
    .
    
  • Observation: Any turbidity or precipitate indicates halide contamination.

  • Action: If positive, the substrate must be repurified. Standard flash chromatography is often insufficient to remove trace halides.

Corrective Workflow: Substrate De-Halogenation

If halides are detected, perform this wash sequence prior to hydrogenation:

  • Dissolve substrate in Ethyl Acetate.

  • Wash 2x with saturated

    
    .
    
  • Wash 1x with 10% aqueous Sodium Thiosulfate (scavenges sulfur/halide traces).

  • Wash 1x with Brine.

  • Dry over

    
     and concentrate.
    
  • Critical: Distill the substrate if possible (Kugelrohr). Non-volatile substrates should be passed through a short plug of activated alumina.

Module 2: The "Sluggish" Reaction (20-80% Yield)

Symptom: Reaction proceeds but stalls before completion, or requires excessive reaction times (>48h).

Root Cause: Solvent-Assisted Product Release

Users often default to Dichloromethane (DCM) or Toluene for solubility. However, the Noyori mechanism relies on protic solvents to facilitate the catalytic turnover.

The Mechanism: After hydride transfer, the resulting Ru-alkoxide intermediate is stable. To regenerate the active catalyst, this alkoxide must undergo protonolysis.

  • In Methanol/Ethanol: The solvent acts as a proton source, rapidly releasing the product (

    
    -hydroxy ester) and freeing the catalyst.
    
  • In Aprotic Solvents (DCM/THF): This step is the rate-determining bottleneck, leading to catalyst saturation and stalling.

Data: Solvent Efficiency Comparison

Standard conditions: Ru(OAc)₂[(R)-BINAP], 100 atm

SolventRelative Rate (

)
Yield (24h)ee (%)Notes
Methanol 100 >99% 98% Standard.[1] Fast turnover.
Ethanol8596%98%Good alternative if transesterification is a risk.
Isopropanol4075%97%Slower protonolysis due to sterics.
DCM<512%95%Stalls. Requires acidic additive to work.
THF<25%N/APoor turnover.
FAQ: "My substrate is insoluble in Methanol. What now?"

Answer: Use a cosolvent system.

  • Dissolve substrate in minimal DCM (1 part).

  • Dilute with Methanol (3-5 parts).

  • Advanced Fix: If you must use pure DCM, add a proton source such as 1.0 equivalent of diluted HCl or acetic acid (though this risks corrosion of autoclaves; use glass liners).

Module 3: Dynamic Kinetic Resolution (DKR) Failure

Topic:


Symptom:
The Logic of DKR

In DKR, the starting material is a racemate.[2] The reaction relies on the rapid racemization of the


  • If

    
    :  You get a standard Kinetic Resolution (max 50% yield of one isomer, 50% unreacted other isomer).
    
  • If

    
    :  You get a mixture of diastereomers with poor ee.
    
Visualizing the DKR Workflow

Caption: Decision tree for diagnosing failures in Dynamic Kinetic Resolution (DKR) based on yield and selectivity data.

Troubleshooting DKR
  • Issue: Yield stops at 50%.

    • Fix: Your racemization is too slow. Increase temperature (e.g., from 25°C to 50°C) or change solvent to one that supports enolization (e.g., TFE/DCM mixtures).

  • Issue: Low syn/anti ratio.

    • Fix: This is often solvent-dependent. While MeOH is best for simple hydrogenation, DKR often benefits from Dichloromethane because it destabilizes the ionic ground state relative to the transition state, sometimes enhancing diastereoselectivity. Note: This contradicts Module 2, but DKR is a special case requiring a balance of

      
       and 
      
      
      .

Module 4: Standard Operating Procedure (SOP)

Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate (Benchmark)

Reagents
  • Substrate: Methyl 3-oxobutanoate (purified, halide-free).

  • Catalyst:

    
     (Note: Acetate complexes are often superior to Chloride complexes as they do not generate HCl).
    
  • Solvent: Degassed Methanol (anhydrous).

Step-by-Step Workflow
  • Preparation: In a glovebox or under Argon, charge a glass liner with substrate (1.0 g, 8.6 mmol) and Methanol (5 mL).

  • Catalyst Addition: Add Ru-BINAP catalyst (S/C ratio 1000:1 to 2000:1).

  • Autoclave Loading: Place liner in the autoclave. Purge 3x with

    
     (pressurize to 5 atm, vent to 1 atm).
    
  • Reaction: Pressurize to 30–100 atm

    
    . Stir vigorously (magnetic stirring is often insufficient for large scales; use overhead mechanical stirring if >50mL).
    
    • Temperature: 25–30°C.

    • Time: 12–24 hours.[3]

  • Termination: Vent

    
     carefully. Concentrate solvent.
    
  • Analysis: Determine conversion by NMR (

    
    ) and ee by Chiral HPLC (e.g., Chiralcel OD-H column).
    
Visualizing the Mechanism

Caption: Simplified catalytic cycle emphasizing the role of solvent protonolysis in regenerating the active species.

References

  • Noyori, R., et al. (1987).[4][5] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858.

  • Kitamura, M., et al. (1993).[4] "Practical Asymmetric Hydrogenation of Aromatic Ketones." Organic Syntheses, 71, 1.

  • Genêt, J. P. (2003). "Recent advances in asymmetric hydrogenation." Accounts of Chemical Research, 36(12), 908-918. (Review on solvent/halide effects).

  • Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie Int.[4] Ed., 41(12), 2008-2022.

Technical Support Center: Purification & Troubleshooting for Crude Ethyl (S)-3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating high-purity Ethyl (S)-3-hydroxyhexanoate. As a critical chiral intermediate in the synthesis of bioactive macrolides like (+)-neopeltolide[1], its optical and chemical purity is paramount.

Crude mixtures—whether derived from chemical asymmetric hydrogenation or microbial bioreduction using strains like Kluyveromyces marxianus[2]—contain a complex matrix of unreacted starting materials, hydrolysis products, and biomass. This guide provides field-proven, self-validating protocols to systematically eliminate these impurities.

Quantitative Data: Impurity Profiling & Separation Thermodynamics

Understanding the physicochemical properties of your impurities is the first step in designing an orthogonal purification strategy.

ImpurityChemical ClassificationOrigin in SynthesisPhysical PropertiesPrimary Removal Strategy
Ethyl 3-oxohexanoate

-Keto ester
Unreacted starting materialB.p. ~210°C (atm); forms bisulfite adductsChemoselective wash (NaHSO

) / Distillation
(R)-3-hydroxyhexanoate Chiral esterImperfect biocatalyst enantioselectivityIdentical boiling point to (S)-isomerChiral Preparative HPLC
3-Hydroxyhexanoic acid Carboxylic acidEster hydrolysis side-reactionHigh boiling point; acidic (pKa ~4.5)Mild base wash (NaHCO

)
Biomass / Proteins BiomacromoleculesWhole-cell or enzyme residuesSolid / Aqueous solubleCentrifugation & Liquid-Liquid Extraction
Water / Solvents Small moleculesReaction medium / ExtractionVolatileDesiccation (Na

SO

) & Evaporation

Visualizing the Purification Workflow

The following logic tree maps the sequential removal of impurities based on their phase partitioning and chemical reactivity.

PurificationWorkflow Crude Crude Ethyl (S)-3-hydroxyhexanoate (Keto-ester, Acid, Biomass) Centrifugation Centrifugation / Filtration Crude->Centrifugation Biomass Cell Debris / Protein Waste Centrifugation->Biomass Solid Pellet Supernatant Aqueous/Organic Mixture Centrifugation->Supernatant Liquid Phase Extraction Liquid-Liquid Extraction (EtOAc / H2O) Supernatant->Extraction AqWaste Aqueous Waste (Salts, Cofactors) Extraction->AqWaste Aqueous Layer OrgPhase Organic Phase Extraction->OrgPhase Organic Layer BaseWash Chemoselective Wash (NaHCO3 + NaHSO3) OrgPhase->BaseWash AcidWaste Aqueous Waste (Acid & Ketone Adducts) BaseWash->AcidWaste Aqueous Layer WashedOrg Neutral Organic Phase BaseWash->WashedOrg Organic Layer Distillation Vacuum Fractional Distillation (Low Temperature) WashedOrg->Distillation Dry & Concentrate PureProduct Pure Ethyl (S)-3-hydroxyhexanoate (>99% ee, >99% purity) Distillation->PureProduct Main Fraction

Workflow for the isolation and purification of Ethyl (S)-3-hydroxyhexanoate from crude mixtures.

Frequently Asked Questions (FAQs): Causality & Mechanisms

Q1: Why does my crude mixture contain significant amounts of 3-hydroxyhexanoic acid, and how do I prevent it? Causality: The presence of the free acid is primarily due to ester hydrolysis.


-hydroxy esters are particularly susceptible to hydrolysis under both acidic and basic conditions, a process severely accelerated by heat[3]. In whole-cell biocatalytic reductions, endogenous esterases can also prematurely cleave the ethyl ester bond[1].
Solution:  Buffer the bioreduction strictly at pH 6.5–7.0. During downstream processing, avoid using strong bases like NaOH; instead, use mild bases (e.g., NaHCO

) for neutralization to prevent base-catalyzed saponification[4].

Q2: I have unreacted ethyl 3-oxohexanoate in my crude mixture. Why is it difficult to separate by simple distillation? Causality: The boiling points of the


-keto ester (starting material) and the 

-hydroxy ester (product) are relatively close under vacuum. Furthermore,

-hydroxy esters are thermally labile. Applying excessive heat during distillation to force separation can trigger thermal decomposition—specifically dehydration—leading to the formation of an

-unsaturated ester byproduct[3]. Solution: Exploit the chemical reactivity of the ketone. Wash the organic phase with saturated sodium bisulfite (NaHSO

). The ketone forms a water-soluble bisulfite adduct, while the alcohol remains unaffected, allowing for easy phase separation prior to distillation.

Q3: My enantiomeric excess (ee) is lower than expected (<95%). How can I upgrade the optical purity? Causality: The biocatalyst or chemical catalyst may exhibit imperfect facial selectivity during the asymmetric reduction of the ketone[2]. Since enantiomers have identical physical properties (boiling point, solubility), standard extraction or distillation cannot separate the (R)- and (S)-isomers. Solution: Implement cell-free thermophilic alcohol dehydrogenases (e.g., Tt27-HBDH) which have demonstrated absolute enantioselectivity towards the (S)-isomer[5]. If the crude is already synthesized, low-temperature chiral preparative HPLC is required to separate the enantiomers without thermal degradation[3].

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Remove biomass, carboxylic acids, and unreacted ketones prior to distillation.

  • Biomass Removal: Dilute the crude bioreduction mixture with ethyl acetate (EtOAc) in a 1:1 ratio. Centrifuge at 4000 × g for 15 minutes at 4°C.

    • Causality: EtOAc precipitates residual proteins and extracts the ester. Centrifugation forces the dense cell debris and denatured proteins into a solid pellet, preventing emulsions during extraction.

  • Acid Neutralization: Transfer the supernatant to a separatory funnel. Wash the organic layer with 1 volume of saturated aqueous NaHCO

    
    .
    
    • Causality: General procedures for ester purification require the removal of acidic impurities[4]. NaHCO

      
       (pH ~8.3) selectively deprotonates 3-hydroxyhexanoic acid into a water-soluble sodium salt without hydrolyzing the target ester.
      
    • Validation (Self-Validating Step): Test the pH of the aqueous waste layer. It must remain basic (pH > 8). If it is acidic, the organic layer still contains free acid; repeat the wash.

  • Ketone Scavenging: Wash the organic layer with 1 volume of saturated NaHSO

    
    .
    
    • Causality: The unreacted ethyl 3-oxohexanoate undergoes nucleophilic addition with bisulfite, forming a highly polar, water-soluble adduct that partitions into the aqueous phase.

    • Validation (Self-Validating Step): Evaporate a 1 mL aliquot of the organic phase and analyze via

      
      H-NMR. The disappearance of the singlet at ~3.4 ppm (keto-methylene protons) confirms complete removal of the starting material.
      
Protocol 2: Low-Temperature Vacuum Fractional Distillation

Objective: Isolate pure Ethyl (S)-3-hydroxyhexanoate while preventing thermal dehydration.

  • Desiccation: Dry the neutralized organic phase over anhydrous Na

    
    SO
    
    
    
    for 30 minutes. Filter and concentrate under reduced pressure (rotary evaporation at 30°C) to yield the crude oil.
  • Distillation Setup: Equip a short-path distillation apparatus with a Vigreux column. Connect to a high-vacuum pump capable of reaching < 1 mbar.

    • Causality: High vacuum drastically lowers the boiling point of the ester. This is critical because

      
      -hydroxy esters are heat-sensitive and will degrade if distilled at atmospheric pressure[3].
      
  • Fractionation: Slowly heat the oil bath. Discard the fore-run (residual EtOAc and water). Collect the main fraction at the specific boiling point of the ester under the applied vacuum (e.g., ~60–65°C at 1 mbar).

    • Validation (Self-Validating Step): Analyze the main fraction via GC-FID using a chiral stationary phase (e.g., BGB-176 column). The (S)-enantiomer should elute cleanly, confirming both chemical purity (>99%) and optical purity (>99% ee)[2].

References

  • Whole Cells as Biocatalysts in Organic Transformations - MDPI. [Link]

  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the conversion and enantiomeric excess - SciELO. [Link]

  • Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH - RSC Publishing. [Link]

  • General procedures for the purification of Esters - Chempedia - LookChem. [Link]

Sources

enhancing stability of Ethyl (S)-3-hydroxyhexanoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Formulation and Stability. This portal is designed for researchers and drug development professionals dealing with the hydrolytic degradation of beta-hydroxy esters. Below, you will find diagnostic FAQs, kinetic data, troubleshooting workflows, and self-validating experimental protocols to stabilize Ethyl (S)-3-hydroxyhexanoate in aqueous matrices.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my Ethyl (S)-3-hydroxyhexanoate degrading rapidly in my aqueous buffer? A1: The primary degradation pathway for Ethyl (S)-3-hydroxyhexanoate in aqueous environments is the hydrolysis of its ester moiety, yielding 3-hydroxyhexanoic acid and ethanol[1]. Esters contain a polarized carbonyl group (C=O) where the oxygen atom draws electrons away from the carbon. This leaves the carbonyl carbon slightly positively charged (electrophilic) and highly susceptible to nucleophilic attack by water molecules[2]. Furthermore, the hydroxyl group at the beta position can exert a slight inductive electron-withdrawing effect, further increasing the electrophilicity of the carbonyl carbon compared to simple aliphatic esters.

Q2: How does pH affect the degradation rate, and what is the optimal range? A2: The reaction of water with esters is heavily catalyzed by both acidic (H+) and basic (OH-) conditions[3]. Ester hydrolysis typically exhibits a V-shaped or U-shaped pH-rate profile[4].

  • At low pH: The carbonyl oxygen becomes protonated, drastically increasing the electrophilicity of the carbonyl carbon and facilitating attack by weak nucleophiles like water[2].

  • At high pH: The hydroxide ion acts as a strong nucleophile, directly and rapidly attacking the carbonyl carbon.

  • Optimal pH: Maximum stability is achieved at the minimum of the V-curve, typically in the weakly acidic range between pH 4.0 and 5.5[4]. At biological pH (7.0-7.4), the hydrolysis rate constants for branched ethyl esters range from 10⁻⁸ to 10⁻⁶ s⁻¹, leading to a half-life of several hours to days[1].

Q3: What formulation strategies can I use to prevent hydrolysis if physiological pH (7.4) is strictly required? A3: If you cannot adjust the pH to the optimal 4.0–5.5 range, you must physically or thermodynamically shield the ester bond from aqueous nucleophiles[5].

  • Micellar Encapsulation: Utilize non-ionic surfactants (e.g., Polysorbate 80) to partition the hydrophobic ethyl hexanoate tail into the core of a micelle, physically separating the ester bond from the bulk water.

  • Buffer Selection: Avoid nucleophilic buffers. For instance, Tris buffer contains a primary amine that can attack the ester, causing aminolysis. Always use non-nucleophilic buffers like phosphate or acetate.

  • Temperature Control: Hydrolysis is a kinetically driven process. Storing the solution at 2-8°C significantly reduces the kinetic rate of degradation[4].

Part 2: Quantitative Stability Data

To predict the shelf-life of your formulation, refer to the estimated kinetic parameters below. Note the exponential increase in the degradation rate as the pH deviates from the weakly acidic minimum.

Environmental pHPrimary Catalytic MechanismEstimated Rate Constant (

)
Estimated Half-Life (

)
Formulation Viability
pH 2.0 Specific Acid Catalysis (H+)~

HoursUnviable (Rapid Degradation)
pH 5.0 Spontaneous (Water-catalyzed)~

MonthsOptimal (Long-term Storage)
pH 7.4 Specific Base Catalysis (OH-)~

DaysMarginal (Requires Encapsulation)
pH 10.0 Specific Base Catalysis (OH-)~

MinutesUnviable (Immediate Cleavage)

Part 3: Visualizations

Chemical Degradation Pathway

The following diagram illustrates the causal mechanism of acid/base-catalyzed ester hydrolysis.

HydrolysisPathway Ester Ethyl (S)-3-hydroxyhexanoate (Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O + Catalyst (H+ or OH-) Water->Intermediate Acid (S)-3-Hydroxyhexanoic Acid (Carboxylic Acid) Intermediate->Acid Bond Cleavage Ethanol Ethanol (Alcohol) Intermediate->Ethanol

Mechanism of acid/base-catalyzed ester hydrolysis of Ethyl (S)-3-hydroxyhexanoate.

Formulation Troubleshooting Workflow

Use this logical decision tree to resolve instability in your aqueous samples.

TroubleshootingWorkflow Start Ester Degradation in Aqueous Solution CheckPH Is pH outside 4.0 - 5.5 range? Start->CheckPH AdjustPH Adjust to pH 5.0 (Stability minimum) CheckPH->AdjustPH Yes CheckTemp Is storage temp > 4°C? CheckPH->CheckTemp No AdjustPH->CheckTemp AdjustTemp Store at 2-8°C to reduce kinetic rate CheckTemp->AdjustTemp Yes CheckBuffer Nucleophilic buffer (e.g., Tris) present? CheckTemp->CheckBuffer No AdjustTemp->CheckBuffer AdjustBuffer Use non-nucleophilic buffer (Phosphate) CheckBuffer->AdjustBuffer Yes Stable Stability Enhanced CheckBuffer->Stable No AdjustBuffer->Stable

Troubleshooting workflow for resolving ester degradation in aqueous formulations.

Part 4: Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must validate its own assumptions. Below are the methodologies for quantifying and preventing hydrolysis.

Protocol 1: Stability-Indicating Kinetic Assay (HPLC-UV)

Causality: To accurately measure degradation, the analytical method must separate the parent ester from its degradation products. If mass balance is not achieved, it indicates that the compound is precipitating or undergoing an alternative degradation pathway, invalidating the hydrolysis rate calculation.

  • System Suitability Test (SST - Validation Step): Inject a reference standard mixture containing 50 µg/mL Ethyl (S)-3-hydroxyhexanoate and 50 µg/mL 3-hydroxyhexanoic acid. Validation Criteria: The resolution (

    
    ) between the two peaks must be > 2.0.
    
  • Sample Preparation: Dissolve Ethyl (S)-3-hydroxyhexanoate in the target aqueous buffer (e.g., 50 mM Phosphate, pH 7.4) to a final concentration of 100 µg/mL.

  • Incubation & Sampling: Incubate the solution at 37°C. Extract 100 µL aliquots at

    
     hours.
    
  • Quenching: Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% Formic Acid. This drops the pH to ~3.0 and lowers the temperature, effectively halting further hydrolysis.

  • Analysis & Mass Balance (Validation Step): Analyze via HPLC. Calculate the molar concentration of the remaining ester and the generated acid. Validation Criteria: The sum of the molarities of the ester and acid at any time

    
     must equal 
    
    
    
    of the initial ester molarity at
    
    
    .
Protocol 2: Micellar Stabilization Formulation

Causality: If the ester is successfully partitioned into the hydrophobic core of a micelle, water is excluded from the microenvironment, halting hydrolysis. However, if the surfactant concentration is below the Critical Micelle Concentration (CMC), or if the micelles are unstable, degradation will continue.

  • Vehicle Preparation: Prepare a 5% (w/v) solution of Polysorbate 80 in 50 mM Phosphate Buffer (pH 7.4). Stir at 400 RPM for 30 minutes until completely clear.

  • API Incorporation: Slowly add Ethyl (S)-3-hydroxyhexanoate to achieve a final concentration of 2 mg/mL. Stir continuously for 2 hours at room temperature to allow partitioning into the micelles.

  • DLS Validation (Validation Step): Analyze the resulting solution using Dynamic Light Scattering (DLS). Validation Criteria: The Z-average diameter should be between 10–50 nm, and the Polydispersity Index (PDI) must be < 0.2. A PDI > 0.2 indicates the presence of unstable macro-emulsions or un-encapsulated API droplets, meaning the ester is still exposed to aqueous hydrolysis.

References

  • Source: smolecule.
  • Source: benchchem.
  • Source: pharmaceutical-journal.
  • (S)
  • Source: carbodiimide.

Sources

overcoming substrate inhibition in enzymatic synthesis of Ethyl (S)-3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Substrate Inhibition in Biocatalytic Reduction

Audience: Process Chemists, Metabolic Engineers, and R&D Scientists.

Diagnostic Triage: Is it Substrate Inhibition?

Before altering your reactor design, you must confirm that the yield loss is due to substrate inhibition (


) rather than product inhibition (

), enzyme deactivation, or pH drift.

Symptom: Reaction rate (


) increases with substrate concentration 

up to a critical point (

), then sharply declines as

increases further.
Diagnostic Matrix
ObservationLikely Root CauseVerification Step
Initial rate drops at high

Substrate Inhibition Run activity assay at

and

. If

, confirmed.
Conversion stops at 50% Equilibrium / Product Inhibition Add fresh enzyme. If no change, add excess cofactor. If still no change, it's thermodynamic equilibrium.
Rate slows over time regardless of

Enzyme Deactivation Incubate enzyme in buffer (no substrate) for reaction duration, then test activity.
pH drops significantly Gluconic Acid Accumulation Check buffer capacity. If using GDH/Glucose recycling, gluconic acid is a byproduct.

The Mechanism: Why Ethyl 3-ketohexanoate Inhibits

Ethyl 3-ketohexanoate (E3KH) is a


-keto ester. In Ketoreductase (KRED) mediated reductions, substrate inhibition typically occurs via two mechanisms:
  • Dead-End Complex Formation: At high concentrations, a second molecule of E3KH binds to the Enzyme-NADPH complex (or the Enzyme-NADP

    
     complex) in a non-productive orientation, locking the enzyme in an inactive state.
    
  • Hydrophobic Denaturation: E3KH is moderately hydrophobic (

    
    ). High interfacial concentrations can disrupt the hydration shell of the enzyme, leading to unfolding.
    

Visualizing the Inhibition Pathway The following diagram illustrates the kinetic divergence between productive catalysis and substrate inhibition.

SubstrateInhibition cluster_legend Pathway Logic E Enzyme (E) ES E-Substrate (Active) E->ES + Substrate (Low Conc.) ES->E Reversible ESS E-Substrate-Substrate (Inhibited/Dead End) ES->ESS + Substrate (High Conc.) Inhibition Step P Product (Ethyl (S)-3-HH) ES->P Catalysis (k_cat) ESS->ES Slow Release P->E Release Green path = Productive Cycle Green path = Productive Cycle Red path = Inhibition Trap Red path = Inhibition Trap

Caption: Kinetic bifurcation showing how excess substrate drives the enzyme into a non-productive 'Dead End' complex (ESS), halting the reaction.

Solution Architectures

We recommend two primary strategies to overcome this. Select based on your equipment capabilities.

Strategy A: Organic-Aqueous Biphasic System (Recommended)

Best for: High throughput, protecting enzyme from hydrophobicity, simple downstream processing. Concept: Dissolve the substrate (E3KH) in a water-immiscible organic solvent. The substrate partitions into the aqueous phase only as it is consumed, maintaining a low, non-inhibitory concentration near the enzyme.

Solvent Selection Guide:

  • Butyl Acetate: Good partition coefficient; generally biocompatible.

  • Isooctane: Excellent for highly hydrophobic substrates; low enzyme toxicity.

  • Toluene: High capacity but can deactivate sensitive KREDs.

Strategy B: Fed-Batch Dosing

Best for: Strict regulatory environments (avoiding organic solvents), precise kinetic control. Concept: A pump feeds E3KH into the reactor at a rate exactly matching the enzyme's consumption rate (


), ensuring 

never exceeds the inhibition threshold (

).

Step-by-Step Protocol: Biphasic Synthesis

Objective: Synthesis of Ethyl (S)-3-hydroxyhexanoate (10g scale) using a KRED/GDH system in a Biphasic Medium.

Reagents & Equipment
  • Substrate: Ethyl 3-ketohexanoate (E3KH).

  • Enzyme: KRED (Screened for specificity, e.g., Lactobacillus kefir origin or commercial variant).

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose + NADP

    
    .[1]
    
  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Organic Phase: Butyl Acetate or Isooctane.

Workflow Diagram

BiphasicProtocol Start Start: Preparation Aqueous 1. Prepare Aqueous Phase (Buffer + GDH + Glucose + NADP+) Start->Aqueous Organic 2. Prepare Organic Phase (Solvent + E3KH Substrate) Start->Organic Mix 3. Combine Phases (1:1 Ratio, Vigorous Stirring) Aqueous->Mix Organic->Mix Reaction 4. Reaction (30°C, pH Stat) Substrate diffuses slowly to Aqueous Mix->Reaction Monitor 5. Monitor Conversion (GC/HPLC every 2 hrs) Reaction->Monitor Monitor->Reaction < 99% Conv. Sep 6. Phase Separation Product stays in Organic Phase Monitor->Sep > 99% Conv. End 7. Evaporation & Isolation Sep->End

Caption: Operational workflow for biphasic synthesis, ensuring substrate sequestration in the organic phase to prevent enzyme saturation.

Detailed Procedure
  • Aqueous Phase Preparation:

    • In a reaction vessel, dissolve Glucose (2 eq. relative to substrate) in 100 mM Potassium Phosphate buffer (pH 7.0).

    • Add NADP

      
       (1.0 mM final concentration).
      
    • Add GDH (10 U/mmol substrate) and KRED (20-50 U/mmol substrate).

    • Note: Ensure the enzyme is fully dissolved/dispersed before adding the organic phase.

  • Organic Phase Preparation:

    • Dissolve Ethyl 3-ketohexanoate (final concentration 0.5 M to 1.0 M relative to organic volume) in Butyl Acetate .

  • Initiation:

    • Layer the organic phase over the aqueous phase.

    • Crucial: Initiate stirring. The agitation speed must be high enough to create an emulsion (increasing surface area) but not so high that it denatures the enzyme via shear stress.

  • Process Control:

    • pH: The GDH reaction produces Gluconic Acid.[2] Use a pH-stat to titrate 1M NaOH, maintaining pH 7.0.

    • Temperature: Maintain 30°C.

    • Time: Run for 12–24 hours.

  • Work-up:

    • Stop stirring. Allow phases to separate (centrifuge if stable emulsion forms).

    • Collect the organic layer (contains Product).[2]

    • Extract aqueous layer 1x with fresh Butyl Acetate to recover residual product.

    • Dry organic layer over

      
       and evaporate solvent.[2][3]
      

FAQ: Troubleshooting Specific Failures

Q: My reaction works in the buffer but fails immediately in the biphasic system.

  • A: The organic solvent might be stripping essential water from the enzyme surface.

    • Fix: Switch to a more hydrophobic solvent (higher LogP), such as Isooctane or Hexane . Solvents with LogP < 2 (like Ethyl Acetate) often deactivate enzymes.

Q: I see low enantiomeric excess (ee) despite using a selective enzyme.

  • A: This can happen if the background reaction (spontaneous reduction) is occurring, though unlikely for ketones. More likely, the enzyme is unfolding.

    • Fix: Lower the temperature to 20°C. While the rate decreases, the protein structure is more rigid, often improving stereoselectivity.

Q: Can I use DMSO instead of a biphasic system?

  • A: Yes, DMSO (up to 10-20% v/v) acts as a co-solvent to increase solubility. However, it does not solve substrate inhibition; it only solves solubility. If your problem is inhibition, DMSO might make it worse by making more substrate available to the enzyme immediately. Use Fed-Batch if you prefer a single phase.

References

  • Gröger, H., et al. (2003).[4] "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters.

  • Wu, X., et al. (2012).[5] "Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast." Asian Journal of Chemistry.

  • Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology.

  • Codexis Inc. (2025). "KRED Screening Kit Protocols & Troubleshooting."

Sources

Technical Support Center: Minimizing Byproduct Formation in Ethyl (S)-3-hydroxyhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the asymmetric reduction of ethyl 3-oxohexanoate to Ethyl (S)-3-hydroxyhexanoate .

As a critical chiral building block for bioactive macrolides like (+)-neopeltolide[1][2], the synthesis of Ethyl (S)-3-hydroxyhexanoate demands rigorous stereocontrol. Whether utilizing biocatalytic ketoreductases (KREDs) or transition-metal chemocatalysis (Noyori asymmetric hydrogenation), the formation of byproducts—such as the (R)-enantiomer, hydrolysis acids, and transesterification esters—can severely compromise downstream yields. This guide dissects the mechanistic causality behind these impurities and provides self-validating protocols to eliminate them.

Reaction Pathway & Byproduct Divergence

G Substrate Ethyl 3-oxohexanoate (Substrate) Target Ethyl (S)-3-hydroxyhexanoate (Target Product) Substrate->Target Asymmetric Reduction (KRED or Ru-BINAP) Byproduct1 (R)-Enantiomer (Stereo-impurity) Substrate->Byproduct1 Poor Facial Selectivity Byproduct2 3-Hydroxyhexanoic acid (Hydrolysis) Target->Byproduct2 pH > 7.5 or Esterases Byproduct3 Methyl 3-hydroxyhexanoate (Transesterification) Target->Byproduct3 MeOH Solvent + Catalyst

Pathways for Ethyl (S)-3-hydroxyhexanoate synthesis and major byproduct divergence.

Troubleshooting & FAQs: Byproduct Mitigation

Q1: My enantiomeric excess (ee) is dropping below 98%, with significant (R)-enantiomer formation. What is causing this enantiomeric leakage? Causality: The formation of the (R)-enantiomer stems from poor facial selectivity during the hydride transfer to the ketone.

  • In Biocatalysis: If you are using whole-cell systems (e.g., Kluyveromyces marxianus or Aspergillus niger), endogenous oxidoreductases with opposite stereopreference (anti-Prelog selectivity) compete with the desired (S)-selective enzymes[1][3].

  • In Chemocatalysis: In Ru-BINAP catalyzed Noyori hydrogenation, insufficient hydrogen pressure allows the hydride transfer step to become reversible. This reversibility degrades the kinetic control established by the chiral ligand's bite angle, leading to racemization. Actionable Solution: For biocatalysis, transition from wild-type whole cells to isolated, engineered thermophilic enzymes like Tt27-HBDH, which exhibit strict (S)-selectivity[4]. For chemocatalysis, maintain H₂ pressure strictly above 50 atm and ensure complete degassing of solvents to prevent partial ligand oxidation, which creates achiral catalytic species.

Q2: I am observing up to 10% of 3-hydroxyhexanoic acid in my final mixture. How do I prevent this hydrolysis? Causality: The ethyl ester moiety is highly labile in aqueous environments. During biocatalysis, two factors drive this: 1) Non-specific esterases present in whole-cell lysates actively cleave the ester bond. 2) Spontaneous base-catalyzed hydrolysis occurs if the pH-stat titrator overshoots (pH > 7.5) while neutralizing the acid generated during cofactor recycling (e.g., glucose dehydrogenase systems). Actionable Solution: Implement a biphasic reaction system (e.g., Aqueous Buffer / MTBE). The organic phase acts as a thermodynamic sink, continuously extracting the Ethyl (S)-3-hydroxyhexanoate as it forms, physically separating it from aqueous esterases and hydroxide ions. Maintain a strict pH of 6.5–6.8.

Q3: When scaling up the Noyori asymmetric hydrogenation, GC-MS reveals a transesterification byproduct (Methyl (S)-3-hydroxyhexanoate). What is the mechanism here? Causality: This is a classic solvent-catalyst interaction. Methanol is frequently used as a solvent in Noyori hydrogenations to increase substrate solubility. However, Ruthenium complexes can act as mild Lewis acids. Under elevated temperatures and pressures, the Ru-catalyst facilitates the nucleophilic attack of the methanol solvent on the ethyl ester carbonyl, resulting in transesterification. Actionable Solution: Replace methanol with anhydrous ethanol. If transesterification occurs with ethanol, it simply regenerates the starting ester moiety, rendering the side-reaction invisible and harmless to the product profile.

Quantitative Data: Reaction Conditions vs. Byproduct Profiles

The following table summarizes the impact of different synthetic strategies on the byproduct profile, demonstrating the empirical advantage of optimized systems.

Synthesis MethodCatalyst / EnzymeSolvent SystemPrimary Byproduct RiskTarget ee (%)Conversion (%)
Whole-Cell Batch K. marxianus (Wild-type)Aqueous Buffer (pH 7.0)(R)-Enantiomer (up to 4%)96.0%>99%
Engineered KRED Tt27-HBDH (Isolated)Aqueous Buffer (pH 7.0)Hydrolysis Acid (up to 8%)>99.9%98%
Optimized Biphasic Tt27-HBDH + GDHBuffer (pH 6.5) / MTBENone detected >99.9%>99%
Noyori Hydrogenation RuCl₂[(R)-BINAP]MethanolMethyl ester (up to 12%)98.5%95%
Optimized Noyori RuCl₂[(R)-BINAP]Anhydrous EthanolNone detected 99.0%98%
Self-Validating Experimental Protocols
Protocol A: Biphasic Biocatalytic Reduction (Zero-Hydrolysis Method)

This protocol utilizes an isolated (S)-selective dehydrogenase to eliminate (R)-enantiomer formation, coupled with a biphasic system to prevent ester hydrolysis.

  • Aqueous Phase Preparation:

    • Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust strictly to pH 6.5 using 1M HCl/NaOH.

    • Causality: pH 6.5 is the optimal thermodynamic minimum for spontaneous ester hydrolysis while maintaining enzyme viability.

  • Enzyme & Cofactor Loading:

    • Dissolve 2.5 mM NAD⁺, 50 mM Glucose, 10 U/mL Glucose Dehydrogenase (GDH, for cofactor recycling), and 5 U/mL of Tt27-HBDH[4].

  • Biphasic Initiation:

    • Add 100 mL of Methyl tert-butyl ether (MTBE) containing 500 mM of Ethyl 3-oxohexanoate.

    • Causality: MTBE has excellent partitioning coefficients for the β-hydroxy ester, pulling the product into the organic layer immediately upon formation, shielding it from aqueous hydrolysis.

  • Reaction Execution & pH-Stat:

    • Stir vigorously at 500 rpm at 35°C for 24 hours. Use an automated pH-stat to titrate 1M NaOH, neutralizing the gluconic acid produced by GDH. Set the upper limit to pH 6.8 to prevent base-catalyzed ester cleavage.

  • Validation & Workup:

    • Halt stirring and allow phase separation. Analyze the MTBE layer via chiral GC (e.g., BGB-176 column, isotherm 90 °C)[1].

    • Success Metric: Elution of Ethyl (S)-3-hydroxyhexanoate without the trailing (R)-isomer peak or baseline acid peaks.

Protocol B: Optimized Noyori Asymmetric Hydrogenation (Zero-Transesterification Method)

This protocol adapts the classic Noyori reduction[2] by engineering the solvent environment to prevent Lewis-acid mediated transesterification.

  • Catalyst Activation (Glovebox):

    • In an argon-filled glovebox, dissolve 0.1 mol% of [RuCl₂((R)-BINAP)(DMF)n] in 5 mL of strictly anhydrous, degassed Ethanol.

    • Causality: Excluding oxygen prevents the oxidation of the phosphine ligand, which would otherwise create an achiral Ru-species that generates the (R)-enantiomer.

  • Substrate Preparation:

    • Dissolve 100 mmol of Ethyl 3-oxohexanoate in 50 mL of anhydrous Ethanol.

    • Causality: Using Ethanol instead of Methanol ensures that any Ru-catalyzed transesterification simply exchanges an ethyl group for an ethyl group, resulting in zero net byproduct formation.

  • Pressurization & Reaction:

    • Transfer the mixture to a high-pressure stainless-steel autoclave. Purge with H₂ gas three times. Pressurize to 50 atm H₂.

    • Causality: High H₂ pressure ensures the irreversible insertion of hydride, locking in the stereocenter dictated by the (R)-BINAP ligand and preventing dynamic racemization.

  • Execution & Workup:

    • Heat to 50°C and stir at 1000 rpm for 12 hours. Vent the reactor slowly. Concentrate the ethanol under reduced pressure and filter through a short pad of silica to remove the Ru-catalyst.

  • Validation:

    • Analyze via GC-MS.

    • Success Metric: Absence of M+ 146 peak (Methyl 3-hydroxyhexanoate) and confirmation of the M+ 160 peak (Ethyl (S)-3-hydroxyhexanoate).

References
  • Ramos AS, Ribeiro JB, Lopes RO, Souza ROMA. "Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the conversion and enantiomeric excess". SciELO (2013).
  • "Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH". RSC Publishing (2021).
  • "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N

Sources

Validation & Comparative

Comparative Guide to Chiral GC Analysis Methods for Ethyl (S)-3-hydroxyhexanoate Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-hydroxyhexanoate is a highly valuable chiral building block. The (S)- and (R)-enantiomers exhibit vastly different properties, making the stereochemically pure ester a critical precursor for synthesizing pharmaceutical intermediates (such as (+)-neopeltolide) and engineering biodegradable polyhydroxyalkanoate (PHA) copolymers[1],[2]. Because the stereochemistry dictates the biological activity and mechanical properties of downstream products, precise determination of the enantiomeric excess (e.e.) is paramount. This guide provides an objective comparison of chiral Gas Chromatography (GC) methods, focusing on the mechanistic causality of separation and offering a self-validating experimental protocol for accurate quantification.

Mechanistic Grounding: The Causality of Cyclodextrin-Based Separation

The separation of ethyl 3-hydroxyhexanoate enantiomers cannot be achieved on standard non-polar columns (e.g., DB-5ms), which only resolve the ester from its prochiral ketone precursor (ethyl 3-oxohexanoate) based on boiling point[3]. Instead, chiral separation requires a stationary phase capable of chiral recognition.

The industry standard relies on 4[4]. The causality of this separation is driven by the formation of transient, diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity:

  • Steric Inclusion: The hydrophobic hexanoate tail inserts into the hydrophobic cavity of the cyclodextrin.

  • Hydrogen Bonding & Dipole Interactions: The β-hydroxyl group and the ester carbonyl interact with the functionalized rim of the cyclodextrin.

Because the (S)- and (R)-enantiomers have different spatial configurations, they exhibit different thermodynamic binding affinities. On most β-cyclodextrin columns (such as the Beta DEX 325), the (S)-enantiomer forms a slightly less stable inclusion complex than the (R)-enantiomer. This lower partition coefficient causes the (S)-enantiomer to consistently elute first [3],[5].

Comparative Analysis of Chiral GC Columns

Selecting the optimal column requires balancing resolution (


) with analysis time. Below is a comparative data table of field-proven columns used for the separation of ethyl 3-hydroxyhexanoate enantiomers.
Table 1: Performance Comparison of Chiral GC Columns
Chiral ColumnStationary Phase ChemistryOven Temp (°C)Carrier Gas(S)-Enantiomer

(min)
(R)-Enantiomer

(min)
Substrate

(min)
Ref
Beta DEX 325 Permethylated β-cyclodextrin90 (Isothermal)Helium/Hydrogen18.819.315.3[3]
Column 10B Derivatized β-cyclodextrin90 (Isothermal)Hydrogen16.216.515.8[2]
CP-Chirasil-Dex CB Chemically bonded β-cyclodextrin110–140 (Gradient)HeliumMethod DependentMethod DependentN/A[6]

Note: The prochiral substrate (ethyl 3-oxohexanoate) elutes before the chiral alcohols on isothermal 90°C methods, ensuring no peak overlap during biocatalytic conversion monitoring[3],[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, the analytical workflow must be self-validating . You cannot accurately determine the e.e. of an unknown biocatalytic or synthetic sample without first proving that your system can achieve baseline resolution (


) and unbiased integration using a racemic standard.
Step 1: Preparation of the Racemic Reference Standard (System Suitability)
  • Synthesize or procure racemic ethyl 3-hydroxyhexanoate.

  • Dilute to 1.0 mg/mL in a volatile, non-interfering solvent (e.g., GC-grade dichloromethane or hexane). Causality: This standard is strictly used to confirm column performance, verify the 50:50 integration ratio, and determine the exact retention times of both enantiomers before analyzing unknown samples.

Step 2: GC Instrument Configuration
  • Carrier Gas: Hydrogen is preferred over Helium for chiral analyses as it provides sharper peaks at higher linear velocities (set flow to ~2.0 - 2.4 mL/min)[2].

  • Injector: Use Split mode (ratio 1:20 to 1:50). Causality: Chiral stationary phases have low sample capacities. Overloading the column causes peak fronting, which immediately destroys chiral resolution[2]. Set injector temperature to 250°C.

  • Detector: Flame Ionization Detector (FID) set to 250°C - 270°C[2].

  • Oven Program: Isothermal at 90°C. Causality: Isothermal conditions are highly recommended for cyclodextrin columns because the thermodynamic stability of the diastereomeric inclusion complexes is highly temperature-sensitive. Temperature ramps can cause the partition coefficients to converge, ruining separation[3],[5].

Step 3: Execution and Causality Check
  • Inject 1 µL of the racemic standard.

  • Validation Check 1: You must observe two distinct peaks with an area ratio of exactly 50:50 (±1%).

  • Validation Check 2: Calculate resolution (

    
    ) between the (S) and (R) peaks. If 
    
    
    
    , lower the oven temperature by 5°C. While this increases total run time, it exponentially improves thermodynamic differentiation.
Step 4: Unknown Sample Analysis & Data Interpretation
  • Inject the unknown sample (e.g., from an asymmetric3[3]).

  • Identify the (S)-enantiomer based on the established retention time (eluting first on Beta DEX 325 and Column 10B)[3],[2].

  • Calculate the enantiomeric excess (e.e.) using the integrated peak areas (

    
    ):
    
    
    
    

Workflow Visualization

G N1 Prepare Racemic Standard Ethyl 3-hydroxyhexanoate N2 Configure GC-FID (Isothermal 90°C, Split 1:20) N1->N2 N3 Inject Standard on Cyclodextrin Column N2->N3 N4 Check Resolution (Rs ≥ 1.5)? N3->N4 N5 Adjust Temperature/Flow (Decrease Temp for better Rs) N4->N5 No N6 Inject Unknown Sample (Biocatalytic Extract) N4->N6 Yes N5->N2 N7 Calculate e.e. (%) (S)-enantiomer elutes first N6->N7

Logical workflow for self-validating chiral GC method development and e.e. calculation.

References

  • Improving the Toolbox of Bioreductions by the Use of Continuous Flow Systems Source: SciELO URL:[Link]

  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus Source: Redalyc URL:[Link]

  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts Source: PMC URL:[Link]

  • Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers Source: mediaTUM URL:[Link]

Sources

1H NMR and 13C NMR spectral data interpretation for Ethyl (S)-3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Interpretation of Ethyl (S)-3-hydroxyhexanoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl (S)-3-hydroxyhexanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a detailed interpretation grounded in the principles of NMR spectroscopy. We will explore the structural elucidation of the target molecule, compare its spectral features to relevant alternatives, and provide a robust experimental protocol for acquiring high-quality data.

Introduction: The Role of NMR in Structural Elucidation

Ethyl (S)-3-hydroxyhexanoate is a chiral molecule of interest in organic synthesis, often used as a building block for more complex structures. Its chemical identity is defined by an ethyl ester functional group, a secondary alcohol, and a six-carbon chain with a stereocenter at the C-3 position.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of such molecules.[1] ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[2][3] The precise chemical shifts (δ), signal multiplicities, and coupling constants (J) are highly sensitive to the local electronic environment, allowing for unambiguous assignment of nearly every atom in the structure.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of Ethyl (S)-3-hydroxyhexanoate is expected to show eight distinct signals in a non-chiral deuterated solvent such as chloroform-d (CDCl₃). Each signal corresponds to a unique proton environment within the molecule.

Signal Assignments and Interpretation
  • H-a (~4.12 ppm, quartet, 2H): These protons belong to the methylene (-O-CH₂-) group of the ethyl ester. The signal appears as a quartet due to coupling with the three adjacent protons of the methyl group (H-b) (n+1 = 3+1 = 4). Its downfield chemical shift is a direct result of the deshielding effect of the adjacent oxygen atom.[4][5]

  • H-b (~1.25 ppm, triplet, 3H): This signal corresponds to the terminal methyl (-CH₃) protons of the ethyl group. It is split into a triplet by the two neighboring methylene protons (H-a) (n+1 = 2+1 = 3).

  • H-c (~2.45 ppm, multiplet, 2H): These are the methylene protons (-CH₂-C=O) adjacent to the carbonyl group. Their diastereotopic nature, arising from the adjacent chiral center (C-3), results in a complex multiplet. They are deshielded by the electron-withdrawing carbonyl group.

  • H-d (~4.00 ppm, multiplet, 1H): This signal is from the proton attached to the chiral carbon bearing the hydroxyl group (-CH(OH)-). It is significantly deshielded by the electronegative oxygen atom. The signal's multiplicity is complex due to coupling with the neighboring methylene protons on both C-2 and C-4.

  • H-e (~1.40-1.60 ppm, multiplet, 2H): These methylene protons are part of the propyl side chain.

  • H-f (~1.30-1.40 ppm, multiplet, 2H): The second set of methylene protons in the propyl side chain.

  • H-g (~0.92 ppm, triplet, 3H): This signal represents the terminal methyl protons of the propyl side chain. It appears as a triplet due to coupling with the adjacent methylene protons (H-f).

  • -OH (~2.5-3.5 ppm, broad singlet, 1H): The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

Below is a diagram illustrating the proton assignments for Ethyl (S)-3-hydroxyhexanoate.

G mol Ha a (~4.12 ppm, q) Ha->mol Hb b (~1.25 ppm, t) Hb->mol Hc c (~2.45 ppm, m) Hc->mol Hd d (~4.00 ppm, m) Hd->mol He e (~1.50 ppm, m) He->mol Hf f (~1.35 ppm, m) Hf->mol Hg g (~0.92 ppm, t) Hg->mol H_OH OH (~2.9 ppm, br s) H_OH->mol

Caption: ¹H NMR assignments for Ethyl (S)-3-hydroxyhexanoate.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of Ethyl (S)-3-hydroxyhexanoate will display eight distinct signals, as each carbon atom is in a unique chemical environment.

Signal Assignments and Interpretation
  • C-1 (~172.5 ppm): The carbonyl carbon of the ester group. This is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen and the single-bonded oxygen.[6]

  • C-2 (~41.2 ppm): The methylene carbon adjacent to the carbonyl group.

  • C-3 (~68.0 ppm): The carbon atom bonded to the hydroxyl group. The electronegative oxygen causes a significant downfield shift.[7][8]

  • C-4 (~36.5 ppm): The methylene carbon adjacent to the chiral center.

  • C-5 (~18.8 ppm): The second methylene carbon of the hexanoate chain.

  • C-6 (~13.9 ppm): The terminal methyl carbon of the hexanoate chain. This is one of the most upfield signals.

  • C-7 (~60.5 ppm): The methylene carbon of the ethyl group (-O-CH₂-). It is deshielded by the adjacent oxygen atom.

  • C-8 (~14.2 ppm): The terminal methyl carbon of the ethyl group.

A diagram illustrating the carbon assignments is provided below.

G mol C1 1 (~172.5 ppm) C1->mol C2 2 (~41.2 ppm) C2->mol C3 3 (~68.0 ppm) C3->mol C4 4 (~36.5 ppm) C4->mol C5 5 (~18.8 ppm) C5->mol C6 6 (~13.9 ppm) C6->mol C7 7 (~60.5 ppm) C7->mol C8 8 (~14.2 ppm) C8->mol G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve standard Add TMS Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument Insert into Spectrometer (≥400 MHz) transfer->instrument setup Tune, Lock, & Shim instrument->setup acquire Acquire FID Data (Set ¹H or ¹³C Parameters) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference analyze Integration & Peak Picking reference->analyze report Final Spectrum & Analysis analyze->report

Caption: General workflow for the NMR analysis of organic compounds.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl (S)-3-hydroxyhexanoate provide a detailed and unambiguous fingerprint of its molecular structure. The characteristic chemical shifts of the protons and carbons directly attached to or adjacent to the ester and secondary alcohol functionalities serve as key diagnostic markers. By comparing these spectra to those of similar compounds like ethyl hexanoate and ethyl 3-oxohexanoate, the specific influence of the hydroxyl group is clearly elucidated. The experimental protocol outlined in this guide provides a reliable framework for obtaining high-resolution data, ensuring accurate structural verification and purity assessment for researchers in synthetic and medicinal chemistry.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene.
  • PubChem. (n.d.). Ethyl 3-oxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl hexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of Ethyl Heptanoate.
  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Modgraph. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

  • SpectraBase. (n.d.). Iodoacetic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Notre Dame. (2021). Common NMR experiments and the time it takes to run them. Retrieved from [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 12). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

  • Gable, K. (2022, March 9). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Journal of Chemical Education. (2013, September 20). Identification of an Alcohol with 13C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). Ethylhexanoate | C8H16O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • NP-MRD. (2012, September 12). Showing NP-Card for Ethyl hexanoate (NP0001104). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (R)-3-hydroxyhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of Ethyl 3-oxo-2-phenylbutanoate.
  • NIST. (n.d.). Hexanoic acid, 3-oxo-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

Sources

Comparative Guide: Specific Optical Rotation Reference Values for Ethyl (S)-3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (S)-3-hydroxyhexanoate is a critical chiral building block in the synthesis of complex pharmaceutical intermediates and natural products, such as the antiproliferative agent (+)-neopeltolide[1]. Accurate determination of its stereochemical purity is paramount, as enantiomeric variance directly impacts biological efficacy and safety profiles. This guide provides a rigorous comparison of specific optical rotation (


) values for Ethyl (S)-3-hydroxyhexanoate against its alternatives, supported by self-validating experimental protocols and orthogonal chromatographic validation methodologies.

Scientific Context & Causality in Chiral Analysis

Specific optical rotation is a macroscopic readout of a molecule's chiral environment. For


-hydroxy esters like Ethyl 3-hydroxyhexanoate, the observed rotation is highly sensitive to the solvent matrix. Chloroform (

) is the industry-standard solvent for this class of compounds because it effectively solvates the molecule without disrupting the intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl[2]. This stable conformational equilibrium ensures that the measured angle of rotation is a reliable proxy for enantiomeric purity.

Comparative Optical Rotation Data

The following table synthesizes the reference specific optical rotation values for Ethyl 3-hydroxyhexanoate enantiomers and related compounds. Note that modern biocatalytic methods (e.g., using immobilized Kluyveromyces marxianus cells) achieve >99% enantiomeric excess (ee), updating historical literature values that were often skewed by partial racemization[2],[1].

Table 1: Specific Optical Rotation Reference Values

CompoundStereocenter

Value
SolventConcentrationee (%)
Ethyl (S)-3-hydroxyhexanoate (S)



>99%
Ethyl (R)-3-hydroxyhexanoate(R)



>99%
Ethyl (R)-3-hydroxyhexanoate (Historical)(R)



Unknown
rac-Ethyl 3-hydroxyhexanoateRacemic



0%
tert-Butyl (S)-3-hydroxybutanoate(S)



95%

Note: The specific rotation of the (S)-enantiomer (


) is deduced as the exact equal and opposite value of the highly purified (R)-enantiomer (

) characterized in continuous flow bioreduction studies[2].

Self-Validating Experimental Protocol: Polarimetry

To ensure absolute trustworthiness in your stereochemical characterization, the following protocol incorporates built-in self-validation steps.

Step 1: Instrument Calibration & Baseline Validation

  • Action : Power on the polarimeter (e.g., JASCO DIP-370) and select the Sodium D line (589 nm)[2]. Allow 30 minutes for thermal and emission stability.

  • Validation : Fill a 1 dm (100 mm) quartz polarimeter cell with HPLC-grade

    
    . Measure the blank. If the reading deviates from 
    
    
    
    , perform a zero-calibration.
  • Causality : This step isolates the optical activity of the chiral solute by nullifying background rotation caused by solvent impurities or micro-scratches on the cell windows.

Step 2: Gravimetric Sample Preparation

  • Action : Using an analytical balance (0.1 mg precision), weigh exactly 1.000 g of the Ethyl (S)-3-hydroxyhexanoate sample.

  • Action : Transfer to a 100 mL volumetric flask and dilute to the mark with

    
     at 
    
    
    
    to achieve exactly
    
    
    g/100 mL[2].
  • Causality : Optical rotation is a concentration-dependent phenomenon. Volumetric precision at a controlled temperature prevents density fluctuations that would skew the Biot calculation.

Step 3: Measurement & Thermodynamic Control

  • Action : Rinse the 1 dm cell twice with the sample solution. Fill the cell, ensuring no air bubbles are trapped in the optical path.

  • Action : Record the observed rotation (

    
    ) at exactly 
    
    
    
    . Take 5 replicate readings and calculate the mean.
  • Causality : Temperature alters both the solvent density and the conformational population of the solute. Strict thermostatic control ensures reproducibility.

Step 4: Calculation

  • Compute the specific rotation using Biot's Law:

    
    
    
  • For enantiopure Ethyl (S)-3-hydroxyhexanoate, the result should be

    
    [2].
    

Orthogonal Validation: Chiral Gas Chromatography (GC)

Because polarimetry cannot differentiate between the target enantiomer and structurally similar chiral impurities with high specific rotations, orthogonal validation via Chiral GC is mandatory for a complete self-validating system[2].

Methodology & Causality:

  • Column : Beta Dex 325 (

    
    )[2],[3].
    
  • Conditions : Isothermal oven temperature at

    
    .
    
  • Elution Order : The cyclodextrin-based stationary phase interacts differentially with the transient diastereomeric complexes formed with each enantiomer. Ethyl (S)-3-hydroxyhexanoate elutes first (

    
    ), followed by the (R)-enantiomer (
    
    
    
    )[2].
  • Validation : Baseline separation allows for exact integration of peak areas to calculate enantiomeric excess (ee), confirming whether a lower-than-expected optical rotation is due to racemization or chemical impurities.

Visualizations of Workflows and Pathways

G A Ethyl 3-hydroxyhexanoate B Polarimetry ([α]D) A->B Dissolve in CHCl3 C Chiral GC Analysis A->C Beta Dex 325 Column D Specific Rotation (+30.8° for S-isomer) B->D E Enantiomeric Excess (ee %) C->E F Validated Chiral Purity D->F Orthogonal Confirmation E->F

Workflow for cross-validating chiral purity of Ethyl (S)-3-hydroxyhexanoate.

G Keto Ethyl 3-oxohexanoate Enz Stereoselective Bioreduction Keto->Enz Biocatalyst S_iso (S)-Enantiomer [α]D = +30.8° Enz->S_iso (S)-selective R_iso (R)-Enantiomer [α]D = -30.8° Enz->R_iso (R)-selective (e.g., K. marxianus)

Stereoselective bioreduction pathways for Ethyl 3-hydroxyhexanoate enantiomers.

References

1.[2] Improving the Toolbox of Bioreductions by the Use of Continuous Flow Systems. SciELO. 2 2.[3] Continuous Flow Systems for Bioreduction. sbq.org.br - Amazon S3. 3 3.[1] Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the. Redalyc. 1

Sources

Chiral Divergence in Flavor and Pharma: A Comparative Guide to (S)- vs. (R)-Ethyl 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-hydroxyhexanoate is a chiral


-hydroxy ester that serves as a critical focal point in both advanced flavor chemistry and pharmaceutical synthesis. Because the human olfactory system and enzymatic pathways are inherently chiral environments, the spatial arrangement of this molecule profoundly dictates its biological activity, sensory perception, and utility as a synthetic building block.

This guide provides an objective, data-driven comparison of the (S) and (R) enantiomers of ethyl 3-hydroxyhexanoate, detailing their distinct biological profiles and the self-validating experimental workflows required to synthesize and analyze them.

Stereochemistry and Biological Impact

The enantiomers of ethyl 3-hydroxyhexanoate exhibit a classic case of chiral discrimination by biological receptors.

Sensory Perception and Olfactory Receptor Binding In flavor chemistry, the (R)-(-)-enantiomer is recognized as a high-impact odorant. It is a key contributor to the aromatic profile of fresh, hand-squeezed grapefruit juice, as well as pineapples and passion fruit. The olfactory receptors in the nasal epithelium bind the (R)-enantiomer with exceptionally high affinity, resulting in a sweet, woody, and fruity perception with an orthonasal odor threshold of just 2.1 ng/L in air [1]. Conversely, the (S)-(+)-enantiomer binds poorly to these same receptors, presenting a weak, aldehyde-like odor with a threshold over 125 times higher (264.5 ng/L) [1].

Pharmaceutical Intermediates Beyond sensory applications, enantiopure ethyl 3-hydroxyhexanoate is a highly sought-after intermediate in drug development. Specifically, the (R)-enantiomer (and its derivatives) serves as a critical chiral building block in the total synthesis of macrolides such as (+)-neopeltolide—a marine-derived compound exhibiting potent antiproliferative activity against human cancer cell lines. Achieving high enantiomeric excess (e.e.) of the correct stereoisomer is therefore paramount for downstream pharmaceutical efficacy.

Quantitative Data Comparison

The following table summarizes the divergent physical, sensory, and biological properties of the two enantiomers, providing a clear framework for comparative analysis.

Property(R)-(-)-Ethyl 3-hydroxyhexanoate(S)-(+)-Ethyl 3-hydroxyhexanoate
Odor Quality Sweet, woody, fresh fruity (grapefruit/pineapple)Weak fruity, aldehyde-like
Odor Threshold (Air) 2.1 ng/L264.5 ng/L
Odor Threshold (Water) 270 ppb (orthonasal) / 63 ppb (retronasal)Not distinctly quantifiable (masked by off-notes)
Receptor Affinity High affinity for specific olfactory GPCRsLow affinity; poor chiral recognition
Biological Utility Precursor for (+)-neopeltolide (antineoplastic)Off-target isomer; comparative standard
Natural Occurrence Dominant enantiomer in Citrus paradisiTrace/Artifactual

Experimental Workflows & Methodologies

To study or utilize these enantiomers, researchers must employ robust methods for asymmetric synthesis and chiral quantification. The following protocols are designed as self-validating systems, ensuring high scientific integrity.

Protocol A: Asymmetric Biocatalytic Synthesis of the (R)-Enantiomer

Standard chemical reduction of ethyl 3-oxohexanoate yields a racemic mixture. To achieve enantiopurity, whole-cell biocatalysis is employed [2].

Causality of Choice: Whole-cell biocatalysts (such as Kluyveromyces marxianus or Aspergillus niger) are selected over isolated short-chain dehydrogenases. Whole cells harbor intrinsic cofactor (NADH/NADPH) regeneration systems, eliminating the need for costly exogenous cofactor supplementation during the asymmetric reduction of the prochiral ketone [2].

Step-by-Step Methodology:

  • Cell Culturing: Cultivate K. marxianus in a sterile YPD broth (yeast extract, peptone, dextrose) at 30°C and 200 rpm until the exponential growth phase (OD600

    
     2.0) is reached.
    
  • Substrate Addition: Introduce the prochiral substrate, ethyl 3-oxohexanoate (50 mM), directly into the culture medium. Add glucose (1% w/v) to act as the ultimate electron donor for intracellular cofactor regeneration.

  • Biotransformation: Incubate the mixture at 30°C for 24–48 hours under continuous agitation to maximize mass transfer of the hydrophobic substrate into the aqueous cellular environment.

  • Extraction: Centrifuge the broth to pellet the cells. Perform a liquid-liquid extraction on the supernatant using diethyl ether (3x volumes) to isolate the newly formed ethyl 3-hydroxyhexanoate.

  • System Validation Check: Run a parallel reaction using heat-killed K. marxianus cells (negative control). If the target product is absent in the control, it validates that the reduction is strictly enzymatically driven and not a result of background chemical reduction by media components.

Protocol B: Chiral Gas Chromatography (GC) Separation

To confirm the enantiomeric excess (e.e.) of the synthesized product, chiral GC is the gold standard.

Causality of Choice: Modified


-cyclodextrins (e.g., 2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl-

-cyclodextrin) are utilized as the stationary phase. The hydrophobic cavity of the cyclodextrin allows for the formation of transient diastereomeric host-guest inclusion complexes. The slight differences in binding affinity and steric hindrance between the (S) and (R) enantiomers within this chiral cavity result in distinct retention times.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the extracted ethyl 3-hydroxyhexanoate in high-purity hexane (1:1000 v/v) to prevent column overloading.

  • Instrument Setup: Equip the GC with a flame ionization detector (FID) and a chiral capillary column (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness of derivatized

    
    -cyclodextrin).
    
  • Temperature Programming: Set the injector to 220°C. Program the oven to start at 80°C (hold for 2 min), ramp at 2°C/min to 150°C, to ensure maximum interaction time between the analyte and the chiral stationary phase.

  • System Validation Check: Inject a synthetically prepared racemic mixture of ethyl 3-hydroxyhexanoate prior to sample analysis. This confirms baseline resolution (

    
    ) of the (S) and (R) peaks, validating the column's chiral recognition capability before quantifying the biological sample.
    
  • Quantification: Inject the biocatalytic sample. Calculate the e.e. by comparing the integrated area of the (R)-peak against the (S)-peak.

Logical Workflow Visualization

The following diagram illustrates the pathway from prochiral substrate to validated chiral quantification, highlighting the divergence of the two enantiomers.

G Substrate Ethyl 3-oxohexanoate (Prochiral Precursor) Biocatalyst Whole-Cell Biocatalysis (e.g., K. marxianus) Substrate->Biocatalyst Asymmetric Reduction EnantiomerR (R)-(-)-Ethyl 3-hydroxyhexanoate Target Bio-Intermediate Biocatalyst->EnantiomerR Stereoselective Pathway A EnantiomerS (S)-(+)-Ethyl 3-hydroxyhexanoate Off-Target Enantiomer Biocatalyst->EnantiomerS Stereoselective Pathway B ChiralGC Chiral GC Separation (e.e. % Determination) EnantiomerR->ChiralGC Quantification EnantiomerS->ChiralGC Quantification

Logical workflow for the biocatalytic synthesis and chiral separation of ethyl 3-hydroxyhexanoate.

References

  • Buettner, A., & Schieberle, P. (2001). Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (Citrus paradisi Macfayden) by Quantitation and Flavor Reconstitution Experiments. Journal of Agricultural and Food Chemistry, 49(3), 1358-1363.[Link]

  • Garzón-Posse, F., Becerra-Figueroa, L., Hernández-Arias, J., & Gamba-Sánchez, D. (2018). Whole Cells as Biocatalysts in Organic Transformations. Molecules, 23(6), 1265.[Link]

determination of absolute configuration of Ethyl (S)-3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Stereochemistry Division Subject: Technical Guide: Determination of Absolute Configuration of Ethyl (S)-3-hydroxyhexanoate

Executive Summary & Core Directive

Ethyl (S)-3-hydroxyhexanoate (CAS: 2305-25-1 for racemate) is a pivotal chiral building block in the synthesis of insect pheromones, statin side-chains, and flavor compounds. Unlike crystalline solids where X-ray crystallography is the default, this compound is typically a liquid at room temperature, making direct crystallographic determination impossible without derivatization.

This guide rejects the "one-size-fits-all" approach. Instead, it structures a comparative analysis of three distinct methodologies for determining absolute configuration, ranked by rigor and application phase:

  • De Novo Determination: Modified Mosher’s Method (NMR Anisotropy).

  • Biocatalytic Correlation: Synthesis via Prelog-compliant enzymes (Baker's Yeast).

  • Routine Verification: Chiral Gas Chromatography (GC) or HPLC.

Method 1: The Gold Standard – Modified Mosher’s Method

Best For: De novo assignment of absolute configuration when no reference standard exists. Principle: Conversion of the chiral alcohol into diastereomeric esters using (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA). The anisotropic shielding effect of the phenyl group causes predictable chemical shift differences (

) in the

H NMR spectra.
The Logic of Assignment

The Mosher model relies on the preferred conformation where the carbinol proton, the ester carbonyl, and the trifluoromethyl group are coplanar.

  • 
      (Chemical shift of S-MTPA ester minus R-MTPA ester).
    
  • Protons on the side of the molecule shielded by the phenyl group in the (S)-ester will have a negative

    
    .
    
  • Protons on the side deshielded (or less shielded) will have a positive

    
    .
    

For Ethyl 3-hydroxyhexanoate :

  • Side A (Ethyl ester group):

    
    
    
  • Side B (Propyl chain):

    
    
    

If the configuration is (3S) :

  • The Ethyl ester protons (Side A) will have Positive

    
     (+) .
    
  • The Propyl chain protons (Side B) will have Negative

    
     (-) .
    
Visualization of the Mosher Model

MosherLogic Substrate Ethyl 3-hydroxyhexanoate (Unknown Config) Deriv Derivatization (DCC/DMAP) Substrate->Deriv R_Ester (R)-MTPA Ester NMR Spectrum Deriv->R_Ester + (S)-MTPA-Cl S_Ester (S)-MTPA Ester NMR Spectrum Deriv->S_Ester + (R)-MTPA-Cl Calc Calculate Δδ = δS - δR R_Ester->Calc S_Ester->Calc Decision Analyze Signs Calc->Decision Result_S Config: (3S) Side A (+) / Side B (-) Decision->Result_S Propyl shielded in S-ester Result_R Config: (3R) Side A (-) / Side B (+) Decision->Result_R Ethyl shielded in S-ester

Caption: Workflow for determining absolute configuration via Mosher's Method. Note: (R)-MTPA acid chloride yields the (S)-MTPA ester according to Cahn-Ingold-Prelog priority rules.

Experimental Protocol
  • Reaction: In two separate NMR tubes, dissolve 5 mg of Ethyl 3-hydroxyhexanoate in

    
     (0.5 mL).
    
  • Add Reagents: To tube A, add (R)-(-)-MTPA-Cl (10 µL) and dry pyridine (10 µL). To tube B, add (S)-(+)-MTPA-Cl (10 µL) and dry pyridine.

  • Incubation: Shake and allow to stand at room temperature for 10–30 minutes. Reaction is usually instantaneous for primary/secondary alcohols.

  • Analysis: Acquire

    
    H NMR (500 MHz recommended) for both samples.
    
  • Calculation: Tabulate shifts for the

    
    -methylene (Side A) and 
    
    
    
    -methylene (Side B).

Method 2: Biocatalytic Correlation (Synthesis)

Best For: Creating an authentic reference standard to validate chromatographic methods. Principle: Enzymes have highly conserved stereoselectivity. Baker's Yeast (Saccharomyces cerevisiae) reduction of


-keto esters follows Prelog’s Rule , reliably yielding the (S)-alcohol.
The Prelog Rule Application

For Ethyl 3-oxohexanoate:

  • Large Group (L): Propyl (

    
    )
    
  • Small Group (S): Methyl equivalent (part of the ester chain, though electronically distinct, the enzyme treats the ester tail as the "small" binding pocket relative to the alkyl chain in this specific context).

  • Outcome: Hydride delivery occurs from the re-face, yielding Ethyl (S)-3-hydroxyhexanoate .

Note: This method provides a "chemical correlation." If your unknown sample matches the retention time and optical rotation sign of the Baker's Yeast product, it is assigned as (S) .

Experimental Protocol (Baker's Yeast Reduction)
  • Mixture: Suspend Baker's Yeast (20 g) and sucrose (20 g) in water (100 mL) at 30°C. Stir for 30 mins to activate.

  • Addition: Add Ethyl 3-oxohexanoate (1 g).

  • Fermentation: Stir at 30°C for 24–48 hours. Monitor by TLC.

  • Extraction: Filter yeast (Celite), extract filtrate with Ethyl Acetate, dry (

    
    ), and concentrate.
    
  • Validation: This product is defined as the (S)-Standard .

Method 3: Chiral Chromatography (GC/HPLC)

Best For: Routine purity checks (ee%) and high-throughput screening. Principle: Separation of enantiomers on a chiral stationary phase (CSP).

Column Selection & Conditions

Unlike Mosher's method, elution order is not predictable a priori without a standard (Method 2). However, once established, it is the fastest method.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Type Cyclodextrin-based (e.g., Rt-βDEXsa , Chiraldex G-TA )Polysaccharide-based (e.g., Chiralpak AD-H , OD-H )
Phase Derivatized

-Cyclodextrin
Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)
Typical Conditions 90°C Isothermal or 2°C/min rampHexane : Isopropanol (90:10 to 98:2), 1.0 mL/min
Resolution High for volatile estersExcellent for UV-active derivatives (or use RI detector)
Note Ethyl 3-hydroxyhexanoate is volatile; GC is often preferred.Requires UV detection (210 nm) or derivatization if weak UV.
Method Development Workflow
  • Inject Racemate: Inject a 50:50 mix (commercial or synthetic) to establish separation (

    
    ).
    
  • Spike: Spike the racemate with the (S)-Standard prepared in Method 2.

  • Identify: The peak that increases in height is the (S)-enantiomer.

Comparative Analysis & Decision Matrix

The following table synthesizes the performance metrics of each method to guide your selection.

FeatureMosher's Method (NMR)Biocatalytic CorrelationChiral GC / HPLCOptical Rotation (

)
Primary Use Absolute Configuration Standard Generation Routine QC / ee% Quick Check
Reliability High (Self-validating)High (Prelog Rule)High (Requires Standard)Low (Impurity sensitive)
Sample Req. ~5-10 mg~1 g (Synthesis)< 1 mg~10-20 mg
Time 2-4 Hours2-3 Days30 Minutes10 Minutes
Cost High (Deuterated solvents, MTPA)Low (Yeast, Sucrose)Medium (Columns are expensive)Low
Strategic Decision Flowchart

DecisionMatrix Start Start: Unknown Sample Q1 Is an authentic (S)-standard available? Start->Q1 Method_GC Run Chiral GC/HPLC (Compare Retention Time) Q1->Method_GC Yes Q2 Is sample pure (>95%)? Q1->Q2 No Yes_Path Yes No_Path No Result Assign Configuration (S) or (R) Method_GC->Result Method_Mosher Perform Mosher's Analysis (Calculate Δδ) Q2->Method_Mosher Yes (De Novo) Method_Bio Synthesize Standard via Baker's Yeast Reduction Q2->Method_Bio No (Need Clean Ref) Method_Mosher->Result Method_Bio->Method_GC

Caption: Strategic decision tree for selecting the appropriate configuration determination method.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetic Acid. Journal of the American Chemical Society.
  • Seebach, D., et al. (1985). Preparation by Yeast Reduction and Determination of the Sense of Chirality of Enantiomerically Pure Ethyl (-)-4,4,4-trichloro-3-hydroxybutanoate. Helvetica Chimica Acta.

  • Servi, S. (1990). Baker's yeast as a reagent in organic synthesis.[1][2] Synthesis.

  • BenchChem. (2025). Application Notes: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-methylhexanoate.

  • Sigma-Aldrich. (2025). Ethyl 3-hydroxyhexanoate Product Specification & Safety Data.

Sources

Strategic Guide: Chiral HPLC Column Selection for Ethyl 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

Ethyl 3-hydroxyhexanoate (CAS: 2305-25-1) is a critical chiral intermediate in the synthesis of statins (e.g., Atorvastatin) and a potent flavor compound contributing to fruit notes (pineapple/citrus).

  • Chiral Center: C3 position (

    
    -hydroxy ester).[1]
    
  • Chromophore: Weak (Ester carbonyl only). UV detection is challenging (requires

    
     < 220 nm).
    
  • Separation Challenge: The molecule is relatively small and lipophilic. The lack of aromatic rings near the chiral center reduces

    
     interaction potential, making hydrogen bonding the primary mechanism for chiral recognition.
    

This guide evaluates the performance of polysaccharide-based stationary phases, which are the industry standard for this class of molecules.

Comparative Analysis of Chiral Stationary Phases (CSPs)

For


-hydroxy esters, Cellulose tris(3,5-dimethylphenylcarbamate)  (e.g., Chiralcel OD) is historically the most successful selector, often outperforming amylose variants due to the specific shape of the chiral cavity which accommodates the aliphatic chain while engaging the hydroxyl group.
Table 1: Performance Matrix of Top Candidates
FeatureChiralcel OD-H / Chiralpak IB N Chiralpak AD-H / Chiralpak IA Chiralcel OJ-H
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Primary Interaction H-bonding (Strong), Dipole-DipoleH-bonding, Steric inclusionInclusion (Cavity driven)
Suitability for Analyte High (First Choice) Moderate to HighLow (Better for bulky aromatics)
Typical

(Selectivity)
1.2 – 1.51.1 – 1.3< 1.1 (Often co-elutes)
Resolution (

)
> 2.0 (Baseline)1.2 – 1.8Poor
Recommended Mode Normal Phase (NP)Normal Phase (NP)Normal Phase (NP)
Expert Insight: The "Coated" vs. "Immobilized" Factor
  • Standard (Coated): OD-H, AD-H. Limitation: Cannot use prohibited solvents (THF, DCM, Ethyl Acetate) which dissolve the polymer.

  • Modern (Immobilized): IB N, IA. Advantage:[2] These are chemically bonded.[3][4][5][6] For ethyl 3-hydroxyhexanoate, immobilization is highly recommended because it allows the use of ethyl acetate or MTBE as mobile phase modifiers. These ethers can drastically improve peak shape for hydroxy-esters compared to alcohols.

Method Development Protocol

Phase 1: Mobile Phase Screening Strategy

Do not rely solely on Isopropanol (IPA). For this specific analyte, the hydrogen bonding of the hydroxyl group can cause peak tailing.

Standard Screening Conditions:

  • Flow Rate: 1.0 mL/min[7]

  • Temperature: 25°C (Lowering to 10-15°C often increases

    
     for this molecule).
    
  • Detection: UV 210 nm (Critical setting).

Solvent Systems:

  • System A (Standard): n-Hexane / 2-Propanol (90:10).[1]

    • Pros: Reliable, low pressure.

    • Cons: Potential tailing due to strong H-bonding.

  • System B (High Efficiency): n-Hexane / Ethanol (95:5).

    • Pros: Sharper peaks, often higher theoretical plates (

      
      ).
      
  • System C (Immobilized Only): n-Hexane / MTBE / Ethanol (80:15:5).

    • Pros: MTBE suppresses non-specific interactions; often yields best resolution (

      
      ).
      
Phase 2: Optimization Workflow

If


 (partial separation), follow this logic:
  • Reduce Modifier: Change 90:10

    
     98:2. Retention (
    
    
    
    ) increases, usually improving separation.
  • Derivatization (If UV is too noisy): React the sample with 3,5-dinitrobenzoyl chloride . This adds a strong chromophore (detectable at 254 nm) and an aromatic ring, which significantly enhances interaction with the CSP (

    
     stacking), often doubling the selectivity factor (
    
    
    
    ).

Visualizations

Diagram 1: Column Selection Decision Tree

This logic gate ensures you select the correct column based on your lab's available inventory and the sample's purity requirements.

ColumnSelection Start Start: Select Column for Ethyl 3-hydroxyhexanoate IsTrace Is this trace analysis? (Low concentration) Start->IsTrace Deriv Derivatize with 3,5-dinitrobenzoyl chloride IsTrace->Deriv Yes (UV limit) Standard Standard Concentration (>0.5 mg/mL) IsTrace->Standard No ColSelect Primary Screen: Polysaccharide Columns Deriv->ColSelect Enhanced Interaction Standard->ColSelect ODH Chiralcel OD-H / IB (Cellulose-DMPC) ColSelect->ODH 1st Choice (Best Fit) ADH Chiralpak AD-H / IA (Amylose-DMPC) ColSelect->ADH 2nd Choice Result1 Check Resolution (Rs) ODH->Result1 Good Rs > 2.0 Valid Method Result1->Good Success Poor Rs < 1.5 Result1->Poor Fail Optimize Optimization Steps: 1. Lower Temp (15°C) 2. Switch Modifier (EtOH) Poor->Optimize Optimize->Good Retest

Caption: Decision tree prioritizing Cellulose-DMPC phases (OD-H/IB) due to superior recognition of


-hydroxy esters.
Diagram 2: Method Optimization Workflow

A systematic approach to resolving peak overlap or poor detection limits.

Optimization Input Initial Run: Hex/IPA (90:10) Decision Analyze Chromatogram Input->Decision Case1 Low Retention (k' < 1) Decision->Case1 Case2 Tailing Peaks Decision->Case2 Case3 No Separation Decision->Case3 Action1 Reduce % IPA to 2-5% Case1->Action1 Final Final Method Action1->Final Action2 Switch to Ethanol or Add 0.1% TFA Case2->Action2 Action2->Final Action3 Switch Column (OD -> AD) Case3->Action3 Action3->Final

Caption: Step-by-step troubleshooting for optimizing retention, peak shape, and selectivity.

Validated Experimental Protocol

Objective: Determination of Enantiomeric Excess (


) of Ethyl 3-hydroxyhexanoate.

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (HPLC Grade)[1]

  • Ethyl 3-hydroxyhexanoate Reference Standard (Racemic)[1]

Instrumentation:

  • HPLC System with UV Detector (Variable Wavelength) or Diode Array (DAD).

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).[1]

Step-by-Step Procedure:

  • Mobile Phase Preparation: Mix n-Hexane and 2-Propanol in a 95:5 (v/v) ratio. Degas by ultrasonication for 10 minutes.

  • System Equilibration: Flush the column at 1.0 mL/min for 30 minutes. Ensure the baseline is stable at 210 nm.

  • Sample Prep: Dissolve 5 mg of the sample in 5 mL of the mobile phase (Conc: 1 mg/mL). Note: Do not use pure IPA or MeOH to dissolve if injecting large volumes, as solvent peaks will interfere.

  • Injection: Inject 10

    
    L.[8]
    
  • Data Analysis:

    • Expected Retention Times:

      
       min, 
      
      
      
      min.
    • Calculate Resolution:

      
      
      
    • Acceptance Criteria:

      
      .[1][3]
      

References

  • Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]

  • Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Determination of enantiomeric excess of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate by chiral reverse phase high performance liquid chromatography. Chirality. Retrieved from [Link]

  • YMC Co., Ltd. (2021). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Ethyl (S)-3-hydroxyhexanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (S)-3-hydroxyhexanoate is a critical chiral beta-hydroxy ester utilized extensively as a flavor and fragrance compound, and as a versatile chiral building block in pharmaceutical development[1][2]. In analytical chemistry and drug development, distinguishing this specific compound from its positional isomers and chain-length homologues requires a robust understanding of its mass spectrometry (MS) fragmentation patterns[3].

This guide provides an in-depth comparative analysis of the Electron Ionization (EI) MS fragmentation of Ethyl (S)-3-hydroxyhexanoate against its primary analytical alternatives: the positional isomer Ethyl 2-hydroxyhexanoate and the chain-length homologue Ethyl 3-hydroxybutyrate . Furthermore, it establishes self-validating experimental protocols for structural confirmation and enantiomeric resolution.

Mechanistic Causality of Fragmentation (The "Why")

When subjected to Electron Ionization (EI) at 70 eV, beta-hydroxy esters undergo specific, predictable bond cleavages. The 70 eV energy level is universally selected because it provides a standardized internal energy transfer, ensuring reproducible fragmentation that can be directly cross-referenced against authoritative libraries like NIST[3].

Ethyl 3-hydroxyhexanoate (Target Compound)

The fragmentation of Ethyl 3-hydroxyhexanoate is driven by the stabilization of resulting carbocations and oxonium ions:

  • Alpha-Cleavage: The hydroxyl group strongly directs fragmentation. Cleavage of the C3-C4 bond results in the loss of a propyl radical (-43 Da), generating a stable oxonium ion at m/z 117 ([CH(OH)CH2COOC2H5]+).

  • McLafferty Rearrangement: The ester moiety facilitates the migration of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This yields the characteristic even-electron fragment at m/z 88 ([CH2=C(OH)OC2H5]+).

  • Secondary Fragmentation: The base peak at m/z 71 is highly characteristic of the 3-hydroxyhexanoate structure, arising from complex secondary dehydration and cleavage of the aliphatic chain, while m/z 43 represents the propyl cation ([C3H7]+)[3].

MS_Pathway M Ethyl 3-hydroxyhexanoate (m/z 160) F1 m/z 117 [CH(OH)CH2COOC2H5]+ M->F1 Alpha-cleavage (-C3H7) F2 m/z 88 [CH2=C(OH)OC2H5]+ M->F2 McLafferty Rearrangement F3 m/z 71 Base Peak M->F3 Secondary Cleavage F4 m/z 43 [C3H7]+ M->F4 Alkyl Cleavage

Fig 1. Primary EI-MS fragmentation pathways of Ethyl 3-hydroxyhexanoate at 70 eV.

Comparative Analysis: Isomers and Homologues

To validate the identity of Ethyl 3-hydroxyhexanoate, it must be differentiated from similar molecules that might co-elute or exist as synthetic impurities.

  • Alternative 1: Ethyl 2-hydroxyhexanoate (Positional Isomer) The shift of the hydroxyl group to the C2 position alters the alpha-cleavage site. Cleavage between C2 and C3 results in the loss of a butyl radical (-57 Da), producing a highly diagnostic base peak at m/z 103 ([CH(OH)COOC2H5]+)[4]. The absence of m/z 103 is a primary indicator of 3-hydroxyhexanoate purity.

  • Alternative 2: Ethyl 3-hydroxybutyrate (Homologue) The shorter aliphatic chain alters the primary leaving groups. Alpha-cleavage between C3 and C4 loses a methyl radical (-15 Da) to yield m/z 117 , while cleavage between C2 and C3 yields m/z 45 ([CH3CHOH]+). The base peak is typically m/z 43 [5][6].

Quantitative Data Comparison

The following table summarizes the diagnostic MS parameters used to objectively differentiate these compounds during analysis.

CompoundMolecular FormulaMolecular WeightBase PeakKey Diagnostic FragmentsPrimary Cleavage Mechanism
Ethyl 3-hydroxyhexanoate C8H16O3160.21m/z 71 m/z 43, 88, 117C3-C4 Alpha-cleavage, McLafferty
Ethyl 2-hydroxyhexanoate C8H16O3160.21m/z 103 m/z 73, 87C2-C3 Alpha-cleavage
Ethyl 3-hydroxybutyrate C6H12O3132.16m/z 43 m/z 45, 88, 117C3-C4 Alpha-cleavage

Distinguishing Enantiomers: Chiral GC-MS Workflows

Standard EI-MS cannot differentiate between the (S)- and (R)- enantiomers of Ethyl 3-hydroxyhexanoate because their molecular fragmentation pathways are identical. To achieve enantiomeric resolution, MS must be coupled with a chiral stationary phase (e.g., a cyclodextrin-based column like Beta DEX 325)[7].

The Causality of Chiral Separation: The chiral selector creates transient diastereomeric inclusion complexes with the enantiomers. The (S)-enantiomer typically exhibits a weaker interaction with the cyclodextrin cavity under specific isothermal conditions, causing it to elute before the (R)-enantiomer[7].

Chiral_Workflow S1 Sample Prep (Extraction) S2 Chiral GC (Beta DEX 325) S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 Mass Analyzer (Quadrupole) S3->S4 S5 Data Analysis (S vs R) S4->S5

Fig 2. Self-validating chiral GC-MS workflow for enantiomeric resolution.

Self-Validating Experimental Protocols

Protocol 1: Standard GC-EI-MS for Structural Confirmation

Objective: Confirm the structural identity of the synthesized or extracted ester and rule out positional isomers. Causality: A non-polar stationary phase (DB-5MS) separates compounds strictly by boiling point and molecular weight, isolating the ester from matrix interferences before it enters the MS source.

  • Sample Preparation: Dilute the sample to 100 ppm in GC-grade hexane. Add 10 ppm of 4-methyl-2-pentanol as an internal standard (IS) to validate injection reproducibility and recovery[8].

  • Chromatographic Separation: Inject 1 µL in split mode (1:20) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven: 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C.

  • Ionization & Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35–300.

  • Data Validation: Confirm the presence of the m/z 71 base peak and the m/z 88 McLafferty ion. The absence of m/z 103 confirms no contamination from the 2-hydroxy positional isomer.

Protocol 2: Chiral GC-MS for Enantiomeric Purity ((S) vs (R))

Objective: Determine the enantiomeric excess (e.e.) of Ethyl (S)-3-hydroxyhexanoate.

  • System Suitability (Self-Validation): Inject a racemic mixture of Ethyl (±)-3-hydroxyhexanoate. The system is validated only if the chromatographic resolution (Rs) between the (S) and (R) peaks is ≥ 1.5.

  • Sample Injection: Inject 1 µL of the sample in split mode (1:50) onto a Beta DEX 325 column (30 m × 0.25 mm × 0.25 μm). Causality: A high split ratio prevents column overloading, which would otherwise degrade the delicate chiral resolution.

  • Isothermal Separation: Run the GC oven isothermally at 90 °C. Causality: Isothermal conditions maximize the thermodynamic differences in binding affinities between the enantiomers and the cyclodextrin cavity[7].

  • Detection & Integration: Use Selected Ion Monitoring (SIM) mode targeting m/z 71 and m/z 117 to maximize the signal-to-noise ratio. The (S)-enantiomer will elute at approximately 18.8 minutes, followed by the (R)-enantiomer at 19.3 minutes[7]. Integrate the peak areas to calculate the enantiomeric excess.

References

  • National Institutes of Health (NIH). "Ethyl 3-hydroxyhexanoate - PubChem". Source: nih.gov. URL: [Link]

  • The Metabolomics Innovation Centre. "Ethyl (±)-3-hydroxyhexanoate". Source: foodb.ca. URL: [Link]

  • National Institute of Standards and Technology (NIST). "Hexanoic acid, 3-hydroxy-, ethyl ester". Source: nist.gov. URL: [Link]

  • National Institute of Standards and Technology (NIST). "Ethyl dl-2-hydroxycaproate". Source: nist.gov. URL: [Link]

  • National Institute of Standards and Technology (NIST). "Butanoic acid, 3-hydroxy-, ethyl ester". Source: nist.gov. URL: [Link]

  • Journal of the Brazilian Chemical Society. "Improving the Toolbox of Bioreductions by the Use of Continuous Flow Systems". Source: scielo.br. URL: [Link]

  • MDPI. "Volatile Fingerprints of Synthetic Wines Fermented by Different Oenological Yeast Strains". Source: mdpi.com. URL: [Link]

Sources

Comparative Guide: Chemical vs. Enzymatic Synthesis of Ethyl (S)-3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the chemical and enzymatic synthesis of Ethyl (S)-3-hydroxyhexanoate , a critical chiral building block (synthon) used in the synthesis of statins, pheromones, and antibiotics.

Executive Summary

The synthesis of Ethyl (S)-3-hydroxyhexanoate (E(S)3HH) demands high enantiomeric excess (ee) and scalability.

  • Chemical Synthesis (Asymmetric Hydrogenation): Utilizes Ru-(S)-BINAP catalysts.[1] It offers the highest volumetric productivity and scalability but requires high-pressure equipment and careful metal scavenging.

  • Enzymatic Synthesis (Biocatalytic Reduction): Utilizes Ketoreductases (KREDs) or Whole-cell Baker's Yeast . It operates under ambient conditions with superior enantioselectivity (>99% ee) but often requires cofactor recycling systems and operates at lower substrate concentrations.

Verdict: For industrial scale-up where pressure equipment is available, the Chemical Route is preferred for its atom economy and speed. For high-purity pharmaceutical intermediates or labs lacking high-pressure infrastructure, the Enzymatic Route is superior due to its mild conditions and near-perfect stereocontrol.

Chemical Synthesis: Asymmetric Hydrogenation

Methodology: Noyori Asymmetric Hydrogenation using a Ruthenium-BINAP complex.[2][3] Mechanism: Dynamic Kinetic Resolution (DKR) is not required for this simple


-keto ester; the reaction proceeds via stereoselective hydride transfer to the ketone.
Experimental Protocol
  • Substrate: Ethyl 3-oxohexanoate (Ethyl butyrylacetate).

  • Catalyst:

    
     (Note: The (S)-ligand yields the (S)-alcohol for 
    
    
    
    -keto esters).
  • Solvent: Anhydrous Ethanol (EtOH).

Step-by-Step Workflow:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with

    
     (0.5 mol%) and 
    
    
    
    -BINAP (1.0 mol%). Add DMF and heat at 100°C for 10 min to form the active oligomeric Ru-complex. Remove solvent in vacuo.[4]
  • Reaction Setup: Dissolve Ethyl 3-oxohexanoate (1.0 equiv) in degassed EtOH (0.5–1.0 M concentration). Add the prepared catalyst.

  • Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge with

    
     (3x).[4] Pressurize to 10–50 atm (1.0–5.0 MPa) .
    
  • Execution: Stir vigorously at 60°C for 12–24 hours. Monitor consumption of starting material via GC/TLC.[1]

  • Workup: Vent

    
    . Concentrate the solvent.[4] Purify via vacuum distillation (bp ~85°C at 2 mmHg) or silica flash chromatography (Hexane/EtOAc).
    

Key Performance Indicators (KPIs):

  • Yield: 92–96%

  • Enantiomeric Excess (ee): 97–99%[5]

  • Atom Economy: 100% (Addition reaction)

Enzymatic Synthesis: Biocatalytic Reduction

Methodology: Whole-cell reduction using Saccharomyces cerevisiae (Baker's Yeast) in a Glycerol/Water biphasic system. Mechanism: The yeast's endogenous alcohol dehydrogenases (ADHs) selectively reduce the ketone, following Prelog’s rule to yield the (S)-enantiomer. Glycerol acts as a co-solvent to improve solubility and yield.

Experimental Protocol
  • Biocatalyst: Active Dry Baker's Yeast.

  • Medium: Glycerol:Water (1:1 w/w).

  • Energy Source: Sucrose (to regenerate NADH/NADPH).

Step-by-Step Workflow:

  • Inoculum Preparation: Suspend Baker's Yeast (20 g) in 100 mL of Glycerol/Water (1:1) mixture at 30°C. Stir gently for 30 min to activate.

  • Substrate Addition: Add Sucrose (10 g) and Ethyl 3-oxohexanoate (1.0 g, ~6 mmol).

  • Incubation: Stir at 30°C for 48–72 hours. Maintain aerobic conditions (loose cap or cotton plug) to enhance cofactor regeneration.

  • Extraction: Centrifuge to remove cell mass. Extract the supernatant with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via column chromatography.[4]
    

Key Performance Indicators (KPIs):

  • Yield: 75–85% (Improved by Glycerol co-solvent)

  • Enantiomeric Excess (ee): 88–94% (Can be improved to >99% using purified KREDs)

  • Atom Economy: Lower (requires stoichiometric reductant/sugar waste)

Comparative Analysis Data

FeatureChemical Route (Ru-BINAP)Enzymatic Route (Baker's Yeast/KRED)
Stereoselectivity (ee) High (97-99%) Excellent (94->99%)
Yield >95% 75-85%
Reaction Time Fast (12-24 h)Slow (48-72 h)
Conditions High Pressure (10-50 atm), 60°CAmbient (1 atm), 30°C
Catalyst Cost High (Ruthenium/Ligand)Low (Yeast) to Medium (KRED enzyme)
Scalability Excellent (Batch/Flow)Good (Volume limited by dilution)
Environmental Metal waste, solvent useBiodegradable, aqueous waste

Mechanistic Visualization

A. Chemical Pathway: Ru-BINAP Hydrogenation Cycle

The Ruthenium center coordinates the


-keto ester.[3] The chiral ligand creates a steric environment that forces 

addition from a specific face (Re/Si), determining the stereochemistry.

ChemicalPathway Substrate Ethyl 3-oxohexanoate (Beta-Keto Ester) Complex Ru-(S)-BINAP Complex (Coordination) Substrate->Complex Coordination H2_Add H2 Oxidative Addition (Ru-H Species) Complex->H2_Add + H2 (10-50 atm) HydrideTransfer Stereoselective Hydride Transfer H2_Add->HydrideTransfer Face Selective Product Ethyl (S)-3-hydroxyhexanoate (>98% ee) HydrideTransfer->Product Reductive Elimination Product->Complex Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric hydrogenation of


-keto esters using Ru-BINAP.
B. Enzymatic Pathway: KRED/ADH Reduction Cycle

The enzyme binds the ketone and the cofactor (NADPH). The hydride is transferred from the cofactor to the ketone. A secondary cycle (Glucose Dehydrogenase - GDH) regenerates the expensive cofactor.

EnzymaticPathway Substrate Ethyl 3-oxohexanoate KRED Ketoreductase (KRED) Substrate->KRED Binding Product Ethyl (S)-3-hydroxyhexanoate KRED->Product Reduction NADP NADP+ (Oxidized) KRED->NADP NADPH NADPH (Reductant) NADPH->KRED Cofactor Supply GDH Glucose Dehydrogenase (GDH) NADP->GDH Recycling GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic reduction coupled with a cofactor regeneration system (GDH/Glucose).

References

  • Noyori, R., et al. (1987).[6] Asymmetric Hydrogenation of Beta-Keto Carboxylic Esters. Journal of the American Chemical Society.[7] Link

  • Ojha, P., & Sharma, A. (2020). Baker's Yeast Catalyzed Asymmetric Reduction of Ethyl 3-Oxo Hexanoate in Glycerol Containing Systems. Fortune Journal of Health Sciences. Link

  • BenchChem. (2025).[1][3][8] Application Notes and Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs. Link

  • Kaluzna, I., et al. (2005). Ketoreductases: Stereoselective Catalysts for the Synthesis of Chiral Alcohols. Tetrahedron: Asymmetry.[1][6][9][10] Link

  • Seebach, D., et al. (1985). Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, 63, 1. Link

Sources

A Researcher's Guide to the Infrared Spectroscopy of Ethyl (S)-3-hydroxyhexanoate: Characteristic Bands and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of chiral molecules is paramount. Ethyl (S)-3-hydroxyhexanoate, a valuable building block, is no exception. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups. This guide provides an in-depth analysis of the characteristic IR absorption bands of ethyl (S)-3-hydroxyhexanoate, offers a comparative perspective with related functional groups, and outlines a robust experimental protocol for data acquisition.

The Vibrational Signature of a Chiral Hydroxy Ester

The infrared spectrum of ethyl (S)-3-hydroxyhexanoate is dominated by the vibrational modes of its two primary functional groups: the hydroxyl (-OH) group and the ester (-COOC-) moiety. The interplay of these groups, particularly through hydrogen bonding, gives rise to a distinct and interpretable spectral fingerprint.

The Hydroxyl (-OH) Group: A Tale of Two Stretches

The hydroxyl group is responsible for one of the most recognizable bands in the IR spectrum. Its stretching vibration is highly sensitive to its environment.

  • Hydrogen-Bonded O-H Stretch (Broad, Strong): In a neat or concentrated sample, the hydroxyl groups of ethyl (S)-3-hydroxyhexanoate molecules will engage in intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing its stretching vibration to absorb at a lower frequency. The result is a characteristically broad and strong absorption band typically observed in the range of 3550-3200 cm⁻¹ [1][2][3]. The breadth of the peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix.

  • Free O-H Stretch (Sharp, Weaker): In a very dilute solution using a non-polar solvent (e.g., CCl₄), or in the vapor phase, intermolecular hydrogen bonding is minimized. Under these conditions, a "free" hydroxyl stretch can be observed as a sharp, less intense peak at a higher frequency, typically between 3640-3610 cm⁻¹ [4].

The Ester Group: A Trio of Telltale Bands

The ester functional group provides a set of strong, characteristic absorptions that are crucial for the identification of ethyl (S)-3-hydroxyhexanoate.

  • Carbonyl (C=O) Stretch (Strong, Sharp): The stretching vibration of the ester carbonyl group is one of the most intense and reliable bands in the IR spectrum. For aliphatic esters like ethyl (S)-3-hydroxyhexanoate, this sharp and strong absorption is expected in the range of 1750-1735 cm⁻¹ [5][6][7]. Its high frequency is a result of the strong double bond character.

  • C-O-C Asymmetric Stretch (Strong): Esters exhibit a strong absorption band corresponding to the asymmetric stretching of the C-O-C linkage. This band is typically found in the region of 1300-1150 cm⁻¹ [5][8].

  • C-O-C Symmetric Stretch (Moderate to Strong): A second, symmetric C-O stretching vibration is also present, generally appearing in the 1100-1000 cm⁻¹ range[5][9].

The combination of these three distinct bands—the strong C=O stretch and the two C-O stretches—is often referred to as the "Rule of Three" for esters, providing a powerful diagnostic tool[8].

A Comparative Look: Distinguishing Ethyl (S)-3-hydroxyhexanoate from its Peers

The true diagnostic power of IR spectroscopy lies in its ability to differentiate between similar structures. The following table provides a comparative overview of the key IR bands of ethyl (S)-3-hydroxyhexanoate against other common functional groups.

Functional Group/CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Differentiating Features
Ethyl (S)-3-hydroxyhexanoate 3550-3200 (broad, strong) 1750-1735 (strong, sharp) 1300-1000 (two strong bands) Co-presence of a broad O-H and a strong ester C=O band.
Simple Aliphatic Ester (e.g., Ethyl Acetate)Absent1750-1735 (strong, sharp)[1]1300-1000 (two strong bands)[5]Absence of the broad O-H stretch.
Secondary Alcohol (e.g., 2-Hexanol)3550-3200 (broad, strong)[2]Absent~1100 (strong)Absence of the strong C=O stretch around 1740 cm⁻¹.
Carboxylic Acid (e.g., Hexanoic Acid)3300-2500 (very broad, strong)[1][10]1725-1700 (strong)[10]~1300 (medium)The O-H stretch is significantly broader and shifted to lower wavenumbers, often overlapping with C-H stretches. The C=O stretch is at a slightly lower frequency than in esters.
Ketone (e.g., 2-Hexanone)Absent1720-1700 (strong)[11]AbsentAbsence of the O-H stretch and the characteristic C-O ester bands. The C=O stretch is at a lower frequency than for an ester.

Visualizing the Vibrational Landscape

The following diagram illustrates the molecular structure of ethyl (S)-3-hydroxyhexanoate and highlights the key bonds responsible for its characteristic IR absorption bands.

Figure 1. Molecular structure of ethyl (S)-3-hydroxyhexanoate with key IR vibrational modes highlighted.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining an IR spectrum of a liquid sample such as ethyl (S)-3-hydroxyhexanoate using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a single drop of ethyl (S)-3-hydroxyhexanoate onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline corrected if necessary.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the expected values for the hydroxyl and ester functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.

The Fingerprint Region: A Unique Molecular Identifier

While the functional group region (4000-1500 cm⁻¹) is invaluable for identifying key bonds, the fingerprint region (1500-400 cm⁻¹) provides a unique and complex pattern of absorptions that is characteristic of the entire molecule[12][13][14]. This region arises from complex bending and stretching vibrations of the carbon skeleton and other single bonds. While difficult to interpret from first principles, the fingerprint region of an unknown sample can be compared to that of a known standard of ethyl (S)-3-hydroxyhexanoate for definitive identification. Even subtle differences in molecular structure, such as those between isomers, can lead to significant variations in this region[13].

Conclusion

Infrared spectroscopy is an indispensable tool for the rapid and reliable characterization of ethyl (S)-3-hydroxyhexanoate. By understanding the characteristic absorption bands of the hydroxyl and ester functional groups, and by comparing the spectrum to those of related compounds, researchers can confidently confirm the identity and purity of this important chiral intermediate. The combination of the distinct functional group absorptions and the unique pattern in the fingerprint region provides a powerful and comprehensive vibrational signature.

References

  • UCL. (n.d.). IR Spectroscopy Tutorial: Esters. University College London. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • UCL. (n.d.). IR Spectroscopy Tutorial: Alcohols. University College London. Retrieved from [Link]

  • Slideshare. (n.d.). IR SPECTROSCOPY. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxyhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-4, PPT-10). Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • LibreTexts. (2023, January 29). The Fingerprint Region. Chemistry LibreTexts. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling Ethyl (S)-3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl (S)-3-hydroxyhexanoate (CAS 88496-71-3) is a high-value chiral building block extensively utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and as a specialized flavoring agent. As an aliphatic ester containing a secondary hydroxyl group, it presents specific laboratory handling challenges related to its volatility, potential for hydrolysis, and mild irritant properties[1]. This guide provides drug development professionals and laboratory scientists with a self-validating framework for safe operation, personal protective equipment (PPE) selection, and waste disposal.

Physicochemical Profile and Hazard Causality

Understanding the physicochemical properties of Ethyl (S)-3-hydroxyhexanoate is the foundation of effective risk mitigation. The molecule is classified under the Globally Harmonized System (GHS) as a combustible liquid (H227) that causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2].

Table 1: Physicochemical and Hazard Profile of Ethyl (S)-3-hydroxyhexanoate

Property / HazardValue / ClassificationMechanistic Causality & Safety Implication
Molecular Weight 160.21 g/mol [1]Relatively low molecular weight contributes to its vapor pressure and inhalation hazard.
Boiling Point 90–92 °C (at 14–19 mmHg)[3]Requires vacuum distillation for purification. High temperatures at ambient pressure may cause thermal degradation.
Density ~0.974 g/cm³ at 25 °CFloats on or mixes with heavy aqueous layers; critical for phase separation in extraction protocols.
GHS Classification H227, H315, H319, H335[2]The ester linkage can undergo slow hydrolysis in the presence of moisture, forming 3-hydroxyhexanoic acid and ethanol, which lowers the pH and exacerbates skin/eye irritation.
Personal Protective Equipment (PPE) Matrix

PPE must be selected not merely for compliance, but based on the chemical's specific interaction with barrier materials.

  • Hand Protection:

    • Selection: Nitrile gloves (minimum 0.11 mm thickness for splash protection; 0.4 mm for extended contact).

    • Causality: Esters can permeate latex and thin vinyl rapidly. Nitrile provides a superior barrier against aliphatic esters and their hydrolysis byproducts (alcohols and carboxylic acids)[4].

    • Validation Step: Perform an air-inflation test on gloves prior to donning to ensure no micro-tears compromise the barrier.

  • Eye & Face Protection:

    • Selection: Snug-fitting chemical splash goggles (ANSI Z87.1 compliant)[4]. A face shield is required if transferring volumes >500 mL.

    • Causality: The liquid causes serious eye irritation (H319)[2]. The vapor can also irritate ocular mucosa; standard safety glasses with side shields are insufficient against vapor accumulation.

  • Body Protection:

    • Selection: 100% cotton or flame-retardant (FR) lab coat.

    • Causality: As a combustible liquid (H227)[2], synthetic fabrics (like polyester) must be avoided as they can melt into the skin upon ignition.

  • Respiratory Protection:

    • Selection: Operations should be confined to a chemical fume hood. If ventilation is compromised, use a half-mask respirator with organic vapor (OV) cartridges[4].

    • Causality: Mitigates inhalation of vapors that cause respiratory tract irritation (H335)[2].

Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, follow this self-validating step-by-step protocol for reagent transfer and reaction setup.

Step 1: Environmental Preparation Ensure the fume hood face velocity is between 80–120 feet per minute (fpm). Clear the workspace of strong oxidizing agents or strong bases, which could catalyze exothermic saponification.

Step 2: PPE Verification Don FR lab coat, chemical splash goggles, and double-layer nitrile gloves. Self-Validation: Check that the inner glove is tucked under the lab coat cuff, and the outer glove extends over the cuff to prevent liquid channeling to the skin.

Step 3: Reagent Transfer (Air-Free Syringe Technique) Because ambient moisture can induce hydrolysis, transfer Ethyl (S)-3-hydroxyhexanoate using a purged glass syringe under an inert atmosphere (Nitrogen or Argon).

  • Flush the glass syringe with inert gas three times to remove ambient oxygen and moisture.

  • Draw the required volume of the ester slowly to prevent cavitation and aerosolization.

  • Transfer the liquid to the reaction vessel, keeping the needle tip below the inert gas blanket to maintain anhydrous conditions.

Step 4: Reaction Monitoring Maintain reaction temperatures well below its atmospheric boiling point unless utilizing a reflux condenser. Monitor the reaction vessel for unexpected pressure buildup, which may indicate unintended hydrolysis releasing volatile ethanol vapor.

Workflow N1 1. Fume Hood Setup Verify Airflow (80-120 fpm) N2 2. PPE Donning Nitrile, Goggles, FR Coat N1->N2 N3 3. Inert Gas Purge Prevent Hydrolysis N2->N3 N4 4. Syringe Transfer Minimize Aerosolization N3->N4 N5 5. Reaction Execution Temp Control N4->N5 N6 Emergency Spill Containment N4->N6 Leak/Spill N5->N6 Excursion N7 6. Waste Segregation Non-Halogenated Organics N5->N7 N6->N7 Cleanup

Operational workflow for the safe handling and transfer of Ethyl (S)-3-hydroxyhexanoate.

Spill Response & Waste Disposal Plan

A robust disposal plan prevents environmental contamination and regulatory non-compliance.

Immediate Spill Response Protocol (Volumes < 1 Liter):

  • Evacuate & Ventilate: Step back, alert colleagues, and ensure the fume hood is operating at maximum exhaust to clear heavy vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or sand).

    • Causality: Ethyl (S)-3-hydroxyhexanoate is combustible; using paper towels increases the fire load and risk of ignition.

  • Absorption: Work from the perimeter inwards to prevent spreading the chemical.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to transfer the absorbed mass into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Protocol:

  • Segregation: Classify as "Non-Halogenated Organic Waste." Do not mix with strong acids or bases to prevent exothermic reactions in the waste carboy.

  • Labeling: Clearly label the container with "Hazardous Waste: Contains Ethyl (S)-3-hydroxyhexanoate (Combustible, Irritant)."

  • Storage: Store in a secondary containment tray in a designated, ventilated flammable storage cabinet until collection by certified environmental health and safety (EHS) personnel.

References
  • Sigma-Aldrich. "Ethyl (S)-3-hydroxyhexanoate | 88496-71-3".

  • [1] PubChem. "Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293". National Center for Biotechnology Information.

  • [4] ChemicalBook. "ETHYL 3-HYDROXYHEXANOATE | 2305-25-1".

  • [3] Thermo Fisher Scientific. "Hydroxy acids and derivatives".

  • [2] Ambeed. "2305-25-1 | Ethyl 3-hydroxyhexanoate".

  • Sigma-Aldrich. "SAFETY DATA SHEET: Ethyl 3-hydroxyhexanoate".

Sources

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